molecular formula C11H15NO2 B2788104 4-Methyl-2-(oxan-4-yloxy)pyridine CAS No. 2196212-27-6

4-Methyl-2-(oxan-4-yloxy)pyridine

Cat. No.: B2788104
CAS No.: 2196212-27-6
M. Wt: 193.246
InChI Key: OEJIKMSMRRLSEE-UHFFFAOYSA-N
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Description

4-Methyl-2-(oxan-4-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . Its structure features a pyridine ring, a common scaffold in medicinal chemistry, linked to an oxane (tetrahydropyran) ring via an ether bridge. This specific structural motif is found in compounds investigated for their potential to inhibit kinase signaling pathways, making it a valuable intermediate in pharmaceutical research for developing new therapeutic agents . Researchers utilize this and similar pyridine derivatives as key building blocks in the synthesis of more complex molecules for biological screening . As a reference standard, it can be used for analytical purposes such as method development, validation, and Quality Control (QC) during drug synthesis . This product is intended for research applications only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

4-methyl-2-(oxan-4-yloxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-2-5-12-11(8-9)14-10-3-6-13-7-4-10/h2,5,8,10H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJIKMSMRRLSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl-2-(oxan-4-yloxy)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Methyl-2-(oxan-4-yloxy)pyridine for Advanced Research

This guide provides a comprehensive technical overview of 4-Methyl-2-(oxan-4-yloxy)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. By leveraging the distinct properties of both the 4-methylpyridine core and the tetrahydropyran (oxane) moiety, this compound serves as a versatile scaffold for the synthesis of novel chemical entities with therapeutic potential. This document delves into its chemical structure, physicochemical properties, robust synthetic protocols, and its strategic application in the development of next-generation pharmaceuticals.

Core Chemical Identity and Structural Attributes

4-Methyl-2-(oxan-4-yloxy)pyridine is a bifunctional molecule featuring a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with an ether linkage to the 4-position of an oxane (tetrahydropyran) ring. The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous FDA-approved drugs.[][2] The oxane ring is also a common motif in natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The strategic placement of the methyl group at the 4-position can influence the electronic properties and basicity of the pyridine nitrogen, while the 2-position ether linkage provides a key vector for exploring structure-activity relationships (SAR).

Chemical Structure Diagram:

Caption: Chemical structure of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 4-Methyl-2-(tetrahydropyran-4-yloxy)pyridine -
Molecular Formula C₁₁H₁₅NO₂ -
Molecular Weight 193.24 g/mol -
SMILES CC1=CC=C(OC2CCOCC2)N=C1 -

| CAS Number | Not assigned. A close analogue, 4-(oxan-4-yloxy)pyridin-2-amine, is cited in patent literature, indicating the scaffold's relevance. |[3] |

Physicochemical and Predicted Spectral Properties

Table 2: Physical and Predicted Spectral Properties

Property Value Notes
Appearance Predicted: Colorless to pale yellow oil or low-melting solid. Based on common properties of similar substituted pyridines.
Boiling Point Not Available Expected to be significantly higher than 4-methylpyridine (145 °C) due to increased mass and polarity.[4]
Melting Point Not Available -
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Low solubility in water. The hydrophobic pyridine and methyl groups are balanced by the polar ether and oxane rings.
¹H NMR (Predicted) See Table 3 below. Predictions based on data for 4-methylpyridine and standard chemical shifts.[6][7]
¹³C NMR (Predicted) See Table 4 below. Predictions based on data for 4-methylpyridine and standard chemical shifts.[8][9]

| Mass Spec (EI) | Predicted M⁺: 193.11. Key Fragments: m/z 109 (4-methyl-pyridin-2-ol), 108 (4-methyl-pyridin-2-one), 85 (tetrahydropyranyl cation). | Based on typical ether fragmentation patterns.[10] |

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Assignment Predicted Shift (δ, ppm) Multiplicity Notes
Pyridine H-6 ~8.0 - 8.2 d Doublet due to coupling with H-5. Deshielded by adjacent nitrogen.
Pyridine H-5 ~6.7 - 6.8 d Doublet due to coupling with H-6.
Pyridine H-3 ~6.6 - 6.7 s Singlet (or narrow doublet) as coupling to H-5 is small.
Oxane CH (O-CH) ~5.2 - 5.4 m Methine proton deshielded by two ether oxygens.
Oxane CH₂ (axial) ~3.9 - 4.1 m Deshielded by adjacent ether oxygen.
Oxane CH₂ (equatorial) ~3.5 - 3.7 m Deshielded by adjacent ether oxygen.
Pyridine CH₃ ~2.3 - 2.4 s Typical chemical shift for a methyl group on a pyridine ring.[6]
Oxane CH₂ ~1.9 - 2.1 m Methylene protons on the oxane ring.

| Oxane CH₂ | ~1.7 - 1.9 | m | Methylene protons on the oxane ring. |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Assignment Predicted Shift (δ, ppm) Notes
Pyridine C-2 ~163 - 165 Carbon bearing the ether linkage, highly deshielded.
Pyridine C-4 ~148 - 150 Quaternary carbon with methyl group.
Pyridine C-6 ~147 - 149 Deshielded by adjacent nitrogen.
Pyridine C-5 ~115 - 117 Shielded relative to other pyridine carbons.
Pyridine C-3 ~108 - 110 Shielded by the electron-donating ether group.
Oxane C-4 (O-CH) ~72 - 75 Carbon attached to two oxygens.
Oxane C-2/6 ~66 - 68 Carbons adjacent to the ring oxygen.
Oxane C-3/5 ~31 - 33 Remaining oxane carbons.

| Pyridine CH₃ | ~20 - 22 | Typical shift for a pyridine methyl group.[8] |

Synthesis and Manufacturing Protocols

The synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine can be approached via two primary, highly reliable methods in organic chemistry: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between them often depends on the availability of starting materials and desired reaction conditions.

Synthetic Scheme Overview:

Synthesis cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Mitsunobu Reaction 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Target1 4-Methyl-2-(oxan-4-yloxy)pyridine 2-Chloro-4-methylpyridine->Target1  Tetrahydropyran-4-ol,  NaH, DMF   2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine Target2 4-Methyl-2-(oxan-4-yloxy)pyridine 2-Hydroxy-4-methylpyridine->Target2  Tetrahydropyran-4-ol,  PPh₃, DEAD/DIAD, THF  

Caption: Plausible synthetic routes to the target compound.

Protocol 1: Williamson Ether Synthesis

This classic method involves the Sₙ2 reaction between an alkoxide and an alkyl halide.[11][12] In this context, the alkoxide is generated from tetrahydropyran-4-ol, which then displaces the chloride from 2-chloro-4-methylpyridine.

Causality and Experimental Design:

  • Base Selection (NaH): Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the alcohol to form the sodium alkoxide in situ. This prevents side reactions and ensures a high concentration of the active nucleophile.[13]

  • Solvent Choice (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation while leaving the alkoxide nucleophile "bare" and highly reactive, thus accelerating the Sₙ2 reaction.[14]

  • Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent substitution reaction is gently heated to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (10 mL per mmol of limiting reagent).

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of tetrahydropyran-4-ol (1.1 eq.) in anhydrous DMF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Activation: Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Substitution: Add a solution of 2-chloro-4-methylpyridine (1.0 eq.) in anhydrous DMF dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and cautiously quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into an ether with inversion of stereochemistry (though not relevant here) via a redox process.[15][16] It is particularly useful when the Williamson ether synthesis is sluggish or fails.

Causality and Experimental Design:

  • Reagent System (PPh₃/DEAD): Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) form the core reagent system. PPh₃ acts as the reductant and oxygen-transfer agent, while DEAD is the oxidant. Together, they activate the alcohol hydroxyl group, turning it into an excellent leaving group (oxyphosphonium salt).[17]

  • Nucleophile Acidity: The reaction works best with nucleophiles having a pKa ≤ 15. The pKa of 2-hydroxy-4-methylpyridine (as a pyridone tautomer) is sufficiently acidic to participate effectively in the reaction.[16]

  • Solvent and Temperature: Anhydrous THF is the standard solvent. The reaction is initiated at 0 °C to control the rate of the initial, often exothermic, formation of the betaine intermediate between PPh₃ and DEAD.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagent Charging: To the flask, add 2-hydroxy-4-methylpyridine (1.0 eq.), tetrahydropyran-4-ol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolution: Dissolve the solids in anhydrous THF (15 mL per mmol of limiting reagent).

  • Initiation: Cool the solution to 0 °C in an ice bath.

  • DEAD Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution over 20-30 minutes, maintaining the temperature at or below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct.

  • Purification: Directly purify the residue by flash column chromatography. The less polar byproducts (phosphine oxide) will typically elute before the more polar desired product.

Applications in Drug Discovery and Medicinal Chemistry

4-Methyl-2-(oxan-4-yloxy)pyridine is not an end-product therapeutic but rather a strategic intermediate for building libraries of more complex molecules. Its value lies in the combination of its structural features, which are highly desirable in modern drug design.

Workflow in a Drug Discovery Campaign:

Caption: Drug discovery workflow utilizing the target scaffold.

  • Scaffold for Kinase Inhibitors: The pyridine ring is a common hinge-binding motif in many kinase inhibitors. The oxane ether at the 2-position can act as a vector pointing into a solvent-exposed region or a deeper pocket of the ATP-binding site. Further substitution on the pyridine ring can be used to target specific sub-pockets and achieve selectivity.[18]

  • CNS-Penetrant Molecules: The tetrahydropyran ring is often incorporated to reduce lipophilicity and improve the physicochemical properties of drug candidates, which can be beneficial for achieving brain penetration. The ether linkage is also generally more metabolically stable than an ester or amide.

  • Improving Pharmacokinetics: As a bioisostere for other groups, the 2-(oxan-4-yloxy) moiety can enhance aqueous solubility and reduce metabolic lability compared to more lipophilic alkoxy groups, leading to improved DMPK (Drug Metabolism and Pharmacokinetics) profiles.

  • Versatile Synthetic Handle: The pyridine ring can be further functionalized. The methyl group can be oxidized, and the ring positions (3, 5, and 6) are available for electrophilic substitution or metalation-cross-coupling reactions, allowing for the rapid generation of a diverse library of analogues for SAR studies.[2][19]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Methyl-2-(oxan-4-yloxy)pyridine is not available. Therefore, safety precautions must be based on the known hazards of its constituent parts, primarily 4-methylpyridine.[20][21]

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory system. The parent compound, 4-methylpyridine, is a flammable liquid.[21]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating aerosols. Use non-sparking tools if handling large quantities. Ensure proper grounding to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.

Disclaimer: This safety information is based on related compounds. Always perform a thorough risk assessment before handling this chemical and consult institutional safety guidelines.

References

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • AA Blocks. (n.d.). 4-(oxan-4-yloxy)pyridine. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0288758). Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4-METHYL PYRIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Khan, I., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • El-Naggar, M., et al. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. Retrieved from [Link]

  • MDPI. (n.d.). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors - Patent US-8809336-B2. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). External oxidant-free alkylation of quinoline and pyridine derivatives - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for integrated production of 2-substituted 4-hydroxy-4-methyl tetrahydropyrans and....
  • Frontiers. (2022, November 9). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Retrieved from [Link]

  • Google Patents. (2012, January 4). CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Wiley Online Library. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

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Sources

Physicochemical Characterization and Analytical Profiling of 4-Methyl-2-(oxan-4-yloxy)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of optimal building blocks is critical for navigating the complex physicochemical space required for oral bioavailability and target engagement. 4-Methyl-2-(oxan-4-yloxy)pyridine (CAS: 2196212-27-6) represents a highly versatile structural motif. By combining a weakly basic 4-methylpyridine core with a tetrahydropyran (oxan-4-yloxy) substituent, this fragment offers a finely tuned balance of lipophilicity, aqueous solubility, and metabolic stability. This whitepaper provides an in-depth technical guide to the physicochemical characteristics of this compound, detailing the causality behind its structural behavior and the self-validating analytical protocols required for its characterization.

Structural Rationale & Medicinal Chemistry Context

The structural architecture of 4-Methyl-2-(oxan-4-yloxy)pyridine is deliberately designed to optimize pharmacokinetic (PK) parameters:

  • The Tetrahydropyran (Oxane) Ring: Often utilized as a bioisostere for a cyclohexyl ring, the incorporation of the ethereal oxygen in the oxane ring reduces overall lipophilicity (LogP) while introducing a hydrogen bond acceptor. This critically improves aqueous solubility without drastically increasing the topological polar surface area (TPSA). According to PubChem data, the parent tetrahydropyran has a highly favorable LogP of 0.95 [1].

  • The 2-Alkoxypyridine Core: The ether linkage at the 2-position of the pyridine ring exerts a strong electron-withdrawing inductive effect (-I) on the pyridine nitrogen. While unsubstituted pyridine has a pKa of 5.23, 2-methoxypyridine exhibits a significantly depressed pKa of 3.28 [2].

  • The 4-Methyl Substituent: The addition of a methyl group at the 4-position provides a mild electron-donating effect (+I), which slightly recovers the basicity of the nitrogen (shifting the pKa up by ~0.7 units). Consequently, the molecule maintains a pKa of ~4.0, ensuring it remains predominantly un-ionized (>99.9%) at physiological pH (7.4), which is optimal for passive transcellular permeability.

Physicochemical Profiling Data

The following table summarizes the core physicochemical parameters of 4-Methyl-2-(oxan-4-yloxy)pyridine, synthesizing structural calculations with fragment-based empirical estimations.

PropertyValueMethod / Causality
IUPAC Name 4-Methyl-2-(oxan-4-yloxy)pyridineStructure-based nomenclature
CAS Number 2196212-27-6Chemical Registry
Molecular Formula C11H15NO2Exact Mass determination
Molecular Weight 193.24 g/mol Calculated
Predicted pKa (Basic) ~4.0 - 4.2Extrapolated from 2-alkoxypyridine baseline + 4-methyl inductive shift
Predicted LogP ~2.2 - 2.5Fragment-based estimation; falls in the ideal "druglike" range
Topological Polar Surface Area (TPSA) 31.35 ŲCalculated: 1 Pyridine N (12.89 Ų) + 2 Ether O (9.23 Ų × 2)
H-Bond Donors 0Enhances membrane permeability
H-Bond Acceptors 3Modulates aqueous solubility

Analytical Characterization Protocols

To ensure scientific integrity, the physicochemical properties of this compound must be empirically validated using orthogonal, self-validating analytical systems.

Protocol A: Potentiometric pKa Determination

Causality: Understanding the exact ionization state at physiological pH is non-negotiable for predicting absorption. Potentiometric titration is the gold standard for compounds with aqueous solubility >10 µg/mL.

  • Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled 25°C. Temperature fluctuations directly alter the dissociation constant.

  • Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl solution. Crucial Step: The 0.15 M KCl matches physiological ionic strength, which directly impacts the activity coefficients and yields the macroscopic pKa relevant to biological systems.

  • Titration Workflow: Utilize an automated titrator to step-wise titrate the solution from pH 2.0 to pH 10.0 using standardized 0.1 M HCl and 0.1 M KOH under a nitrogen atmosphere (to prevent CO2 absorption).

  • Self-Validation (Blank Subtraction): Perform a blank titration of the 0.15 M KCl solvent. Subtract this curve from the sample curve. If the resulting Bjerrum plot does not show a clear inflection point, the compound may have precipitated, requiring a co-solvent (e.g., methanol) extrapolation method.

Protocol B: Shake-Flask LC-MS/MS for LogD (pH 7.4)

Causality: While computational LogP is useful, the experimental LogD at pH 7.4 dictates actual partitioning in the body. The shake-flask method [3] coupled with LC-MS/MS prevents impurities from skewing UV-based readouts.

  • Phase Pre-saturation: Vigorously stir 1-octanol and 50 mM aqueous phosphate buffer (pH 7.4) together for 24 hours. Crucial Step: This prevents mutual dissolution during the actual experiment, which would alter phase volumes and invalidate concentration calculations.

  • Analyte Spiking: Dissolve the compound in DMSO (10 mM). Spike into the aqueous phase to a final concentration of 10 µM. Keep DMSO < 0.5% to prevent co-solvent disruption of the partition coefficient.

  • Equilibration: Add 500 µL of the spiked aqueous phase and 500 µL of pre-saturated octanol into a glass vial. Crucial Step: Glass is mandatory; lipophilic ethers can adsorb to polypropylene plastic, artificially lowering the aqueous concentration. Shake at 300 rpm for 60 minutes at 25°C.

  • Phase Separation & Quantification: Centrifuge at 3000 × g for 15 minutes to break micro-emulsions. Sample 50 µL from each phase, dilute with methanol, and quantify via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only valid if recovery is >95%. A lower recovery indicates volatility, glass adsorption, or chemical degradation.

Workflow Compound 4-Methyl-2-(oxan-4-yloxy)pyridine (Sample Prep) pKa Potentiometric Titration (pKa Determination) Compound->pKa Aliquot 1 LogD Shake-Flask Method (Octanol/Water Partitioning) Compound->LogD Aliquot 2 Data Physicochemical Profile (LogD, pKa, TPSA) pKa->Data LCMS LC-MS/MS Analysis (Quantification) LogD->LCMS Phase Separation LCMS->Data

Figure 1: Analytical workflow for the physicochemical profiling of the target compound.

Metabolic Stability & Reactivity

Understanding the metabolic fate of a fragment is vital for predicting clearance. When subjected to Human Liver Microsomes (HLM) according to standard FDA in vitro guidelines [4], 4-Methyl-2-(oxan-4-yloxy)pyridine is expected to undergo specific Cytochrome P450 (CYP450) mediated transformations.

  • Tetrahydropyran Hydroxylation (Major): The methylene groups adjacent to the ethereal oxygen in the oxane ring are susceptible to CYP-mediated oxidation, leading to hemiacetal formation and subsequent ring opening.

  • Pyridine N-Oxidation (Minor): The basic nitrogen can undergo oxidation via CYP3A4 or Flavin-containing monooxygenases (FMOs). However, the steric hindrance from the adjacent bulky oxan-4-yloxy group at the 2-position significantly suppresses this pathway compared to unsubstituted pyridines.

  • O-Dealkylation (Minor): Cleavage of the ether bond would yield 4-methylpyridin-2(1H)-one and tetrahydropyran-4-one. The stability of the secondary ether linkage makes this a slower kinetic process.

Metabolism Parent 4-Methyl-2-(oxan-4-yloxy)pyridine (Parent Compound) CYP Hepatic CYP450 Enzymes (Oxidative Metabolism) Parent->CYP NOxide Pyridine N-Oxidation (Minor Pathway) CYP->NOxide Hydroxylation Tetrahydropyran Hydroxylation (Major Pathway) CYP->Hydroxylation Odealkylation O-Dealkylation (Cleavage to 2-pyridone) CYP->Odealkylation

Figure 2: Proposed CYP450-mediated metabolic pathways for 4-Methyl-2-(oxan-4-yloxy)pyridine.

References

  • Title: Tetrahydropyran (CID 8894) - Physical and Chemical Properties Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Methoxypyridine (CID 74201) - Dissociation Constants Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: U.S. Food and Drug Administration (FDA) Guidance for Industry URL: [Link]

Physicochemical Profiling and Solubility Dynamics of 4-Methyl-2-(oxan-4-yloxy)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-Methyl-2-(oxan-4-yloxy)pyridine (also systematically named 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical structural motif in the synthesis of highly selective, orally available dual-specific c-Src/Abl kinase inhibitors, such as anilinoquinazoline derivatives (e.g., AZD0530/Saracatinib)[1].

For process chemists and formulation scientists, understanding the solubility profile of this intermediate in various organic solvents is paramount. Solubility dictates the efficiency of nucleophilic aromatic substitutions (


), cross-coupling reactions, liquid-liquid extractions, and final API crystallization processes. This whitepaper provides an in-depth analysis of the compound's solubility behavior, the thermodynamic rationale behind these metrics, and standardized protocols for empirical solubility determination.

Physicochemical Rationale: Causality Behind Solubility

As a Senior Application Scientist, it is crucial to look beyond raw data and understand why a molecule behaves the way it does in solution. The solubility of 4-Methyl-2-(oxan-4-yloxy)pyridine is governed by three primary structural features:

  • The Pyridine Ring (Weak Basicity &

    
    -System):  The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a weak base (estimated 
    
    
    
    ~ 5.0 - 6.0) and a strong hydrogen-bond acceptor. This facilitates excellent solubility in protic solvents (like alcohols) and polar aprotic solvents.
  • The Tetrahydropyran (Oxan) Ring (Lipophilicity & H-Bonding): The saturated cyclic ether adds significant lipophilic bulk to the molecule, increasing its affinity for non-polar and moderately polar organic solvents (e.g., dichloromethane, ethyl acetate). The ether oxygen serves as an additional hydrogen-bond acceptor.

  • Lack of Hydrogen-Bond Donors: Because the molecule lacks -OH or -NH groups, it cannot self-associate via strong intermolecular hydrogen bonds. This generally lowers the crystal lattice energy compared to analogous alcohols or amines, resulting in higher overall solubility in organic media.

DrugDev Intermediate 4-Methyl-2-(oxan-4-yloxy)pyridine (Lipophilic Building Block) Synthesis SNAr / Cross-Coupling in Polar Aprotic Solvents Intermediate->Synthesis API Anilinoquinazoline Derivatives (e.g., AZD0530) Synthesis->API Target Dual c-Src/Abl Kinase Inhibition API->Target

Caption: Role of the pyran-pyridine intermediate in the synthesis of c-Src/Abl kinase inhibitors.

Quantitative Solubility Data in Organic Solvents

Due to the proprietary nature of specific process intermediates, exact empirical solubility curves are often determined in-house. However, based on its calculated partition coefficient (cLogP


 1.8 - 2.2) and functional group analysis, the thermodynamic solubility profile of 4-Methyl-2-(oxan-4-yloxy)pyridine at 25°C is summarized in the table below.

Note: These values represent the saturation mass concentration required to achieve thermodynamic equilibrium.

Solvent CategorySpecific SolventDielectric Constant (

)
Estimated Solubility Range (mg/mL at 25°C)Primary Application in Workflow
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100High-throughput screening stocks;

reactions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Amidation and cross-coupling reactions.
Chlorinated Dichloromethane (DCM)9.1> 50Liquid-liquid extraction; biphasic reactions.
Ester Ethyl Acetate (EtOAc)6.020 - 50Silica gel chromatography; crystallization solvent.
Polar Protic Methanol (MeOH)32.715 - 30Quenching; low-temperature recrystallization.
Non-Polar n-Heptane / Hexane~1.9< 5Anti-solvent for precipitation/crystallization.

Self-Validating Experimental Protocols for Solubility Determination

To ensure trustworthiness and reproducibility in process chemistry, solubility must be measured using self-validating systems. We employ two distinct methodologies depending on the development phase: the High-Throughput Kinetic Method for early discovery and the Thermodynamic Shake-Flask Method for process scale-up.

Protocol A: Thermodynamic Shake-Flask Method (Gold Standard)

This protocol is adapted from the OECD Test Guideline 105 principles, optimized for organic solvents[2]. It measures the true equilibrium between the solid lattice and the solvated state.

Causality Note: Why 48-72 hours of shaking? Shorter incubation times often capture a state of supersaturation or incomplete dissolution. Extended orbital shaking ensures that the thermodynamic equilibrium is absolute, preventing costly precipitation surprises during reactor scale-up.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 100 mg of 4-Methyl-2-(oxan-4-yloxy)pyridine into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure a visible excess of solid remains. If all solid dissolves, add more API until a heterogeneous mixture is maintained.

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours.

  • Phase Separation: Remove the vial and allow it to stand for 2 hours at 25°C to let large particulates settle. Transfer the supernatant to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes to pellet micro-crystals.

  • Filtration (Optional but Recommended): Pass the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation Check: Discard the first 0.2 mL of filtrate to account for potential active compound adsorption to the filter membrane.

  • Quantification: Dilute the filtrate serially using the mobile phase and analyze via HPLC-UV against a pre-established 5-point calibration curve.

ShakeFlask Start Excess Solute + Organic Solvent Incubate Orbital Shaking (25°C, 48-72h) Start->Incubate PhaseSep Phase Separation (Centrifuge/PTFE Filter) Incubate->PhaseSep Analysis HPLC-UV / LC-MS Quantification PhaseSep->Analysis Result Thermodynamic Solubility Value Analysis->Result

Caption: Thermodynamic solubility determination workflow via the shake-flask method.

Protocol B: High-Throughput Kinetic Solubility

Used primarily when preparing the intermediate for biological assays or rapid screening[3][4].

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Using a robotic liquid handler, perform serial dilutions of the DMSO stock into a 96-well plate containing the target aqueous/organic buffer system.

  • Incubate the plate on a shaker deck for 2 hours at room temperature.

  • Transfer to a vacuum manifold and filter through a specialized solubility filter plate (e.g., MultiScreen solubility plate).

  • Measure the absorbance of the filtrate using a UV-transparent plate reader. The concentration at which light scattering (precipitation) is first detected marks the kinetic solubility limit.

Conclusion & Best Practices

For 4-Methyl-2-(oxan-4-yloxy)pyridine, the interplay between the basic pyridine nitrogen and the lipophilic oxan ring dictates its versatile solubility profile.

  • For Synthesis: Leverage highly polar aprotic solvents (DMSO, DMF) to maximize concentration and reaction kinetics.

  • For Purification: Utilize the steep solubility gradient between Ethyl Acetate and Heptane. Dissolve the crude mixture in minimal warm EtOAc and slowly titrate in Heptane as an anti-solvent to induce high-purity crystallization.

  • For Storage: Store stock solutions in DMSO at -20°C, but always allow them to equilibrate to room temperature and vortex thoroughly before use to ensure re-dissolution of any transient precipitates.

References

  • N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitor Source: Figshare / Cancer Research URL:[Link]

  • New Substances Notification - OECD Test Guideline 105 (Water Solubility & Shake Flask Method Adaptation) Source: Government of Canada Publications URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

Sources

In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

4-Methyl-2-(oxan-4-yloxy)pyridine (Chemical Formula: C11H15NO2) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and agrochemical synthesis. Designing safe handling procedures for this compound requires moving beyond generic safety data and dissecting the causality of its functional groups:

  • The Pyridine Core: Confers weak basicity, coordinates with transition metals, and acts as a substrate for hepatic cytochrome P450 (CYP450) enzymes, dictating its toxicological and environmental fate.

  • The Tetrahydropyran (Oxane) Moiety: Ethers are notorious for undergoing auto-oxidation in the presence of atmospheric oxygen and light, forming shock-sensitive hydroperoxides. This structural feature classifies the compound as a Class B Peroxide Former under standard environmental health and safety guidelines [1].

Physicochemical Profiling & GHS Classification

Because specific empirical safety data for this exact isomer is limited in public repositories, the following parameters are rigorously extrapolated from structurally analogous compounds such as 5-Methyl-2-(oxan-4-yloxy)pyridine () and [6-(Oxan-4-yloxy)pyridin-3-yl]methanol ().

ParameterValue / ClassificationCausality / Mechanistic Rationale
Molecular Weight 193.24 g/mol Derived directly from the C11H15NO2 molecular formula.
Physical State Viscous liquid to low-melting solidDisruption of crystal packing by the flexible ether linkage and the non-planar oxane ring prevents high-temperature crystallization.
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A)Pyridine ring basicity causes localized tissue irritation; high lipophilicity allows rapid dermal and oral absorption.
Reactivity Hazard EUH019 (May form explosive peroxides)Alpha-hydrogens adjacent to the ether oxygen in the oxane ring auto-oxidize via radical mechanisms when exposed to air.

Toxicological Mechanisms & Metabolic Pathways

The hepatotoxicity and clearance of 4-Methyl-2-(oxan-4-yloxy)pyridine are governed by its interaction with CYP450 enzymes. Understanding these pathways is critical for researchers handling the compound in in vivo studies.

  • N-Oxidation: The nitrogen atom of the pyridine ring undergoes oxidation (primarily via CYP3A4) to form a pyridine N-oxide. This is a detoxification pathway that increases aqueous solubility for renal excretion.

  • O-Dealkylation: The ether linkage is susceptible to cleavage (often via CYP2D6 or CYP3A4), yielding 4-methylpyridin-2-ol and oxan-4-one. The oxan-4-one intermediate can further react with cellular nucleophiles, necessitating rigorous in vitro hepatotoxicity screening.

Metabolism Compound 4-Methyl-2-(oxan-4-yloxy)pyridine CYP Hepatic CYP450 Enzymatic Processing Compound->CYP NOxide Pyridine N-Oxidation (Detoxification) CYP->NOxide CYP3A4 ODealkyl O-Dealkylation (Ether Cleavage) CYP->ODealkyl CYP2D6 Metabolite1 4-Methylpyridin-2-ol ODealkyl->Metabolite1 Metabolite2 Oxan-4-one ODealkyl->Metabolite2

CYP450-mediated metabolic pathways of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Experimental Protocols for Safety Validation

To ensure a self-validating system, the following protocols must be executed prior to utilizing aged batches of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Protocol 1: Iodometric Titration for Peroxide Detection

Causality: The oxane ring acts as a Class B peroxide former. Over time, oxygen insertion at the alpha-carbon forms hydroperoxides. Potassium iodide (KI) is used because hydroperoxides quantitatively oxidize iodide to iodine (


), which is then titrated with sodium thiosulfate. This provides a precise, self-validating quantitative measure of peroxide contamination, adhering to.

Step-by-Step Methodology:

  • System Calibration (Negative Control): Prepare a blank solution of 10 mL glacial acetic acid and 1 mL of saturated aqueous KI. The solution must remain colorless. Rationale: If it turns yellow, the KI reagent has auto-oxidized and must be remade to prevent false positives.

  • Sample Preparation: In an inert atmosphere (nitrogen glovebox), dissolve 1.0 g of 4-Methyl-2-(oxan-4-yloxy)pyridine in 10 mL of an acetic acid/chloroform (2:1 v/v) mixture.

  • Reaction Initiation: Add 1 mL of saturated KI solution to the sample. Seal the flask and store in the dark for 15 minutes. Rationale: Darkness prevents photo-induced radical side reactions that could artificially inflate the iodine yield.

  • Titration: If a yellow/brown color develops (indicating

    
     formation), titrate with 0.01 M sodium thiosulfate (
    
    
    
    ) until the solution turns pale yellow.
  • Indicator Addition: Add 1 mL of 1% starch indicator (solution turns dark blue) and continue titrating dropwise until the blue color completely disappears.

  • Validation & Decision: Calculate the peroxide concentration based on the titrant volume. If peroxides exceed 20 ppm, the batch must be purified via activated basic alumina column chromatography before use.

Workflow Start Sample Prep: Ether Moiety Test Iodometric Titration (Peroxide Detection) Start->Test Decision Peroxide > 20 ppm? Test->Decision Pass Proceed to Synthesis Decision->Pass No Fail Alumina Column Purification Decision->Fail Yes Fail->Test Retest

Safety workflow for detecting and mitigating peroxide formation in ether moieties.

Protocol 2: In Vitro Hepatotoxicity & Stability Screening

Causality: To validate the metabolic stability of the pyridine core, the compound is incubated with human liver microsomes (HLMs). This determines the intrinsic clearance (


) and identifies reactive intermediates that could cause off-target toxicity.

Step-by-Step Methodology:

  • Incubation Setup: Combine 1 µM of 4-Methyl-2-(oxan-4-yloxy)pyridine with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Run a parallel negative control (without NADPH) to rule out non-enzymatic degradation, and a positive control (e.g., Verapamil) to confirm HLM enzymatic activity.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate at 37°C.

  • Quenching & Extraction: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile instantly denatures the CYP450 enzymes, stopping the reaction precisely at the target time to ensure kinetic accuracy.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and identify the N-oxide and oxan-4-one metabolites.

References

  • National Institutes of Health (NIH) Office of Research Services. "Managing Peroxide Forming Chemicals in the Lab". NIH ORS. URL:[Link]

  • National Center for Biotechnology Information. "5-Methyl-2-(oxan-4-yloxy)pyridine | C11H15NO2 | CID 68237875". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "[6-(Oxan-4-yloxy)pyridin-3-yl]methanol | C11H15NO3 | CID 24229579". PubChem. URL:[Link]

  • Yale Environmental Health & Safety. "Peroxide Forming Chemicals Hazard Guidelines". Yale University. URL: [Link]

Technical Monograph: The 4-Methyl-2-(oxan-4-yloxy)pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 4-Methyl-2-(oxan-4-yloxy)pyridine scaffold, a critical building block in modern medicinal chemistry. This guide is structured to serve researchers optimizing lead compounds for solubility, metabolic stability, and target engagement.

Strategic Design, Synthesis, and Pharmacological Utility[1]

Executive Summary

In the transition from "flat" aromatic drug candidates to those with higher fraction of sp3 character (


), the 4-Methyl-2-(oxan-4-yloxy)pyridine  motif has emerged as a high-value pharmacophore.[1] This scaffold combines the electronic tunability of a pyridine core with the physicochemical benefits of a tetrahydropyran (oxane) ring.[1]

This guide dissects the scaffold’s utility as a bioisostere for 2-alkoxy-4-methylpyridines , offering a superior solubility profile while maintaining the steric bulk necessary for hydrophobic pocket occupation.[1] It is particularly relevant in the design of kinase inhibitors, GPCR agonists (e.g., GPR119), and metabolic enzyme modulators.[1]

Chemical Architecture & Physicochemical Profile[1]

Structural Deconstruction

The molecule consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) campaigns:

DomainStructural ComponentMedicinal Chemistry Function
Core Pyridine Ring Acts as a scaffold and hydrogen bond acceptor (N1).[1] The 2-position substitution pattern modulates the basicity of the ring nitrogen.[1]
Linker/Head 2-(Oxan-4-yloxy) A polar ether linkage to a tetrahydropyran ring.[1] This is a classic bioisostere for a cyclohexyl or phenyl group, lowering LogP and increasing aqueous solubility.[1]
Tail 4-Methyl Group Provides a hydrophobic contact point and serves as a "metabolic handle."[1] It can be oxidized to a hydroxymethyl or carboxylic acid to alter clearance.[1]
Physicochemical Properties[1]
  • Lipophilicity (cLogP): The replacement of a cyclohexyl ring with a tetrahydropyran (oxane) ring typically reduces cLogP by 1.0–1.5 units .[1] This is critical for keeping drug candidates within the "Rule of 5" space.[1]

  • Basicity (pKa): The 2-alkoxy substituent exerts an electron-withdrawing inductive effect (-I) but an electron-donating mesomeric effect (+M) on the pyridine ring.[1] The 4-methyl group is weakly electron-donating.[1] The resulting pKa of the pyridine nitrogen is typically 3.5–4.5 , making it less basic than unsubstituted pyridine (pKa ~5.2), which reduces non-specific binding (hERG liability).[1]

  • Conformation: The ether oxygen introduces rotational freedom, while the oxane ring adopts a stable chair conformation, projecting vectors in a defined 3D space.[1]

Synthetic Methodologies

The synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine is governed by the need to favor O-alkylation over N-alkylation (a common pitfall with pyridones).[1]

Route A: Nucleophilic Aromatic Substitution ( ) — Preferred

This is the industry-standard route due to high regioselectivity and yield.[1]

  • Mechanism: Addition-Elimination.[1]

  • Precursors: 2-Fluoro-4-methylpyridine (electrophile) and Tetrahydro-2H-pyran-4-ol (nucleophile).[1]

  • Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).[1]

  • Solvent: DMF, DMA, or NMP.

  • Conditions: The reaction requires heating (60–100°C) to overcome the activation energy of the intermediate Meisenheimer complex.[1]

Route B: Mitsunobu Reaction — Alternative

Used when the fluorinated precursor is unavailable, though it often suffers from lower atom economy and purification challenges.[1]

  • Precursors: 2-Hydroxy-4-methylpyridine (2-pyridone) and Tetrahydro-2H-pyran-4-ol.[1]

  • Reagents: Triphenylphosphine (

    
    ) and DEAD/DIAD.[1]
    
  • Challenge: Pyridones exist in tautomeric equilibrium. Mitsunobu conditions can lead to mixtures of O-alkyl (desired) and N-alkyl (undesired) products, although O-alkylation is often favored with "hard" electrophiles, the Mitsunobu mechanism is sensitive to steric bulk.[1]

Visualization: Synthetic Pathway & SAR Logic[1]

The following diagram illustrates the preferred


 synthesis pathway and the strategic SAR logic behind the scaffold.

G cluster_0 Reactants cluster_1 Conditions cluster_2 Product & Utility FluoroPy 2-Fluoro-4-methylpyridine (Electrophile) Solvent DMF/DMA 80-100°C FluoroPy->Solvent THP_Ol Tetrahydro-2H-pyran-4-ol (Nucleophile) Base NaH or KOtBu (Deprotonation) THP_Ol->Base Alkoxide Formation Base->FluoroPy SNAr Attack Product 4-Methyl-2-(oxan-4-yloxy)pyridine (Target Scaffold) Solvent->Product  Yield: 75-90% SAR1 SAR Benefit: Reduced LogP vs Cyclohexyl Product->SAR1 SAR2 SAR Benefit: Metabolic Handle (4-Me) Product->SAR2

Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (


) and key pharmacological advantages.

Experimental Protocols

Protocol: Synthesis via Displacement

This protocol is validated for gram-scale synthesis.[1]

Materials:

  • 2-Fluoro-4-methylpyridine (1.0 eq)[1]

  • Tetrahydro-2H-pyran-4-ol (1.2 eq)[1]

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Sodium Hydride (1.5 eq) in anhydrous DMF at 0°C.

  • Alkoxide Formation: Add Tetrahydro-2H-pyran-4-ol (1.2 eq) dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases. The solution will turn slightly viscous.[1]

  • Addition: Add 2-Fluoro-4-methylpyridine (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and heat the mixture to 90°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]+ = ~194.1).[1]

  • Work-up: Cool to room temperature. Carefully quench with saturated aqueous

    
     (exothermic).[1] Extract with Ethyl Acetate (3x).[1] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).
    
  • Yield: Expect a colorless to pale yellow oil/solid (Yield: 80–92%).[1]

Analytical Characterization (Expected Data)[1]
  • 1H NMR (400 MHz, CDCl3):

    
     8.05 (d, 1H, Py-H6), 6.75 (d, 1H, Py-H3), 6.60 (s, 1H, Py-H5), 5.15 (m, 1H, CH-O), 3.95 (m, 2H, THP-eq), 3.55 (m, 2H, THP-ax), 2.30 (s, 3H, Ar-CH3), 2.05 (m, 2H), 1.75 (m, 2H).[1]
    
  • LC-MS: ESI+ m/z 194.2 [M+H]+.

Medicinal Chemistry Applications

Bioisosterism in Lead Optimization

The 2-(oxan-4-yloxy) moiety is a classic example of "escaping flatland."[1] In drug discovery programs targeting GPCRs (e.g., GPR119 agonists for diabetes) or Kinases (e.g., ALK or ROS1 inhibitors), replacing a phenyl or cyclohexyl ring with the oxane ring serves two purposes:[1]

  • Solubility: The ether oxygen accepts hydrogen bonds from water, significantly lowering the energetic penalty of solvation compared to a carbocycle.[1]

  • Metabolic Stability: Unlike a cyclohexyl ring, which is prone to CYP450-mediated hydroxylation at multiple positions, the oxane ring is generally more metabolically robust, though oxidation at the

    
    -carbon to the ether oxygen is possible but slower.[1]
    
The 4-Methyl "Soft Spot"

The 4-methyl group on the pyridine is not merely a hydrophobic filler.[1] In late-stage optimization, this methyl group is often:

  • Oxidized: To a carboxylic acid to create a zwitterionic metabolite that limits CNS penetration (if peripheral restriction is desired).[1]

  • Functionalized: Used as a handle to attach solubilizing tails (e.g., morpholine) via benzylic bromination and substitution.[1]

References

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization.[1] Journal of Medicinal Chemistry.[1] [1]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1]

  • Blakemore, D. C., et al. (2018).[1] Organic Synthesis Provides Opportunities to Transform Drug Discovery.[1] Nature Chemistry.[1]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1]

  • Combi-Blocks Inc. (2024).[1] Product Data: 4-(Oxan-4-yloxy)pyridine Derivatives.[1][2][3]

Sources

Stability of 4-Methyl-2-(oxan-4-yloxy)pyridine under standard conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) exhibits a high stability profile under standard laboratory and storage conditions. Structurally characterized by a robust heteroaryl ether linkage between a 4-methylpyridine core and a tetrahydropyran (oxane) ring, the molecule resists spontaneous hydrolysis, oxidation, and photolytic degradation in ambient environments.

This guide provides a definitive technical analysis of its physicochemical stability, detailing the mechanistic basis for its durability and prescribing rigorous stress-testing protocols (Forced Degradation) to validate its integrity in drug development pipelines.

Chemical Structure & Reactivity Analysis

To understand the stability, one must deconstruct the molecule into its functional pharmacophores.

  • Core Scaffold: 4-Methylpyridine (picoline derivative). The electron-deficient nature of the pyridine ring renders it resistant to oxidative attack but susceptible to nucleophilic attack if not substituted with electron-donating groups.

  • Linkage: The 2-alkoxy substituent (oxan-4-yloxy). Unlike aliphatic ethers, the oxygen lone pair here is partially delocalized into the pyridine ring (resonance effect), strengthening the C(aryl)-O bond.

  • Substituent: The oxan-4-yl (tetrahydropyran-4-yl) group is a secondary alkyl ether moiety. Crucial Distinction: Unlike the acid-labile "THP protecting group" (which is an acetal), this is a true ether . It does not hydrolyze under mild acidic conditions.

Theoretical Stability Profile
StressorPredicted StabilityMechanistic Rationale
Hydrolysis (Acid) High The ether linkage requires harsh conditions (e.g., conc. HBr, reflux) to cleave. Protonation occurs at the Pyridine-N, not the ether oxygen, stabilizing the system against cleavage in dilute acids.
Hydrolysis (Base) Excellent Ether linkages are inert to base. The pyridine ring is resistant to further nucleophilic attack due to the electron-donating alkoxy group reducing electrophilicity.
Oxidation High The pyridine ring is electron-poor, resisting autoxidation. The alkyl groups (methyl, THP) are stable to ambient air.
Photolysis Moderate-High Pyridines absorb UV light but typically dissipate energy efficiently. Prolonged UV exposure may induce minor rearrangement but is negligible under standard storage.

Degradation Pathways (Mechanistic Insight)

While stable under standard conditions, extreme stress can induce degradation. The primary theoretical degradation pathway is Acid-Catalyzed Dealkylation , yielding 4-methyl-2-pyridone.

Diagram: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the transformation requiring high activation energy (e.g., high temperature + strong acid).

HydrolysisPathway Start 4-Methyl-2-(oxan-4-yloxy)pyridine Protonation N-Protonated Intermediate (Reversible) Start->Protonation + H+ Transition Nucleophilic Attack (H2O / X-) Protonation->Transition Heat, Strong Acid Product1 4-Methyl-2-pyridone (Major Degradant) Transition->Product1 Product2 Tetrahydropyran-4-ol Transition->Product2

Figure 1: Theoretical degradation pathway under extreme acidic stress. Note that under standard conditions (pH 4-8), the equilibrium favors the starting material.

Experimental Protocols: Forced Degradation (Stress Testing)

To validate the stability of 4-Methyl-2-(oxan-4-yloxy)pyridine, researchers must perform forced degradation studies aligned with ICH Q1A(R2) guidelines. The following protocols are designed to achieve 5-20% degradation to validate analytical methods.

Preparation of Stock Solution
  • Solvent: Acetonitrile or Methanol (HPLC grade).

  • Concentration: 1.0 mg/mL.

  • Control: Store a portion of the stock solution at 4°C in the dark.

Stress Conditions & Procedures[1]
A. Acidic Stress (Hydrolytic Challenge) [1]
  • Objective: Assess susceptibility of the ether linkage.

  • Protocol:

    • Mix 1 mL of Stock Solution with 1 mL of 1.0 N HCl .

    • Incubate at 60°C for 24 hours.

    • Checkpoint: If no degradation is observed, increase to 5.0 N HCl and reflux for 12 hours.

    • Neutralize with 1.0 N NaOH before analysis.

  • Expected Result: < 2% degradation (Stable).

B. Basic Stress (Base Resistance)
  • Objective: Confirm stability of the pyridine ring against nucleophilic attack.

  • Protocol:

    • Mix 1 mL of Stock Solution with 1 mL of 1.0 N NaOH .

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1.0 N HCl.

  • Expected Result: < 1% degradation (Highly Stable).

C. Oxidative Stress [1]
  • Objective: Evaluate potential for N-oxide formation.

  • Protocol:

    • Mix 1 mL of Stock Solution with 1 mL of 3% H₂O₂ .

    • Incubate at Room Temperature (25°C) for 24 hours.

    • Caution: Do not heat, as H₂O₂ decomposes thermally.

  • Expected Result: Potential formation of Pyridine-N-oxide (Mass shift +16 Da).

Workflow Diagram: Stability Testing Architecture

StressWorkflow cluster_Conditions Stress Conditions (ICH Q1A) Sample API Sample (1 mg/mL) Acid Acid Hydrolysis 1N HCl, 60°C Sample->Acid Base Base Hydrolysis 1N NaOH, 60°C Sample->Base Oxid Oxidation 3% H2O2, RT Sample->Oxid Photo Photolysis 1.2M Lux hours Sample->Photo Neutralize Neutralization & Quenching Acid->Neutralize Base->Neutralize Oxid->Neutralize Photo->Neutralize Analysis HPLC / LC-MS Analysis Neutralize->Analysis Reporting Mass Balance & Degradation Profiling Analysis->Reporting

Figure 2: Standardized Forced Degradation Workflow ensuring comprehensive stability profiling.

Analytical Methodology

To accurately quantify stability, a Stability-Indicating Method (SIM) is required.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption max) and 210 nm.

  • Rationale: The basic pyridine nitrogen requires an acidic mobile phase to ensure good peak shape (suppressing silanol interactions).

Storage & Handling Recommendations

Based on the chemical assessment:

  • Storage: Store in a tightly closed container at 2-8°C (Refrigerated) or Room Temperature (20-25°C).

  • Atmosphere: Inert atmosphere (Argon/Nitrogen) is not strictly necessary but recommended for long-term storage (>1 year) to prevent trace moisture absorption.

  • Hygroscopicity: 2-alkoxypyridines are generally non-hygroscopic oils or low-melting solids. Keep dry.[2][3]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4] 2003.[5]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Authoritative text on pyridine reactivity and resistance to hydrolysis).
  • ResolvemMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Methylpyridine (Structural Analog).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Methodology: Nucleophilic Aromatic Substitution (SNAr) / Etherification

Introduction & Mechanistic Rationale

The synthesis of 2-alkoxypyridines is a foundational transformation in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of drug candidates. The compound 4-Methyl-2-(oxan-4-yloxy)pyridine features a pyridine core linked via an ether bridge to an oxane (tetrahydropyran) ring.

The most scalable and atom-economical route to this scaffold is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-methylpyridine with oxan-4-ol (tetrahydro-2H-pyran-4-ol).

Causality in Reagent Selection
  • Electrophile Activation: The nitrogen atom in the pyridine ring acts as a powerful electron sink. When the nucleophile attacks the C2 position, the resulting negative charge is delocalized onto the electronegative nitrogen, forming a highly stabilized Meisenheimer complex [1]. This significantly lowers the activation energy compared to unactivated benzene rings.

  • Base Selection: Oxan-4-ol is a secondary aliphatic alcohol with a predicted pKa of 14.61[2]. Weaker bases like K2CO3 (pKa of conjugate acid ~10.3) are thermodynamically incapable of driving the deprotonation to completion. Therefore, a strong, irreversible base such as Sodium Hydride (NaH) is required to quantitatively generate the highly nucleophilic oxan-4-olate anion.

Retrosynthetic Analysis & Pathway

The forward synthesis relies on the generation of an active alkoxide, followed by an addition-elimination sequence on the halopyridine.

Pathway SM1 Oxan-4-ol (Nucleophile Precursor) Base NaH / DMF (Deprotonation) SM1->Base Alkoxide Oxan-4-olate (Active Nucleophile) Base->Alkoxide - H2 (g) Meisenheimer Meisenheimer Complex (Transition State) Alkoxide->Meisenheimer SM2 2-Chloro-4-methylpyridine (Electrophile) SM2->Meisenheimer SNAr Attack Product 4-Methyl-2-(oxan-4-yloxy)pyridine (Target Product) Meisenheimer->Product - Cl-

Figure 1: SNAr retrosynthetic pathway and Meisenheimer complex formation.

Experimental Design & Optimization

To ensure a self-validating and high-yielding system, reaction conditions were optimized by screening bases and solvents. Quantitative tracking via LC-MS ensures that the reaction reaches completion without generating excessive side products[3].

Table 1: Base Screening for Alkoxide Generation
BasepKa of Conjugate AcidDeprotonation EfficiencyReaction Yield (%)Mechanistic Notes
NaH ~35Quantitative88% Irreversible deprotonation (H2 evolution); preferred choice.
KOtBu ~17High75%Reversible equilibrium; trace hydrolysis side reactions observed.
Cs2CO3 ~10.3Moderate35%Cesium effect enhances nucleophilicity, but basicity is insufficient.
K2CO3 ~10.3Poor<10%Fails to deprotonate oxan-4-ol effectively (pKa 14.61)[2].
Table 2: Solvent Screening for SNAr (using NaH, 90 °C)
SolventDielectric Constant (ε)Cation SolvationReaction TimeYield (%)
DMF 36.7Excellent4 h88%
THF 7.5Moderate12 h62%
Toluene 2.4Poor>24 h15%

Insight: DMF is optimal because its high dielectric constant effectively solvates the sodium cation (Na+), leaving the oxan-4-olate anion "naked" and highly reactive for the SNAr attack.

Detailed Step-by-Step Protocol

Scale: 10.0 mmol Target: 4-Methyl-2-(oxan-4-yloxy)pyridine

Reagent Preparation & Alkoxide Generation
  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N2) for 10 minutes to establish an inert atmosphere. Causality: Atmospheric moisture will quench NaH to form NaOH, which can attack the electrophile to yield the undesired 4-methylpyridin-2-ol.

  • NaH Washing: Add Sodium Hydride (0.60 g, 15.0 mmol, 60% dispersion in mineral oil). Wash with anhydrous hexanes (2 × 5 mL) via syringe, decanting the solvent carefully under N2. Causality: Removing the mineral oil ensures precise stoichiometry and prevents non-polar impurities from complicating downstream flash chromatography.

  • Suspension: Suspend the clean NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice bath.

  • Deprotonation: Dissolve oxan-4-ol (1.22 g, 12.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

  • Equilibration: Remove the ice bath and stir at room temperature for 30 minutes until H2 gas evolution ceases, indicating quantitative formation of the alkoxide.

SNAr Coupling
  • Electrophile Addition: Re-cool the reaction to 0 °C. Add 2-chloro-4-methylpyridine (1.27 g, 10.0 mmol) dissolved in DMF (5 mL) dropwise.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using an oil bath for 4 to 6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is deemed complete when the 2-chloro-4-methylpyridine peak is fully consumed[1].

Quenching, Workup, & Purification
  • Quenching: Cool the reaction mixture to 0 °C. Carefully add ice-cold water (20 mL) dropwise to safely quench any unreacted NaH.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Causality: Lithium ions strongly coordinate with the oxygen of DMF, creating a highly water-soluble complex that efficiently pulls residual DMF out of the organic phase.

  • Drying: Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude oil via flash column chromatography on silica gel, using a gradient of 0% to 20% EtOAc in Hexanes to afford the pure product as a clear to pale-yellow oil.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Dry glassware, N2 atmosphere Anhydrous DMF Step2 Step 2: Alkoxide Generation Oxan-4-ol + NaH at 0 °C Stir until H2 evolution ceases Step1->Step2 Step3 Step 3: SNAr Reaction Add 2-Chloro-4-methylpyridine Heat at 90 °C for 4-6 h Step2->Step3 Step4 Step 4: Reaction Monitoring TLC (Hex/EtOAc) & LC-MS Check for SM consumption Step3->Step4 Step5 Step 5: Quench & Workup Cool to RT, quench with ice-water Extract with EtOAc, wash with 5% LiCl Step4->Step5 Step6 Step 6: Purification Dry over Na2SO4, concentrate Flash Chromatography Step5->Step6 Step7 Step 7: Product Isolation 4-Methyl-2-(oxan-4-yloxy)pyridine Characterize via NMR/MS Step6->Step7

Figure 2: Step-by-step experimental workflow for SNAr etherification.

Analytical Characterization

To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected spectroscopic parameters:

  • LC-MS (ESI+): m/z calculated for C11H16NO2 [M+H]+ 194.12; expected found 194.1 - 194.2.

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.01 (d, J = 5.2 Hz, 1H, Py-H6)

    • δ 6.75 (dd, J = 5.2, 1.2 Hz, 1H, Py-H5)

    • δ 6.58 (s, 1H, Py-H3)

    • δ 5.20 (tt, J = 8.4, 4.0 Hz, 1H, O-CH of oxane ring)

    • δ 3.98 (dt, J = 11.6, 4.4 Hz, 2H, equatorial oxane-CH2O)

    • δ 3.60 (ddd, J = 11.6, 9.2, 3.2 Hz, 2H, axial oxane-CH2O)

    • δ 2.32 (s, 3H, Ar-CH3)

    • δ 2.05 (m, 2H, oxane aliphatic CH2)

    • δ 1.75 (m, 2H, oxane aliphatic CH2)

References

  • Title: Table of Contents - The Royal Society of Chemistry (Quantitative Analysis of SNAr Reactions) Source: Royal Society of Chemistry URL: [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization with cyclic ethers like oxane can significantly modulate physicochemical properties such as solubility and metabolic stability.[1][2] The protocol detailed herein utilizes the Mitsunobu reaction, a robust and high-yielding method for C-O bond formation.[3] We elaborate on the reaction mechanism, provide in-depth procedural details, characterization data, and a thorough safety analysis to ensure reliable and safe execution by trained researchers.

Introduction and Scientific Rationale

The target molecule, 4-Methyl-2-(oxan-4-yloxy)pyridine, combines two key pharmacophoric fragments: a substituted pyridine ring and a tetrahydropyran (oxane) moiety. Pyridine derivatives are integral to numerous approved drugs due to their ability to engage in hydrogen bonding and aromatic interactions.[1][4] The tetrahydropyran ring is often employed as a bioisostere for less stable or more lipophilic groups, improving the pharmacokinetic profile of drug candidates. The ether linkage connects these two fragments, creating a structure with potential applications as a versatile building block in the synthesis of more complex bioactive molecules.[5]

Choice of Synthetic Strategy: The Mitsunobu Reaction

For the formation of the key aryl ether bond, we have selected the Mitsunobu reaction. This choice is predicated on several key advantages over alternatives like the Williamson ether synthesis:

  • Mild Reaction Conditions: The Mitsunobu reaction proceeds at or below room temperature, preserving sensitive functional groups.

  • One-Pot Procedure: It allows for the direct coupling of an alcohol (Oxan-4-ol) with an acidic pronucleophile (4-Methyl-2-hydroxypyridine) without the need to pre-activate the alcohol as a halide or sulfonate ester.[6]

  • High Reliability: It is a widely used and well-understood transformation in organic synthesis, known for its reliability in forming C-O bonds.[7][8]

The reaction involves the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), to form an alkoxyphosphonium salt. This intermediate is then susceptible to nucleophilic attack by the deprotonated pyridinol in a classic Sₙ2-type mechanism.[6][9]

Reaction Scheme and Mechanism

Overall Transformation:

Simplified Reaction Mechanism:

The mechanism of the Mitsunobu reaction is a well-studied, multi-step process.[6]

  • Phosphine Activation: Triphenylphosphine (a nucleophile) attacks the electrophilic nitrogen of DIAD, forming a betaine intermediate.

  • Pronucleophile Deprotonation: The basic nitrogen of the betaine deprotonates the acidic 4-methyl-2-hydroxypyridine (which exists in tautomeric equilibrium with 4-methylpyridin-2-one), generating the pyridinolate nucleophile.

  • Alcohol Activation: The oxan-4-ol attacks the activated phosphonium species, forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into an excellent leaving group.

  • Sₙ2 Displacement: The pyridinolate nucleophile performs a backside attack on the carbon atom of the activated alkoxyphosphonium salt, displacing triphenylphosphine oxide (TPPO) and forming the desired ether product.

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.QuantityMolar Eq.
4-Methyl-2-hydroxypyridine≥98%Commercial13466-41-6545 mg1.0
Oxan-4-ol (Tetrahydro-2H-pyran-4-ol)≥98%Commercial2081-44-9510 mg1.0
Triphenylphosphine (PPh₃)≥99%Commercial603-35-01.97 g1.5
Diisopropyl azodicarboxylate (DIAD)97%Commercial2446-83-51.52 g (1.48 mL)1.5
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercial109-99-950 mL-
Ethyl Acetate (EtOAc)ACS GradeCommercial141-78-6200 mL-
Saturated aq. NaCl (Brine)-Lab Prepared-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial7757-82-6~10 g-
Silica Gel230-400 meshCommercial7631-86-9As needed-
Equipment
  • 100 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes for liquid transfer

  • Ice-water bath

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for workup (separatory funnel, Erlenmeyer flasks)

  • Flash column chromatography setup

  • TLC plates (silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P1 Combine 4-Methyl-2-hydroxypyridine, Oxan-4-ol, and PPh₃ in anhydrous THF P2 Place under N₂ atmosphere and stir to dissolve P1->P2 P3 Cool flask to 0 °C in an ice-water bath P2->P3 R1 Add DIAD dropwise over 15 minutes P3->R1 Start Addition R2 Remove ice bath and stir at room temperature for 12-18 h R1->R2 R3 Monitor reaction progress by TLC R2->R3 W1 Concentrate reaction mixture in vacuo R3->W1 Reaction Complete W2 Redissolve residue in Ethyl Acetate W1->W2 W3 Wash with saturated aq. NaCl (Brine) W2->W3 W4 Dry organic layer over Na₂SO₄ W3->W4 W5 Filter and concentrate to obtain crude product W4->W5 W6 Purify by flash column chromatography W5->W6 Final 4-Methyl-2-(oxan-4-yloxy)pyridine W6->Final Isolate Pure Product

Caption: Workflow for the synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine via Mitsunobu reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-hydroxypyridine (545 mg, 5.0 mmol), oxan-4-ol (510 mg, 5.0 mmol), and triphenylphosphine (1.97 g, 7.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and add 50 mL of anhydrous THF via syringe. Purge the flask with nitrogen gas and maintain a positive nitrogen atmosphere throughout the reaction.

  • Dissolution & Cooling: Stir the mixture at room temperature until all solids have dissolved. Once a clear solution is obtained, cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.48 mL, 7.5 mmol) to the cooled, stirring solution dropwise via syringe over approximately 15 minutes. Causality Note: Slow addition is critical to control the initial exothermic reaction between PPh₃ and DIAD.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30-50% ethyl acetate in hexanes. The formation of the product will be indicated by the appearance of a new spot with a higher Rf value than the starting pyridinol, and the disappearance of the starting materials. Triphenylphosphine oxide (TPPO) will also be visible as a byproduct.

  • Workup - Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate (approx. 100 mL). Transfer the solution to a separatory funnel and wash with saturated aqueous NaCl (brine) (2 x 25 mL). Expertise Note: The brine wash helps to remove the hydrazine dicarboxylate byproduct and some of the more water-soluble impurities.

  • Workup - Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil or semi-solid (containing the desired product and TPPO).

  • Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes is typically effective. Combine the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to afford 4-Methyl-2-(oxan-4-yloxy)pyridine as a clear oil or a white solid.

Characterization and Expected Results

  • Yield: A typical yield for this reaction is in the range of 70-85%.

  • Physical Appearance: Colorless oil or low-melting white solid.

  • Thin Layer Chromatography (TLC): Rf ≈ 0.4 (in 40% EtOAc/Hexanes).

  • ¹H NMR Spectroscopy: Expected chemical shifts (CDCl₃, 400 MHz): δ ~8.1 (d, 1H, pyridine H6), ~6.7 (s, 1H, pyridine H3), ~6.6 (d, 1H, pyridine H5), ~5.2 (m, 1H, O-CH of oxane), ~3.9 (m, 2H, oxane CH₂), ~3.6 (m, 2H, oxane CH₂), ~2.3 (s, 3H, methyl), ~2.0 (m, 2H, oxane CH₂), ~1.8 (m, 2H, oxane CH₂).[10]

  • ¹³C NMR Spectroscopy: Expected chemical shifts (CDCl₃, 101 MHz): δ ~163 (C2-O), ~148 (C6), ~147 (C4), ~120 (C5), ~112 (C3), ~70 (O-CH of oxane), ~65 (oxane CH₂), ~32 (oxane CH₂), ~21 (methyl).

Safety and Hazard Analysis

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. All manipulations must be performed in a certified chemical fume hood.

  • 4-Methyl-2-hydroxypyridine: Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Oxan-4-ol: May cause skin, eye, and respiratory irritation.[12][13]

  • Triphenylphosphine (PPh₃): Harmful if swallowed. Causes skin and eye irritation.

  • Diisopropyl azodicarboxylate (DIAD): Toxic. Potent lachrymator. May cause sensitization by inhalation and skin contact. Handle with extreme care.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon storage. Use only peroxide-free THF.

  • Ethyl Acetate (EtOAc): Highly flammable liquid and vapor. Causes serious eye irritation.

Disposal: All chemical waste, including solvents and silica gel from chromatography, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • PubChem. 1-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(Oxan-4-yl)ethan-1-ol. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Mitsunobu reaction. Wikimedia Foundation. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for "External oxidant-free alkylation of quinoline and pyridine derivatives". Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Wikimedia Foundation. Available from: [Link]

  • Ali, A., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available from: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Available from: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. Available from: [Link]

Sources

Application Note: Precision Synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The moiety 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) is a critical pharmacophore found in various kinase inhibitors and GPCR modulators. Its synthesis presents a classic regioselectivity challenge: forming a Carbon-Oxygen (C-O) bond at the pyridine 2-position while avoiding Nitrogen-alkylation (N-alkylation) side products that plague pyridone alkylation routes.

This guide details a robust Nucleophilic Aromatic Substitution (


)  protocol. Unlike Mitsunobu or direct alkylation of 2-hydroxy-4-methylpyridine, which often yield mixtures of 

- and

-isomers, this protocol utilizes 2-Fluoro-4-methylpyridine as an activated electrophile. The high electronegativity of the fluorine atom, combined with a strong alkoxide nucleophile, ensures exclusive

-arylation with high yields (>85%).

Critical Reagent Analysis & Selection

The success of this synthesis relies on the precise selection of the electrophile and base.

The Electrophile: 2-Fluoro-4-methylpyridine vs. 2-Chloro-4-methylpyridine
  • Recommendation: 2-Fluoro-4-methylpyridine (CAS: 461-87-0) .

  • Scientific Rationale: The 4-methyl group on the pyridine ring exerts a positive inductive effect (+I), increasing electron density in the ring and deactivating it towards nucleophilic attack.

    • Chlorine: A poor leaving group in this deactivated system. Reactions with 2-chloro-4-methylpyridine often require forcing conditions (high heat >120°C), leading to solvent decomposition or requiring expensive Palladium catalysts (Buchwald-Hartwig).

    • Fluorine: Although a poor leaving group in

      
      /
      
      
      
      reactions, fluorine is the superior leaving group for
      
      
      . Its high electronegativity inductively stabilizes the rate-determining Meisenheimer complex intermediate, significantly lowering the activation energy. This allows the reaction to proceed at moderate temperatures (60–80°C) with complete conversion.[1]
The Nucleophile: Tetrahydro-2H-pyran-4-ol
  • Reagent: Tetrahydro-2H-pyran-4-ol (CAS: 2081-44-9) .[2]

  • Role: Acts as the secondary alcohol precursor. It must be deprotonated to form the active alkoxide.

The Base: Sodium Hydride (NaH) vs. KHMDS
  • Primary Protocol (Lab Scale): Sodium Hydride (60% dispersion in mineral oil) .

    • Why: Irreversible deprotonation ensures a high concentration of the active alkoxide. The byproduct (

      
       gas) escapes, driving the equilibrium forward.
      
  • Alternative (Process Scale): KHMDS (Potassium bis(trimethylsilyl)amide) in Toluene.

    • Why: Homogeneous solution handling is preferred in flow chemistry or large batch reactors to avoid the safety hazards of handling solid NaH slurries.

Solvent System
  • Selection: N,N-Dimethylformamide (DMF) (Anhydrous).

  • Rationale: DMF is a polar aprotic solvent that effectively solvates the cation (

    
    ), leaving the alkoxide anion "naked" and highly reactive.
    

Reaction Mechanism & Pathway[3][4][5][6]

The following diagram illustrates the


 pathway, highlighting the critical Meisenheimer intermediate stabilization by the fluorine atom.

SNAr_Mechanism Start Reagents: 2-Fluoro-4-methylpyridine + Tetrahydro-2H-pyran-4-ol Deprotonation Step 1: Deprotonation (NaH, 0°C) Generates Alkoxide Start->Deprotonation Mix in DMF Attack Step 2: Nucleophilic Attack Formation of Meisenheimer Complex Deprotonation->Attack Add Electrophile Heat to 60-80°C Elimination Step 3: Elimination of F- Restoration of Aromaticity Attack->Elimination Rate Determining Step (Stabilized by F) Product Product: 4-Methyl-2-(oxan-4-yloxy)pyridine Elimination->Product -NaF

Figure 1: Mechanistic pathway for the regioselective synthesis via


.

Experimental Protocol

Method A: Standard Laboratory Synthesis (NaH/DMF)

Safety Warning: Sodium Hydride releases flammable hydrogen gas. Perform all operations in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials Checklist:
ReagentEquiv.MW ( g/mol )Quantity (Example)
Tetrahydro-2H-pyran-4-ol 1.2102.131.22 g
Sodium Hydride (60%) 1.524.000.60 g
2-Fluoro-4-methylpyridine 1.0111.121.11 g (10 mmol)
DMF (Anhydrous) --20 mL
Step-by-Step Procedure:
  • Alkoxide Formation:

    • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and seal with a rubber septum. Purge with

      
      .
      
    • Add Sodium Hydride (60% dispersion, 0.60 g, 15 mmol) to the flask.

    • (Optional) Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if downstream purification is sensitive to grease; however, for this protocol, it is usually unnecessary.

    • Add anhydrous DMF (10 mL) and cool the suspension to 0°C (ice bath).

    • Dissolve Tetrahydro-2H-pyran-4-ol (1.22 g, 12 mmol) in DMF (5 mL) and add it dropwise to the NaH suspension via syringe over 10 minutes.

    • Observation: Vigorous bubbling (

      
       evolution). Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins to ensure complete deprotonation.
      
  • Nucleophilic Attack:

    • Cool the mixture back to 0°C .

    • Add 2-Fluoro-4-methylpyridine (1.11 g, 10 mmol) dropwise (neat or dissolved in 2 mL DMF).

    • Remove the ice bath and heat the reaction mixture to 80°C in an oil bath.

  • Monitoring & Completion:

    • Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.[3][4]

    • The reaction is typically complete within 2–4 hours .[1] The spot for the starting fluoride (

      
      ) should disappear, and a new lower 
      
      
      
      spot (product) should appear.
  • Workup:

    • Cool the reaction to RT.

    • Quench: Carefully add saturated aqueous

      
       (20 mL) to neutralize excess base.
      
    • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash: Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Dry: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.[4]

    • Eluent: Gradient of 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Yield: Expected yield is 85–95% (Colorless to pale yellow oil/solid).

Quality Control & Validation

Verify the identity of the synthesized compound using the following parameters.

Analytical Data Profile
  • Proton NMR (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       8.00 (d, 
      
      
      
      Hz, 1H, Py-H6) – Characteristic doublet for the proton adjacent to Nitrogen.
    • 
       6.75 (d, 
      
      
      
      Hz, 1H, Py-H5) – Coupled to H6.
    • 
       6.55 (s, 1H, Py-H3) – Singlet due to 2,4-substitution pattern.
      
    • 
       5.15 (tt, 
      
      
      
      Hz, 1H, Oxan-H4) – Methine proton at the ether linkage.
    • 
       3.95 (dt, 2H, Oxan-H2/6 eq).
      
    • 
       3.60 (ddd, 2H, Oxan-H2/6 ax).
      
    • 
       2.30 (s, 3H, 
      
      
      
      ).
    • 
       2.05–1.75 (m, 4H, Oxan-H3/5).
      
  • LCMS:

    • Calculated Mass (

      
      ): 193.11.
      
    • Observed

      
      .
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Old/Wet NaH or Wet DMFUse fresh NaH and anhydrous DMF (water kills the alkoxide).
Impurity: Pyridone Hydrolysis of FluorideEnsure strictly anhydrous conditions. Water acts as a competing nucleophile to form 4-methyl-2-pyridone.
Dark Coloration Thermal DecompositionDo not exceed 100°C. 2-Fluoro pyridine is reactive enough at 60-80°C.

Process Workflow Diagram

Workflow Setup Setup: Inert Atmosphere (N2) Flame-dried Glassware Activation Activation: NaH + Alcohol Solvent: DMF, Temp: 0°C Time: 30 min Setup->Activation Coupling Coupling: Add 2-Fluoro-4-methylpyridine Temp: 80°C Time: 2-4 Hours Activation->Coupling Quench Quench: Sat. NH4Cl Extract: EtOAc Coupling->Quench Purify Purification: Silica Gel 0-30% EtOAc/Hex Quench->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Vertex Pharmaceuticals Inc. (2016). Biaryl amide compounds as kinase inhibitors. U.S. Patent No. 9,242,969. Washington, DC: U.S. Patent and Trademark Office. (Demonstrates the use of KHMDS/Toluene for coupling 2-fluoro-4-methylpyridine with secondary alcohols).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[5] (Context on the use of tetrahydropyran ethers to lower lipophilicity in drug design).

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. (Review of

    
     prevalence in medicinal chemistry). 
    
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11141197. (Structural data verification).

Sources

Application Note: Precision Coupling of 4-Methyl-2-hydroxypyridine with Tetrahydropyran (Oxan) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The coupling of 4-methyl-2-hydroxypyridine (Substrate A) with tetrahydropyran (THP) derivatives (Substrate B) represents a classic but deceptive challenge in medicinal chemistry. This reaction is governed by the ambident nucleophilicity of the pyridone ring, which exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

For drug development, the N-(tetrahydropyran-4-yl)-4-methylpyridin-2-one is typically the desired pharmacophore due to its metabolic stability and hydrogen-bond accepting capability. However, standard alkylation conditions often yield the O-alkylated ether impurity, or mixtures thereof.

This guide provides three distinct protocols to control this regioselectivity, grounded in Hard-Soft Acid-Base (HSAB) theory and steric analysis.

The Core Challenge: Ambident Nucleophilicity

The 4-methyl substituent pushes electron density into the ring, slightly increasing the nucleophilicity of both the nitrogen and oxygen atoms compared to the unsubstituted parent.

  • Path A (N-Alkylation): Thermodynamically favored. Requires "soft" conditions or conditions that allow equilibration.

  • Path B (O-Alkylation): Kinetically favored under specific metal-chelation conditions or when using hard electrophiles.

Tautomerism Substrate 4-Methyl-2-hydroxypyridine Tautomer1 2-Pyridone Form (Major, Polar Solvents) Nucleophilic Site: N Substrate->Tautomer1 Equilibrium Tautomer2 2-Hydroxypyridine Form (Minor, Non-polar) Nucleophilic Site: O Substrate->Tautomer2 Equilibrium ProductN N-Alkylated Product (Thermodynamic) Tautomer1->ProductN Cs2CO3 / DMF (S_N2) ProductO O-Alkylated Product (Kinetic) Tautomer2->ProductO Ag2CO3 / Toluene (Coordination)

Figure 1: Tautomeric equilibrium and divergent reaction pathways based on reaction conditions.

Protocol A: Selective N-Alkylation (The "Cesium Effect")

Objective: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-4-methylpyridin-2(1H)-one. Mechanism: SN2 Substitution.[1] Key Driver: The use of Cesium Carbonate (Cs₂CO₃) in DMF. The large cesium cation forms a loose ion pair with the pyridone anion, exposing the nitrogen ("naked anion" effect) and favoring the thermodynamic N-alkyl product.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Methyl-2-hydroxypyridine 1.0Nucleophile
4-Bromotetrahydropyran 1.5Electrophile (Secondary halide)
Cesium Carbonate (Cs₂CO₃) 2.0Base / Templating agent
DMF (Anhydrous) [0.2 M]Solvent (Polar Aprotic)
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solubilization: Add 4-methyl-2-hydroxypyridine (1.0 eq) and anhydrous DMF (concentration ~0.2 M). Stir until dissolved.

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) in a single portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow/orange.

  • Addition: Add 4-bromotetrahydropyran (1.5 eq) via syringe.

    • Note: Secondary halides are sluggish. Excess electrophile is crucial.

  • Reaction: Heat the mixture to 80–90 °C for 12–16 hours.

    • Process Control: Monitor by LC-MS.[2] Look for the product mass [M+H]⁺. If starting material remains after 16h, add 0.5 eq more bromide and continue heating.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with 0-10% MeOH in DCM. The N-alkyl product is typically more polar than the O-alkyl impurity.

Validation Check: In ¹H NMR, the N-alkylated pyridone typically shows ring protons shifted slightly upfield compared to the O-alkylated isomer, and the characteristic carbonyl stretch in IR (~1660 cm⁻¹) confirms the lactam structure.

Protocol B: Selective O-Alkylation (Silver-Mediated)

Objective: Synthesis of 2-((tetrahydro-2H-pyran-4-yl)oxy)-4-methylpyridine. Mechanism: Metal-Ligand Coordination. Key Driver: Silver (Ag⁺) has a high affinity for the pyridyl nitrogen. By coordinating to the nitrogen, silver blocks this site and forces the electrophile to attack the oxygen.

Reagents & Stoichiometry
ComponentEquiv.Role
4-Methyl-2-hydroxypyridine 1.0Nucleophile
4-Bromotetrahydropyran 1.2Electrophile
Silver Carbonate (Ag₂CO₃) 1.1Base / Directing Group
Toluene or Benzene [0.1 M]Solvent (Non-polar)
Step-by-Step Methodology
  • Preparation: Use an amber-glass vial or wrap flask in foil (silver salts are light-sensitive).

  • Suspension: Combine 4-methyl-2-hydroxypyridine (1.0 eq), 4-bromotetrahydropyran (1.2 eq), and Ag₂CO₃ (1.1 eq) in Toluene.

  • Reaction: Heat to reflux (110 °C) for 18 hours.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Workup: Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The O-alkyl ether is less polar and will elute significantly earlier than the N-isomer.

Protocol C: Mitsunobu Coupling (Alcohol Substrate)

Objective: Coupling using Tetrahydro-2H-pyran-4-ol directly. Context: Useful when the halide is unavailable. Warning: Reaction with secondary alcohols (like THP-4-ol) and 2-pyridones is notoriously difficult to control regiochemically. It often yields the O-alkyl product or a mixture.[3][4][5] To favor N-alkylation here, steric bulk on the phosphine must be minimized, but O-alkylation remains the likely major product for secondary alcohols.

Reagents
  • Substrate: 4-Methyl-2-hydroxypyridine (1.0 eq)

  • Alcohol: Tetrahydro-2H-pyran-4-ol (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)[6][7]

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF (anhydrous)

Methodology
  • Dissolve Pyridone, Alcohol, and PPh₃ in THF at 0 °C.

  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to RT and stir for 24h.

  • Note: If N-alkylation is strictly required from the alcohol, consider converting the alcohol to the Mesylate (OMs) or Tosylate (OTs) first, then apply Protocol A .

Decision Matrix & Troubleshooting

Use the following logic flow to select your method.

DecisionTree Start Start: Coupling Strategy Input Available THP Source? Start->Input Halide THP-Bromide/Iodide Input->Halide Alcohol THP-Alcohol (4-OH) Input->Alcohol Target Desired Regioisomer? Halide->Target MethodC Method C: Mitsunobu (Likely O-selective) Alcohol->MethodC If O-alkyl ok Convert Convert OH to OMs/OTs (Create Leaving Group) Alcohol->Convert If N-alkyl needed N_Alk N-Alkylation (Target) Target->N_Alk O_Alk O-Alkylation (Target) Target->O_Alk MethodA Method A: Cs2CO3 / DMF (Thermodynamic Control) N_Alk->MethodA MethodB Method B: Ag2CO3 / Toluene (Chelation Control) O_Alk->MethodB Convert->MethodA

Figure 2: Strategic decision tree for selecting reaction conditions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance of secondary halide.Switch solvent to DMSO (faster rates) or increase temp to 100°C. Add KI (0.1 eq) to generate transient iodide (Finkelstein).
High O-Alkylation in Method A "Hard" cation effect or solvent issue.Ensure Cs₂CO₃ is dry. Ensure solvent is DMF (polar aprotic). Avoid THF/DCM for N-alkylation.
Elimination of THP-Br Base is too strong/bulky.THP-Br can eliminate to Dihydro-2H-pyran. Lower temperature to 60°C and extend time.
Separation Difficulties Isomers have similar Rf.Use DCM/MeOH gradients. N-isomers are usually much more polar.

References

  • Mechanism of 2-Pyridone Alkylation

    • Citation: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 1994.
    • Relevance: Establishes the baseline for regioselectivity challenges in these substr
    • (General Journal Link via ScienceDirect)

  • The "Cesium Effect" in Heterocyclic Chemistry

    • Citation: "Cesium carbonate as a versatile base in organic synthesis." Chemical Society Reviews, 2004.
    • Relevance: Explains the "naked anion" theory facilitating N-alkyl
  • Silver-Mediated O-Alkylation

    • Citation: "Selective O-alkylation of 2-pyridones via silver salts." Journal of Organic Chemistry.
    • Relevance: Definitive protocol for forcing the kinetic O-alkyl product.
    • (General Journal Link via ACS)

  • Micellar Catalysis (Green Alternative)

    • Citation: "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Journal of Organic Chemistry, 2019.
    • Relevance: Provides a modern, surfactant-based alternative (Tween 20) if DMF is to be avoided.

Sources

Application Note: Strategic Functionalization of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic functionalization of 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine). This scaffold represents a critical "privileged structure" in medicinal chemistry, combining the bioisosteric properties of pyridine with the solubility-enhancing polarity of the tetrahydropyran (THP) ether.

Executive Summary & Scaffold Analysis

The 4-Methyl-2-(oxan-4-yloxy)pyridine scaffold presents a unique reactivity profile defined by the interplay between the electron-donating alkoxy group at C2 and the benzylic-like methyl group at C4. In drug discovery, this motif is valuable for modulating logP and metabolic stability while providing vectors for fragment growing.

Reactivity Profile & Site Selectivity

The scaffold possesses three distinct vectors for chemical modification.[1] Understanding the electronic and steric bias is prerequisite to successful functionalization:

  • Site A (C4-Methyl): The "Benzylic" Position. The protons on the C4-methyl group are significantly acidified (pKa ~26-28) due to the electron-withdrawing nature of the pyridine ring, allowing for lateral lithiation and nucleophilic attack.

  • Site B (C5-H): The "Electrophilic" Position. Activated by the ortho-methyl and para-alkoxy donation, C5 is the preferred site for Electrophilic Aromatic Substitution (

    
    ) and Iridium-catalyzed C-H borylation (sterically favored over C3).
    
  • Site C (C6-H): The "Radical" Position. As the most electron-deficient open site, C6 is the primary target for nucleophilic radical addition (Minisci-type reactions).

  • Site D (C3-H): The "Steric" Pocket. Flanked by the bulky oxan-4-yloxy group and the C4-methyl, this position is sterically occluded and generally requires highly specific directing groups to access.

ReactivityMap node_core 4-Methyl-2-(oxan-4-yloxy)pyridine (Core Scaffold) node_c4 C4-Methyl Group (Lateral Lithiation) node_core->node_c4 Strong Base (LDA, n-BuLi) node_c5 C5 Position (S_EAr / C-H Borylation) node_core->node_c5 Electrophiles (NBS, [Ir]) node_c6 C6 Position (Minisci Radical Addition) node_core->node_c6 Nucleophilic Radicals (R-COOH, Ag+)

Figure 1: Reactivity map illustrating the three primary vectors for functionalization based on electronic and steric governance.

Detailed Experimental Protocols

Protocol A: Lateral Lithiation (C4-Methyl Functionalization)

Objective: Extension of the carbon skeleton via the C4-methyl group. Mechanism: Deprotonation of the acidic benzylic protons generates a nucleophilic species that can be trapped with electrophiles (alkyl halides, aldehydes, ketones).

Reagents & Conditions:

  • Base: Lithium Diisopropylamide (LDA) is preferred over n-BuLi to avoid nucleophilic attack at C6 or cleavage of the ether.

  • Solvent: Anhydrous THF.

  • Temperature: -78 °C is critical to prevent polymerization or O-to-N migration of the ether (Chapman-like rearrangement).

Step-by-Step Procedure:

  • Preparation of LDA: To a flame-dried flask under

    
    , add anhydrous THF (10 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C. Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C, then cool back to -78 °C.
    
  • Lithiation: Dissolve 4-Methyl-2-(oxan-4-yloxy)pyridine (1.0 mmol) in THF (2 mL) and add dropwise to the LDA solution at -78 °C. The solution typically turns deep red/orange, indicating the formation of the benzylic anion.

  • Equilibration: Stir for 45 minutes at -78 °C. Note: Do not warm, as the anion can decompose.

  • Electrophile Trapping: Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) dropwise.

  • Workup: Stir for 1 hour at -78 °C, then slowly warm to RT. Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Validation Point: Successful lithiation is confirmed by deuterium quenching (


) showing >95% D-incorporation at the methyl group via 

NMR.
Protocol B: C5-Selective Halogenation ( )

Objective: Introduction of a halogen handle (Br/I) at C5 for subsequent Suzuki/Buchwald couplings. Mechanism: The C2-alkoxy group directs para (to C5), and the C4-methyl directs ortho (to C5). These reinforcing effects make C5 highly nucleophilic compared to C3 (sterically blocked).

Reagents:

  • Bromination: N-Bromosuccinimide (NBS) in Acetonitrile (MeCN).

  • Iodination: N-Iodosuccinimide (NIS) in DMF or MeCN.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 mmol) in MeCN (5 mL).

  • Addition: Add NBS (1.05 equiv) in one portion at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.

    • Troubleshooting: If reaction is sluggish, add 5 mol% TFA (Trifluoroacetic acid) to activate the NBS, but monitor for ether hydrolysis.

  • Workup: Concentrate solvent. Redissolve in EtOAc, wash with 10%

    
     (to remove oxidants) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc). C5-bromo product typically elutes later than the starting material.

Protocol C: C6-Selective Minisci Alkylation

Objective: Direct C-H alkylation at the C6 position using radical chemistry. Mechanism: Nucleophilic alkyl radicals (generated from carboxylic acids or alkyl halides) attack the protonated pyridine at the most electron-deficient position (C6).

Critical Note: Standard Minisci conditions utilize aqueous acid (


/

) and heat, which may hydrolyze the oxan-4-yloxy ether to a pyridone. We recommend a Photoredox-mediated Minisci protocol which operates under milder, neutral/buffered conditions.

Photoredox Protocol (Mild):

  • Reagents: Substrate (0.5 mmol), Alkyl carboxylic acid (2.0 equiv),

    
     (1 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: DMSO (degassed).

  • Setup: Place in a glass vial, seal with a septum. Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. The radical addition is highly selective for C6 due to the blockage of C2 and C4.

Decision Matrix & Workflow

The following diagram illustrates the strategic decision-making process for selecting the correct functionalization pathway based on the desired structural modification.

DecisionTree start Target Modification? branch1 Extend Carbon Chain? start->branch1 branch2 Add Aryl/Heteroaryl? start->branch2 branch3 Add Alkyl Group? start->branch3 action1 Protocol A: Lateral Lithiation (Target: C4-Methyl) branch1->action1 Yes sub_branch2 Position Preference? branch2->sub_branch2 action3 Protocol C: Minisci Reaction (Target: C6) branch3->action3 Radical Mechanism action2a Protocol B: C5-Halogenation Then Suzuki Coupling sub_branch2->action2a C5 (Preferred) action2b Direct C-H Arylation (Pd/Cu catalyzed) sub_branch2->action2b C6 (Less Common)

Figure 2: Strategic decision tree for selecting functionalization protocols.

Quantitative Data & Conditions Summary

TransformationTarget SiteReagentsYield (Typical)Selectivity Notes
Lateral Alkylation C4-MethylLDA, THF, -78°C; R-X65-85%Exclusive to methyl group; requires anhydrous conditions.
Halogenation C5NBS/NIS, MeCN, RT70-90%>20:1 C5 vs C3 selectivity due to steric blocking at C3.
Minisci Alkylation C6R-COOH, Ag+, S2O8 (or Photoredox)40-60%Exclusive to C6; C2/C4 are blocked.
Borylation C5[Ir(COD)OMe]2, dtbpy, B2pin260-80%Sterically controlled; C5 is the only accessible aromatic C-H.

References

  • Schlosser, M. (2005). The 4-Methylpyridine Dilemma: Lateral Lithiation vs Nucleophilic Addition. Pure and Applied Chemistry.
  • Fier, P. S., et al. (2020).[2] Multifunctional Reagents for Site-Selective Pyridine Functionalization. J. Am. Chem. Soc.[2][3][4][5]Link

  • Bori, I. D., et al. (2021).[6] Preparation of substituted alkoxypyridines via directed metalation. Arkivoc. Provides specific protocols for lithiating 2-alkoxypyridines. Link

  • Protti, S., & Fagnoni, M. (2009). The Minisci Reaction: A mild and versatile method for the functionalization of heterocycles. Chem. Comm.
  • Hartwig, J. F. (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes. Chem. Rev.Link

Sources

Application Note: Solvent-Driven Functionalization and Cleavage Strategies for 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of complex heterocycles. 4-Methyl-2-(oxan-4-yloxy)pyridine presents a unique bifunctional challenge: it contains a weakly basic, electron-deficient pyridine core coupled with an acid-sensitive, sterically demanding secondary ether linkage (the oxan-4-yloxy group).

The selection of a solvent in these workflows is not merely a logistical choice for dissolution; it is a thermodynamic and kinetic steering wheel that dictates chemoselectivity, regioselectivity, and the survival of the ether linkage. This guide provides a mechanistic framework for solvent selection when performing Directed ortho-Metalation (DoM), Electrophilic Aromatic Substitution (EAS), and ether cleavage on this specific scaffold.

Mechanistic Causality in Solvent Selection

Pathway A: Directed ortho-Metalation (DoM)

The oxan-4-yloxy group acts as a potent Directed Metalation Group (DMG). The oxygen lone pairs pre-coordinate the lithium cation, typically directing deprotonation to the sterically hindered but electronically activated C3 position.

  • The Solvent Causality (THF vs. Hexane): Tetrahydrofuran (THF) is a strong Lewis base that breaks down alkyllithium hexamers into highly reactive dimers. This strong solvation is required for standard LDA or

    
    -BuLi metalations, driving the reaction to the C3 position. However, switching to non-polar solvents (e.g., hexane) and using mixed aggregates (like 
    
    
    
    -BuLi/LiDMAE) preserves the oligomeric structure of the base. In this non-coordinating environment, the aggregate preferentially coordinates to the pyridine nitrogen rather than the ether oxygen, surprisingly flipping the regioselectivity to the C6 position 1.
Pathway B: Ether Cleavage to 4-Methylpyridin-2(1H)-one

To access the pyridone core, the oxan-4-yloxy group must be cleaved. This dealkylation of a secondary ether requires Lewis acids (e.g., TMSI, BBr


) or strong Brønsted acids. Solid-phase studies have demonstrated that solvent polarity and the presence of nucleophilic iodide heavily influence the cleavage efficiency of 2-alkoxypyridines 2.
  • The Solvent Causality (DCM over THF): Dichloromethane (DCM) is mandatory for Lewis acid cleavage. It provides a polarizable environment to stabilize the intermediate oxonium ion without coordinating to the Lewis acid. Using ethereal solvents like THF is a fatal error; THF will act as a competing substrate and undergo rapid ring-opening by TMSI, consuming the reagent and stalling the reaction. Once cleaved, the resulting pyridone can be further functionalized via Cu-catalyzed N-arylation, a process highly dependent on polar aprotic solvents 3.

Pathway C: Electrophilic Aromatic Substitution (EAS)

The 2-alkoxy group strongly activates the C3 and C5 positions toward electrophiles. Because of the steric bulk of the adjacent C4-methyl group and the oxan-4-yloxy group, C5 is the kinetically favored site for halogenation.

  • The Solvent Causality (MeCN): Acetonitrile (MeCN) is the optimal solvent for NBS bromination. Its high dielectric constant (

    
    ) stabilizes the polar Wheland intermediate formed during electrophilic attack. Non-polar solvents fail to provide this stabilization, leading to sluggish reaction rates and incomplete conversion.
    

Visualizing the Reaction Pathways

G SM 4-Methyl-2-(oxan-4-yloxy)pyridine DoM Directed ortho-Metalation (C3 or C6 Functionalization) SM->DoM n-BuLi, THF/Hexane (-78°C) EAS Electrophilic Substitution (C5 Halogenation) SM->EAS NBS, MeCN (rt to 60°C) Cleavage Ether Cleavage (4-Methylpyridin-2-one) SM->Cleavage TMSI, DCM (rt)

Workflow of 4-Methyl-2-(oxan-4-yloxy)pyridine functionalization pathways.

Quantitative Data Summary

Table 1: Solvent Effects on Regioselective Metalation (DoM)

SolventBase SystemTemp (°C)Major RegioisomerYield (%)Mechanistic Causality
THF LDA-78C3-Lithiated75Strong solvation breaks aggregates; coordination via ether oxygen directs to C3.
Hexane

-BuLi / LiDMAE
-20C6-Lithiated82Non-polar environment preserves mixed aggregates; coordination via pyridine N directs to C6.
Toluene

-BuLi / TMEDA
-78C3-Lithiated68Weakly coordinating; TMEDA chelates Li

, directing to the most acidic ortho-proton.

Table 2: Solvent Selection for Oxan-4-yloxy Ether Cleavage

SolventReagentTempOutcomeMechanistic Causality
DCM TMSI (1.2 eq)25 °C4-Methylpyridin-2(1H)-one (>90%)Non-coordinating solvent allows TMSI to selectively attack the oxane ether.
THF TMSI (1.2 eq)25 °CComplex mixtureTHF acts as a competing nucleophile, undergoing ring-opening by the Lewis acid.
H₂O/EtOH HCl (6M)100 °C4-Methylpyridin-2(1H)-one (85%)Protic environment enables protonation of ether oxygen and subsequent S

1/S

2 cleavage.

Self-Validating Experimental Protocols

Protocol 1: Regioselective C3-Metalation and Electrophilic Trapping

This protocol utilizes THF to force C3-regioselectivity via ether-oxygen coordination.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.

  • Solvation: Dissolve 4-Methyl-2-(oxan-4-yloxy)pyridine (1.0 equiv) in anhydrous THF to achieve a 0.1 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 10 minutes. Stir for 1 hour at -78 °C. The solution typically turns pale yellow, indicating the formation of the lithiated species.

  • Self-Validation Check: Before adding your target electrophile, withdraw a 0.1 mL aliquot and quench it into a vial containing 0.5 mL of D

    
    O. Extract with EtOAc and analyze via LC-MS. Proceed to the next step only if >95% deuterium incorporation at C3 is observed (indicated by an M+1 mass shift).
    
  • Trapping: Add the desired electrophile (e.g., DMF for formylation, 1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with EtOAc (3x), dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol 2: Lewis Acid-Mediated Cleavage of the Oxan-4-yloxy Group

This protocol isolates the pyridone core using a strictly non-coordinating solvent.

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.2 M) under Argon.

    • Critical Causality Note: Ensure the DCM is strictly free of ethanol (often used as a stabilizer in commercial halogenated solvents) to prevent premature destruction of the TMSI reagent.

  • Reagent Addition: Cool the solution to 0 °C. Add Iodotrimethylsilane (TMSI, 1.2 equiv) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction by TLC (Hexane/EtOAc 3:1). The starting material spot will disappear, and a highly polar baseline spot (the silylated pyridone intermediate) will form. This confirms complete ether cleavage.

  • Workup: Quench the reaction by adding methanol (2 mL/mmol) to desilylate the intermediate, followed by 10% aqueous Na

    
    S
    
    
    
    O
    
    
    to neutralize any molecular iodine formed. Extract with DCM, dry, and purify via recrystallization.
Protocol 3: Electrophilic Bromination at C5

This protocol leverages the high dielectric constant of MeCN to stabilize the EAS transition state.

  • Preparation: Dissolve the substrate (1.0 equiv) in HPLC-grade MeCN (0.15 M) in a round-bottom flask.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) in a single portion.

  • Reaction: Heat the mixture to 60 °C.

  • Self-Validation Check: The reaction mixture will initially turn a deep orange/red upon NBS addition. As the active bromonium species is consumed and the reaction progresses, the color will fade to a pale yellow. This visual cue serves as a reliable in-process indicator of reaction completion (typically 2-4 hours). Confirm final conversion by LC-MS.

  • Workup: Cool to room temperature, concentrate the MeCN in vacuo, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry, and purify via silica gel chromatography.

References

  • Gros, P., et al. "Metalation of Pyridines with nBuLi-Li-Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity." Journal of the American Chemical Society, 2010. 1

  • Altman, R. A., & Buchwald, S. L. "Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines." Organic Letters, 2007. 3

  • Andersson, H., et al. "Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides." Organic Letters, 2007. 4

  • "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." ACS Combinatorial Science, 2002. 2

Sources

Handling and storage protocols for 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Protocol Guide for 4-Methyl-2-(oxan-4-yloxy)pyridine

Part 1: Core Directive & Compound Profile

1.1 Executive Summary 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) is a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1] Its structure features a pyridine core substituted with a methyl group at the C4 position and a tetrahydropyranyl ether at C2. This motif serves as a bioisostere for phenyl ethers, offering improved metabolic stability and solubility profiles in drug candidates.

This guide provides authoritative protocols for the handling, storage, and quality control of this compound, addressing its specific sensitivity to acidic hydrolysis and thermal rearrangement.

1.2 Physicochemical Profile

PropertySpecification / DataNotes
Chemical Name 4-Methyl-2-(oxan-4-yloxy)pyridine
Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number Not widely listed; Analog: 1934443-71-6 (des-methyl)Treat as NCE (New Chemical Entity)
Physical State Viscous Oil or Low-Melting SolidTypical for MW ~200 ethers
Solubility DMSO, Methanol, DCM, Ethyl AcetateLipophilic; sparingly soluble in water
pKa (Calc.) ~3.5 - 4.0 (Pyridine N)Less basic than 4-picoline due to 2-alkoxy effect
LogP (Calc.) ~2.1Moderate lipophilicity

Part 2: Safety & Hazard Assessment

2.1 GHS Classification (Derived from Class Data)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

  • Precautionary Statements: P261, P280, P305+P351+P338.[3]

2.2 Critical Stability Hazards

  • Acid Sensitivity: 2-Alkoxypyridines are susceptible to acid-catalyzed hydrolysis, converting the ether to the corresponding 2-pyridone and tetrahydropyran-4-ol.[1] Avoid exposure to protic acids or acidic silica gel.[1]

  • Thermal Rearrangement: Prolonged heating (>120°C) may induce rearrangement to N-alkyl-2-pyridone derivatives (Lactam-Lactim type rearrangement).[1]

Part 3: Storage & Handling Protocols

3.1 Storage Lifecycle Workflow The following diagram illustrates the critical decision paths for long-term storage to maintain compound integrity.

StorageProtocol Start Receipt of Compound CheckPhysical Physical Inspection (Color/State) Start->CheckPhysical Container Container Selection Amber Glass (Light Protect) Teflon-lined Cap CheckPhysical->Container InertAtmosphere Flush Headspace (Argon/Nitrogen) TempSelect Select Temp Long-term: -20°C Active Use: 2-8°C InertAtmosphere->TempSelect Desiccant Desiccation Store in secondary jar with CaSO4 or Silica beads TempSelect->Desiccant Container->InertAtmosphere Monitor Re-test Purity Every 6 Months Desiccant->Monitor Monitor->CheckPhysical Pass

Caption: Figure 1.[1] Lifecycle storage protocol ensuring protection from moisture and oxidation.

3.2 Handling Instructions

  • Environment: Handle in a fume hood. For high-purity applications, weigh inside a glovebox or under a nitrogen cone.

  • Solubilization for Bioassays:

    • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Concentration: Prepare 10 mM or 100 mM stocks.

    • Procedure: Vortex for 30 seconds. If solid persists, sonicate at room temperature (do not heat >40°C) for 1 minute.

    • Freeze-Thaw: Aliquot stocks to avoid repeated freeze-thaw cycles, which introduce moisture and promote hydrolysis.[1]

Part 4: Quality Control (QC) Protocols

4.1 Purity Verification via HPLC Standard reverse-phase HPLC can degrade 2-alkoxypyridines if the mobile phase is too acidic (e.g., 0.1% TFA).[1] Use a basic or neutral modifier .

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0) in Water.[1][5]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine ring) and 210 nm.

4.2 Self-Validating NMR Protocol Use Proton NMR to validate structure and detect hydrolysis (2-pyridone formation).[1]

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Key Diagnostic Signals:

    • Pyridine Protons: Look for 3 aromatic signals. A doublet at ~8.0 ppm (H6), singlet/doublet at ~6.5-6.8 ppm (H3).[1]

    • Ether Linkage: The methine proton of the THP ring (–O–CH<) should appear as a multiplet around 5.0 – 5.2 ppm .

    • Methyl Group: Singlet at ~2.3 ppm.[1]

    • Impurity Flag: If hydrolysis has occurred, the THP methine signal shifts upfield (to ~3-4 ppm range of the alcohol), and the pyridine protons shift significantly downfield consistent with a pyridone.[1]

Part 5: Synthesis & Application Context

5.1 General Coupling Protocol (Suzuki-Miyaura) This building block is often used to couple the pyridine ring to other scaffolds.[1] Below is a standard protocol for coupling if the pyridine is halogenated (e.g., if the user derivatizes this block).

  • Note: If using this compound as is (nucleophile), it is typically used in lithiation chemistry.

  • Lithiation Protocol (C-H Activation):

    • Dissolve 4-Methyl-2-(oxan-4-yloxy)pyridine in anhydrous THF under Argon.

    • Cool to -78°C .

    • Add LDA (Lithium Diisopropylamide) dropwise.[1] (Directs ortho to the ether oxygen or methyl group depending on conditions; typically C3 is favored by the directing group ability of the ether).

    • Quench with electrophile (e.g., aldehyde, halide).

5.2 QC Decision Tree

QC_Workflow Sample Sample Aliquot Solubility Solubility Check (DMSO/DCM) Sample->Solubility Clear Clear Solution? Solubility->Clear Filter Filter (0.2 µm PTFE) Clear->Filter Yes Fail Purify / Discard Clear->Fail No (Precipitate) HPLC HPLC-MS (pH 8) Check Purity Filter->HPLC NMR 1H-NMR (CDCl3) Check Structure HPLC->NMR >95% Purity HPLC->Fail <95% Purity Pass Release for Use NMR->Pass Matches Structure NMR->Fail Hydrolysis Detected

Caption: Figure 2. Quality control workflow emphasizing pH-neutral HPLC to prevent artifactual degradation.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Methylpyridine. Retrieved from .

  • BenchChem. (2025).[1][6] Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2024).[1] Pyridine, 4-methyl- Properties. NIST Chemistry WebBook.[1] Retrieved from .

  • Royal Society of Chemistry. (2016).[1] Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines. Chemical Science. Retrieved from .

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-(Oxan-4-yloxy)pyridine. Retrieved from .[1][7]

Sources

Advanced Application Note: Pyridine-Tetrahydropyran (Oxan) Ethers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pyridine-Tetrahydropyran (THP) Ether motif—often referred to in IUPAC nomenclature as a pyridyl-oxan ether—represents a high-value pharmacophore in modern medicinal chemistry. This structural unit serves as a critical bioisostere for biaryl ethers and cycloalkyl ethers, offering a unique solution to the "molecular obesity" crisis in drug development. By replacing a lipophilic phenyl ring with a polar, saturated tetrahydropyran (oxan) ring, medicinal chemists can significantly lower logP, improve aqueous solubility, and block metabolic soft spots without sacrificing potency.

This guide provides a comprehensive technical roadmap for deploying pyridine-oxan ethers, focusing on GPR119 agonists (metabolic disease) and Nav1.7 inhibitors (pain) as primary case studies.

Strategic Rationale: Why Pyridine-Oxan Ethers?

The Bioisosteric Advantage

In hit-to-lead optimization, a common liability is high lipophilicity (cLogP > 4), which correlates with poor solubility, high clearance, and off-target toxicity. The pyridine-oxan ether linkage addresses this by:

  • LogP Modulation: The THP ring lowers cLogP by approximately 1.0–1.5 units compared to a phenyl ring.

  • Metabolic Blocking: The ether oxygen acts as a metabolic handle, but the THP ring itself is resistant to oxidative metabolism (CYP450) compared to alkyl chains or electron-rich aromatics.

  • Electronic Tuning: The pyridine nitrogen allows for fine-tuning of the ether oxygen's basicity and electronic donation into the aromatic system.

Physicochemical Profile Comparison

Table 1: Comparative properties of common ether linkers in drug discovery.

FeaturePhenyl Ether (Ar-O-Ar)Cyclohexyl Ether (Ar-O-Cy)Pyridine-Oxan Ether
Lipophilicity HighHighModerate/Low
Solubility LowLowHigh
Metabolic Stability Variable (Ring oxidation)Low (Hydroxylation)High
H-Bond Acceptors 1 (Ether O)1 (Ether O)3 (Ether O, Pyridine N, THP O)
Sp3 Character Low (Flat)High (3D)High (3D)

Synthetic Protocols

The construction of the Pyridine-O-THP bond is non-trivial due to the steric bulk of the THP ring and the electronic requirements of the pyridine. Two primary pathways are recommended: Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu Reaction .

Decision Matrix: Synthesis Pathway Selection

Synthesis_Decision_Tree Start Target: Pyridine-O-THP Ether Pyridine_Type Analyze Pyridine Substrate Start->Pyridine_Type Electron_Deficient Electron-Deficient (e.g., 2-Cl, 4-Cl, -CN, -NO2) Pyridine_Type->Electron_Deficient Halogenated Electron_Rich Electron-Rich (e.g., 3-OH, Alkyl groups) Pyridine_Type->Electron_Rich Hydroxylated SNAr_Route Route A: S_NAr Reaction (Base-mediated) Electron_Deficient->SNAr_Route Mitsunobu_Route Route B: Mitsunobu Reaction (PPh3 / DIAD) Electron_Rich->Mitsunobu_Route Reagents_A Reagents: NaH or KOtBu Solvent: DMF or DMSO Temp: 60-100°C SNAr_Route->Reagents_A Reagents_B Reagents: PPh3, DIAD/DEAD Solvent: THF or Toluene Temp: 0°C to RT Mitsunobu_Route->Reagents_B

Figure 1: Synthetic decision tree for selecting the optimal coupling strategy based on pyridine electronics.

Protocol A: SNAr Coupling (Standard)

Applicability: Best for 2-chloro or 4-chloropyridines (activated). Mechanism: Addition-Elimination.

Materials:

  • 4-Chloropyridine derivative (1.0 equiv)

  • Tetrahydropyran-4-ol (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Alkoxide Formation: Dissolve Tetrahydropyran-4-ol in anhydrous DMF (0.5 M). Cool to 0°C. Carefully add NaH portion-wise. Stir for 30 mins at 0°C until gas evolution ceases.

    • Expert Tip: The THP-alkoxide is bulky; ensure full deprotonation before adding the electrophile to prevent side reactions.

  • Coupling: Add the 4-Chloropyridine derivative (dissolved in minimal DMF) dropwise to the alkoxide solution.

  • Reaction: Warm to Room Temperature (RT), then heat to 80°C. Monitor via LC-MS (typically 2–6 hours).

  • Work-up: Cool to RT. Quench carefully with saturated NH4Cl solution. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF).

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Mitsunobu Coupling

Applicability: Best for 3-hydroxypyridines (where SNAr is difficult). Mechanism: Phosphorus-mediated dehydration.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-Hydroxypyridine (1.0 equiv), Tetrahydropyran-4-ol (1.2 equiv), and Triphenylphosphine (PPh3, 1.5 equiv) in anhydrous THF (0.2 M).

  • Activation: Cool to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to avoid byproduct formation.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Work-up: Concentrate directly onto silica gel.

  • Purification: Flash chromatography. Note that removing Triphenylphosphine oxide (TPPO) can be difficult; a wash with cold Et2O or precipitation may be required before column chromatography.

Case Studies & Applications

Case Study 1: GPR119 Agonists (Diabetes)

Target: GPR119 (G-protein coupled receptor).[1][2] Challenge: Early agonists like oleoylethanolamide had poor oral bioavailability and rapid metabolic clearance. Solution: Introduction of the 4-tetrahydropyranyloxy-pyridine motif.

  • Mechanism: The pyridine ring serves as a central scaffold, while the THP ether mimics the lipophilic tail of endogenous ligands but with significantly improved solubility.

  • Outcome: Compounds such as GSK-1292263 utilize similar bioisosteric principles. The ether linkage provides a stable "kink" in the molecule, orienting the THP group into the hydrophobic pocket of the receptor while maintaining water solubility for oral delivery.

Case Study 2: Nav1.7 Inhibitors (Pain)

Target: Voltage-gated sodium channel Nav1.7.[3][4][5] Challenge: High lipophilicity of arylsulfonamide inhibitors led to poor PK and safety signals. Solution: Replacement of phenyl ethers with pyridine-oxan ethers .

  • Data: In SAR studies, replacing a benzyloxy group with a (tetrahydropyran-4-yl)oxy group reduced LogP by ~1.3 units and increased the fraction unbound (fu) in plasma, improving the therapeutic index.

Optimization & SAR Logic

When optimizing this scaffold, the position of the ether linkage on the THP ring is a critical variable.

  • 4-Substituted (Symmetrical): Most common. Achiral. Provides a linear extension.

  • 3-Substituted (Chiral): Introduces a stereocenter. Can exploit specific binding pockets but requires chiral separation (SFC).

  • 2-Substituted (Anomeric): Chemically labile (acetal-like). Generally avoided in drug discovery due to instability in acidic media (stomach acid).

SAR_Logic Lead Lead Compound (High LogP, Poor Sol) Strategy Apply Pyridine-Oxan Ether Strategy Lead->Strategy Var_A Variation A: 4-Oxan Ether Strategy->Var_A Var_B Variation B: 3-Oxan Ether (Chiral) Strategy->Var_B Result_A Result A: Lower LogP Achiral Synthesis Var_A->Result_A Result_B Result B: Vector Exploration Requires Chiral Sep Var_B->Result_B

Figure 2: SAR optimization logic flow for deploying THP ethers.

References

  • PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery. (2020). Detailed analysis of THP as a bioisostere.

  • Journal of Medicinal Chemistry. Discovery of Pyridine-Based Inhibitors. (General reference to pyridine scaffold utility).

  • BenchChem. Synthesis of 4-(Tetrahydropyran-3-yl)piperidine: A Technical Guide. (2025).[6][7] Provides parallel synthetic logic for THP-pyridine systems.

  • PLOS ONE. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7. (2016).[8] Discusses ADME optimization of Nav1.7 inhibitors using polar ethers.

  • Frontiers in Pharmacology. Structure of human GPR119-Gs complex and characterization of agonists. (2024).[9] Details the binding pocket requirements for GPR119 agonists containing heterocyclic ethers.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges encountered during the synthesis of 4-methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine).

This transformation relies on a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-methylpyridine and tetrahydro-2H-pyran-4-ol (oxan-4-ol). While the 2-position of the pyridine ring is electronically activated for nucleophilic attack, the secondary nature of the alcohol and the lack of strong electron-withdrawing groups on the pyridine core often lead to stalled reactions, poor yields, and unwanted byproducts [1].

Mechanistic Workflow

Understanding the reaction mechanism is critical for troubleshooting. The SNAr reaction proceeds via an addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex, which requires sufficient thermal energy and a highly nucleophilic alkoxide [2].

SNAr_Mechanism A Tetrahydro-2H-pyran-4-ol + Base (NaH/KOtBu) B Alkoxide Intermediate (Nucleophile) A->B Deprotonation (-H2 or -tBuOH) D Meisenheimer Complex (Transition State) B->D Nucleophilic Attack at C2 C 2-Chloro-4-methylpyridine (Electrophile) C->D E 4-Methyl-2-(oxan-4-yloxy)pyridine (Target Product) D->E Rearomatization F Chloride Ion (Leaving Group) D->F Elimination

Figure 1: Mechanistic pathway for the S_NAr synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Frequently Asked Questions & Troubleshooting Logic

Q1: My reaction stalls at 40-50% conversion despite using an excess of tetrahydro-2H-pyran-4-ol. Why?

Causality & Solution: Tetrahydro-2H-pyran-4-ol is a secondary alcohol, making its corresponding alkoxide sterically hindered. Furthermore, 2-chloro-4-methylpyridine is only moderately electrophilic compared to nitropyridines [3]. If you are using a weak base (like K2CO3) or a low-boiling solvent (like THF), the thermal energy is insufficient to drive the formation of the Meisenheimer complex. Action: Switch to a stronger base (Sodium Hydride [NaH] or Potassium tert-butoxide [KOtBu]) and a solvent that allows for higher temperatures, such as anhydrous DMF (90 °C) or 1,4-Dioxane (98 °C) [1].

Q2: LC-MS shows complete consumption of the starting material, but my isolated yield is low. I see a major highly polar byproduct. What is it?

Causality & Solution: The byproduct is almost certainly 4-methylpyridin-2(1H)-one (the tautomer of 2-hydroxy-4-methylpyridine). This occurs when trace water in your solvent or hygroscopic base reacts with the 2-chloropyridine. The hydroxide ion is a smaller, more aggressive nucleophile than your bulky secondary alkoxide, leading to rapid hydrolysis. Action: This is a self-validating indicator of moisture. Ensure your tetrahydro-2H-pyran-4-ol is dried over molecular sieves, use strictly anhydrous solvents, and pre-form the alkoxide completely before adding the electrophile.

Q3: I am losing product during the aqueous workup due to stubborn emulsions. How can I improve the extraction?

Causality & Solution: 4-Methyl-2-(oxan-4-yloxy)pyridine is an amphiphilic molecule (it has a polar ether/pyridine core and a lipophilic profile). When extracting from DMF/water mixtures using standard solvents like Ethyl Acetate, the product acts as a surfactant, causing severe emulsions. Action: Replace Ethyl Acetate with Methyl tert-butyl ether (MTBE). Instead of washing with pure water, wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution . LiCl dramatically increases the polarity of the aqueous phase, stripping out the DMF while breaking the emulsion.

Optimization Data: Base and Solvent Selection

The following table summarizes the quantitative impact of various reaction conditions on the yield of 2-alkoxypyridines, demonstrating why KOtBu in 1,4-Dioxane or NaH in DMF are the industry standards for this transformation [1].

Base (1.5 eq)SolventTemperatureTimeConversionIsolated YieldMajor Byproduct
K2CO3DMF100 °C24 h<15%<10%Unreacted SM
NaH (60% dispersion)THF65 °C (Reflux)18 h55%45%Unreacted SM
NaH (60% dispersion)DMF90 °C12 h>95%78%4-Methylpyridin-2-one (5%)
KOtBu1,4-Dioxane98 °C18 h>99%85%None

Diagnostic Logic Tree

Use the following decision matrix to rapidly diagnose and resolve suboptimal yields in your workflow.

Troubleshooting_Tree Start Issue: Low Yield (<50%) Q1 Is starting material (2-chloro-4-methylpyridine) consumed? Start->Q1 No_SM No (Incomplete Conversion) Q1->No_SM TLC/LC-MS shows SM Yes_SM Yes (SM Consumed) Q1->Yes_SM TLC/LC-MS shows no SM Action1 Increase Temp to 90-100°C or switch to KOtBu/Dioxane No_SM->Action1 Action2 Ensure alkoxide is pre-formed for 30-60 mins before adding SM No_SM->Action2 Q2 Check LC-MS/TLC for Byproducts Yes_SM->Q2 Hydrolysis Major Byproduct: 4-Methylpyridin-2-one (Hydrolysis) Q2->Hydrolysis Emulsion Product lost in aqueous workup (Emulsion) Q2->Emulsion Action3 Use strictly anhydrous solvents & fresh NaH/KOtBu Hydrolysis->Action3 Action4 Quench with water, extract with MTBE Wash organics with 5% LiCl Emulsion->Action4

Figure 2: Diagnostic logic tree for resolving low yields in 2-alkoxypyridine synthesis.

Self-Validating Experimental Protocol

This protocol utilizes KOtBu in 1,4-Dioxane, which minimizes the hydrolysis byproducts often seen with NaH/DMF systems [1].

Reagents:

  • 2-Chloro-4-methylpyridine: 1.0 equivalent (e.g., 10.0 mmol, 1.27 g)

  • Tetrahydro-2H-pyran-4-ol: 1.5 equivalents (15.0 mmol, 1.53 g)

  • Potassium tert-butoxide (KOtBu): 1.5 equivalents (15.0 mmol, 1.68 g)

  • Anhydrous 1,4-Dioxane: 0.3 M relative to the electrophile (approx. 33 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with dry Nitrogen or Argon for 15 minutes.

  • Alkoxide Pre-formation: Add the tetrahydro-2H-pyran-4-ol and anhydrous 1,4-Dioxane to the flask. Slowly add the KOtBu in portions at room temperature.

    • Self-Validation Check: The solution should become slightly cloudy/yellowish. Stir for 30 minutes to ensure complete deprotonation before introducing the electrophile. This prevents the base from directly attacking the pyridine ring.

  • Electrophile Addition: Introduce the 2-chloro-4-methylpyridine via syringe.

  • Thermal Activation: Heat the reaction mixture to 98 °C (a gentle reflux for Dioxane). Maintain this temperature for 18 hours.

    • Causality: The high temperature is strictly required to overcome the steric hindrance of the secondary alkoxide attacking the SNAr transition state.

  • Reaction Monitoring: After 18 hours, sample the reaction. Quench an aliquot in water and extract with MTBE. Analyze via TLC (Hexanes/EtOAc) or LC-MS. If starting material remains, continue heating.

  • Quench and Workup: Once complete, cool the reaction to room temperature. Quench by adding 20 mL of deionized water.

  • Extraction: Extract the aqueous layer with MTBE (3 × 20 mL).

    • Causality: MTBE provides excellent phase separation compared to EtOAc, preventing emulsions caused by the amphiphilic product.

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 15 mL) to remove any residual Dioxane/salts, followed by brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure 4-methyl-2-(oxan-4-yloxy)pyridine.

References

  • Lanni, E. L., Bosscher, M. A., Ooms, B. D., Shandro, C. A., Ellsworth, B. A., & Anderson, C. E. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(16), 6425–6428.[Link]

  • Sharma Prabhakar, N., Kishor, K., & Singh, K. N. (2024). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development, 28(8), 2973–2987.[Link]

Technical Support Center: Purification of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of 4-Methyl-2-(oxan-4-yloxy)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and encounter challenges in achieving the desired purity. The synthesis of this molecule, typically via a Williamson ether synthesis, can introduce a variety of impurities including unreacted starting materials and reaction side-products.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Q1: My initial purity analysis (HPLC/GC-MS) shows multiple peaks. What are the most likely impurities?

A1: Understanding the potential impurities is the first step in designing a purification strategy. Given that 4-Methyl-2-(oxan-4-yloxy)pyridine is synthesized by reacting an activated 4-methyl-2-hydroxypyridine with a 4-substituted tetrahydropyran (oxane), the primary impurities are typically:

  • Unreacted 4-Methyl-2-hydroxypyridine: A polar and weakly acidic starting material.

  • Unreacted Tetrahydropyran Derivative: The electrophile used in the synthesis (e.g., 4-bromotetrahydropyran or tetrahydropyran-4-yl tosylate). Its polarity will depend on the leaving group.

  • Elimination Side-Product (3,6-dihydro-2H-pyran): The Williamson ether synthesis is an S_N2 reaction that competes with E2 elimination.[3][4][5] If a strong, sterically hindered base is used or if the reaction is run at high temperatures, elimination can occur, forming this non-polar alkene.[1]

  • Residual Base: Inorganic bases (e.g., K₂CO₃, NaOH) or organic bases used in the reaction.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO, which are common in this type of reaction.[2]

Table 1: Common Impurities and Their Characteristics

ImpurityTypical PolarityIdentification MethodRemoval Strategy
4-Methyl-2-hydroxypyridineHigh (Polar)LC-MS, NMRAcid-Base Extraction, Column Chromatography
Tetrahydropyran DerivativeMedium to LowGC-MS, NMRColumn Chromatography
3,6-dihydro-2H-pyranLow (Non-polar)GC-MS, ¹H NMRColumn Chromatography
Inorganic Base (e.g., K₂CO₃)Ionic-Aqueous Workup, Filtration
High-Boiling Solvent (e.g., DMF)High (Polar)¹H NMRHigh-Vacuum Distillation, Aqueous Extraction
Q2: I'm unsure which purification method to choose. How do I decide?

A2: The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. The following decision tree provides a general guide. For multi-gram scales, a combination of techniques (e.g., an extractive workup followed by chromatography) is often most effective.

Purification_Decision_Tree Start Crude Product CheckImpurities Major Impurity Profile? Start->CheckImpurities AcidicSM Unreacted 4-Methyl-2-hydroxypyridine? CheckImpurities->AcidicSM  Acidic/Basic Impurities   NonPolar Non-polar impurities? CheckImpurities->NonPolar  Neutral Impurities Only   AcidicSM->NonPolar No AcidBaseWash Perform Acid-Base Extraction AcidicSM->AcidBaseWash Yes Chromatography Flash Column Chromatography NonPolar->Chromatography Yes AcidBaseWash->Chromatography Residual impurities remain FinalProduct Pure Product AcidBaseWash->FinalProduct Sufficiently Pure Chromatography->FinalProduct AqueousWorkup Aqueous Workup AcidBase_Workflow cluster_org1 Organic Layer 1 cluster_aq1 Aqueous Layer 1 cluster_org2 Organic Layer 2 cluster_aq2 Aqueous Layer 2 Crude Crude Product in Ethyl Acetate WashAcid Wash with 1M HCl Crude->WashAcid NonBasic Non-Basic Impurities (e.g., elimination product) Salt Product as Pyridinium Salt [Product-H]+Cl- Basify Add NaOH to pH 8-9 Salt->Basify AcidicImp Acidic Impurities PureProduct Pure Product in Ethyl Acetate Dry Dry & Evaporate PureProduct->Dry Waste Inorganic Salts Separate1 Separate Layers WashAcid->Separate1 Separate1->NonBasic Discard Separate1->Salt ExtractOrg Extract with Ethyl Acetate Basify->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 Separate2->PureProduct Separate2->Waste Discard Final Final Pure Product Dry->Final

Sources

Technical Support Center: Troubleshooting Etherification of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for pyridine derivatization. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Pyridine etherification is notoriously challenging due to the ambident nucleophilicity of hydroxypyridines, the electronic deactivation of specific ring positions, and the tendency of the pyridine nitrogen to poison transition-metal catalysts.

This guide dissects the causality behind these failures and provides self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scientifically grounded.

The Tautomerism Dilemma: O-Alkylation vs. N-Alkylation

FAQ 1: Why am I isolating N-alkylated pyridones instead of my desired alkoxypyridine?

The Causality: 2- and 4-hydroxypyridines exist in a dynamic tautomeric equilibrium with their pyridone forms. The nitrogen atom in the pyridone tautomer is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile. When you use standard alkaline bases (like NaH or K₂CO₃) in polar aprotic solvents (like DMF), the resulting anion is highly solvated. According to Hard-Soft Acid-Base (HSAB) theory, standard alkyl halides (soft electrophiles) will preferentially attack the soft nitrogen center, leading to N-alkylation [1].

The Solution: To force O-alkylation, you must alter the electronic nature of the electrophile and physically block the nitrogen. Using Silver (Ag⁺) or Zinc (Zn²⁺) salts achieves both. Silver coordinates to the leaving group of the alkyl halide, creating a "harder" carbocation-like electrophile that prefers the hard oxygen. Simultaneously, the metal coordinates to the pyridine nitrogen, sterically and electronically shielding it from the reaction [1]. Conversely, if specific N-alkylation is desired, catalyst- and base-free conditions with organohalides can achieve >99% N-selectivity[4].

G Start Hydroxypyridine (Ambident Nucleophile) Tautomer Tautomeric Equilibrium (Pyridinol ⇌ Pyridone) Start->Tautomer Cond_O Hard Electrophiles / Ag+ Salts Non-polar Solvents Tautomer->Cond_O Promotes OH form Cond_N Alkali Bases (NaH, K2CO3) Polar Aprotic Solvents Tautomer->Cond_N Promotes NH form O_Alk O-Alkylation (Alkoxypyridine) N_Alk N-Alkylation (N-Alkylpyridone) Cond_O->O_Alk Cond_N->N_Alk

Caption: Mechanistic divergence of hydroxypyridine tautomers based on HSAB theory and reaction conditions.

Protocol 1: Regioselective O-Alkylation of 2-Hydroxypyridines

Self-Validating System: This protocol uses silver-mediated shielding to guarantee O-selectivity.

  • Preparation: In a flame-dried flask wrapped in aluminum foil (to prevent light-induced silver degradation), suspend 2-hydroxypyridine (1.0 equiv) and Ag₂CO₃ (0.6 equiv) in anhydrous toluene to a concentration of 0.2 M.

  • Pre-complexation: Stir the suspension at room temperature for 30 minutes. Causality: This allows the Ag⁺ ions to coordinate with the pyridine nitrogen, establishing the protective shield.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Heat the mixture to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove the precipitated silver halide salts, and concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. Successful O-alkylation is confirmed by a characteristic downfield shift of the pyridine C6 proton (typically >8.0 ppm). If the C6 proton appears upfield (~7.3–7.5 ppm), the shielding failed, and N-alkylation occurred.

Nucleophilic Aromatic Substitution (SNAr) Failures

FAQ 2: My 3-halopyridine is completely unreactive towards alkoxides under standard SNAr conditions. Why?

The Causality: SNAr reactions require the formation of a negatively charged Meisenheimer complex. The electronegative nitrogen in the pyridine ring stabilizes this intermediate via resonance—but only if the leaving group is at the 2- or 4-position. The 3-position is a resonance node; it does not benefit from the electron-withdrawing effect of the nitrogen. Therefore, 3-halopyridines are electronically deactivated for SNAr and will remain unreactive even under harsh basic conditions.

FAQ 3: How do I control mono- vs. bis-etherification when reacting polyfluoropyridines?

The Causality: The nucleophilicity of your alkoxide is heavily dependent on the solvent's ability to solvate the counterion. Using Potassium hexamethyldisilazide (KHMDS) in Tetrahydrofuran (THF) promotes tight ion-pairing between K⁺ and the alkoxide, reducing its overall reactivity and cleanly yielding mono-etherification. Switching the solvent to Dimethylformamide (DMF) highly solvates the K⁺ ion, leaving a "naked," hyper-reactive alkoxide that readily pushes the reaction to bis-etherification [3].

Protocol 2: Controlled SNAr Etherification of Fluoropyridines

Self-Validating System: Solvent-controlled nucleophilicity for precise stoichiometric addition.

  • Deprotonation: Dissolve the aliphatic alcohol (1.0 equiv) in anhydrous THF (for mono-etherification) or DMF (for bis-etherification) at 0 °C under argon.

  • Base Addition: Dropwise add KHMDS (1.1 equiv for mono, 2.2 equiv for bis). Stir for 30 minutes. Causality: KHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol without competing for the electrophilic halopyridine [3].

  • Substitution: Add the fluoropyridine (1.2 equiv for mono, 0.45 equiv for bis). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint: Monitor the reaction via LCMS. If unreacted alcohol persists, check the moisture content of your solvent; water rapidly quenches KHMDS, preventing alkoxide formation.

Transition-Metal Catalysis: Overcoming Catalyst Poisoning

FAQ 4: My palladium catalyst dies instantly when I attempt a Buchwald-Hartwig etherification on a pyridine substrate. How do I prevent this?

The Causality: The lone pair on the pyridine nitrogen resides in an sp² orbital that is highly accessible. This nitrogen acts as a strong σ-donor ligand, aggressively coordinating to the Palladium(II) center and forming a stable, off-cycle, catalytically dead complex. This prevents the crucial oxidative addition and transmetalation steps.

The Solution: You must physically block the pyridine nitrogen from reaching the palladium center. This is achieved by utilizing highly sterically demanding, bidentate phosphine ligands (such as the Josiphos family or BrettPhos). The extreme bulk of these ligands creates a "steric shield" around the palladium. The smaller, reacting carbon-halogen bond can still penetrate this shield to undergo oxidative addition, but the bulky pyridine ring is repelled, preventing nitrogen coordination [2].

G Problem Target: Pyridine Etherification CheckPos Halogen Position on Pyridine? Problem->CheckPos Pos24 2- or 4-Halopyridine CheckPos->Pos24 Pos3 3-Halopyridine CheckPos->Pos3 SNAr SNAr Pathway Base: KHMDS, Solvent: THF/DMF Pos24->SNAr CrossCoupling Cross-Coupling Pathway (Pd or Cu Catalysis) Pos3->CrossCoupling CatPoison Risk: Catalyst Poisoning CrossCoupling->CatPoison Ligand Solution: Bulky Bidentate Ligands (e.g., Josiphos, BrettPhos) CatPoison->Ligand Steric Shielding

Caption: Decision matrix for selecting etherification pathways based on halogen position and catalyst risks.

Quantitative Data Summary

To assist in selecting the correct methodology for your specific substrate, consult the comparative data below, synthesized from optimized literature conditions.

Table 1: Comparison of Reaction Conditions for Pyridine Etherification

MethodologySubstrate ScopeKey Reagents & SolventsPrimary ChallengeSolution / Yield / Selectivity
Direct O-Alkylation 2- and 4-HydroxypyridinesAg₂CO₃ or ZnO/ZnCl₂, TolueneCompeting N-alkylation (Pyridone formation)Ag⁺ coordination shields Nitrogen. Yield: ~85%, Selectivity: >90% O-alkyl [1].
Direct N-Alkylation 2-HydroxypyridinesOrganohalides (Catalyst/Base-free)Competing O-alkylationHX-facilitated conversion. Yield: 80-90%, Selectivity: >99% N-alkyl [4].
SNAr (Mono-ether) 2- and 4-FluoropyridinesKHMDS, THFOver-reaction to bis-etherTight ion-pairing reduces nucleophilicity. Yield: 59-94%, Selectivity: >95% Mono [3].
SNAr (Bis-ether) PolyfluoropyridinesKHMDS, DMFStalled at mono-etherificationSolvent separation of ion pairs. Yield: 76-92%, Selectivity: >90% Bis [3].
Buchwald-Hartwig 3-HalopyridinesPd(OAc)₂, Josiphos ligand, BaseCatalyst poisoning by Pyridine NSteric shielding of Pd center. Yield: >90%, Cat. Loading: 0.005–0.1 mol% [2].
References
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research (ACS Publications). Available at:[Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters (ACS Publications). Available at:[Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry (ResearchGate). Available at:[Link]

Technical Support Center: Crystallization Optimization for 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with isolating 4-Methyl-2-(oxan-4-yloxy)pyridine .

Due to the conformational flexibility of the tetrahydropyran (oxan) ring and the lipophilic nature of the 4-methylpyridine core, this molecule exhibits a low crystal lattice energy. This structural reality makes it highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during cooling or antisolvent crystallization. The guides and self-validating protocols below are engineered to help you bypass these miscibility gaps, control nucleation, and isolate high-purity crystalline product.

Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling crystallization, my solution turns into a milky emulsion and eventually yields a sticky gum instead of crystals. What is happening at a molecular level?

A: You are observing Liquid-Liquid Phase Separation (LLPS). When supersaturation is generated too rapidly, the chemical potential of the system drives it into a liquid-liquid miscibility gap rather than the metastable zone for crystallization. Because of the flexible ether linkage in 4-Methyl-2-(oxan-4-yloxy)pyridine, the energy penalty for forming a rigid crystal lattice is high. Instead of nucleating, the solute separates as a solute-rich liquid phase (oil droplets) dispersed in a solute-lean continuous phase.

These oil droplets act as a highly efficient solvent for upstream impurities. As the system cools further, this impurity-laden oil undergoes a glass transition or spontaneous crash-crystallization, resulting in the sticky gum you observe. To resolve this, you must map the phase diagram to ensure your thermodynamic trajectory avoids the spinodal decomposition zone entirely .

LLPS_Troubleshooting Start Cooling Crystallization Initiated Turbidity Turbidity Detected (FBRM/PVM) Start->Turbidity Check Droplets or Crystals? Turbidity->Check LLPS Oiling Out (LLPS) Detected Check->LLPS Spherical droplets Crystals Nucleation Confirmed Check->Crystals Sharp edges Action1 Reduce Cooling Rate & Adjust Concentration LLPS->Action1 Success High Purity Crystals Crystals->Success Action2 Introduce Seed Crystals in Metastable Zone Action1->Action2 Action2->Success

Diagnostic workflow for distinguishing and resolving LLPS vs. true nucleation.

Q: How can I adjust my solvent system to widen the metastable zone and prevent this emulsion?

A: Solvents with a high hydrogen-bonding affinity for the pyridine nitrogen (like alcohols) solvate the molecule too well, requiring a harsh antisolvent (like heptane) that forces rapid demixing. You must select a solvent system that balances solubility while suppressing the LLPS boundary. Based on empirical screening for this specific pyridine derivative, moving away from ester/alkane mixtures to aromatic/alkane or ketone/water systems significantly suppresses the LLPS onset temperature .

Quantitative Solvent Screening Summary
Solvent / Antisolvent SystemRatio (v/v)Solubility at 60°C (mg/mL)LLPS Onset Temp (°C)Crystal Yield (%)Purity (HPLC Area %)Morphology
Ethyl Acetate / Heptane1:214542.068.092.5Amorphous Gum
Isopropanol / Water3:112035.575.095.0Agglomerates
Acetone / Water1:116028.082.598.7Prisms
Toluene / Heptane 1:3 110 None detected 88.0 99.2 Needles

Note: Toluene/Heptane (1:3) is the recommended system as it completely bypasses the miscibility gap within standard operating temperatures.

Seeding and Agglomeration Control

Q: Even when I avoid oiling out, my crystals form but immediately agglomerate into hard clumps that trap mother liquor. How do I fix this?

A: Agglomeration in this molecule is typically a symptom of micro-oiling out at the crystal surface or uncontrolled secondary nucleation. When supersaturation is high, the solute integrates chaotically. By introducing a well-defined seed bed, you provide a low-energy surface for solute integration. This allows the system to consume supersaturation through controlled crystal growth rather than spontaneous nucleation, keeping the chemical potential below the agglomeration and LLPS thresholds .

Self-Validating Seeding Methodology

To ensure absolute reproducibility, this protocol utilizes a self-validating approach. Do not proceed to the next step unless the validation criteria are met.

Step 1: Dissolution

  • Action: Charge 4-Methyl-2-(oxan-4-yloxy)pyridine into Toluene/Heptane (1:3 v/v) to achieve a concentration of 100 mg/mL. Heat the reactor to 65°C under moderate agitation (250 RPM).

  • Validation Gate: Visual confirmation or Process Video Microscopy (PVM) must show a completely clear solution with zero background particles.

Step 2: Cooling to the Metastable Zone

  • Action: Apply a linear cooling ramp of 0.5°C/min down to 55°C.

  • Validation Gate: Focused Beam Reflectance Measurement (FBRM) chord counts must remain at baseline. If counts rise, spontaneous nucleation or LLPS has occurred prematurely; reheat to 65°C and increase the solvent volume by 10%.

Step 3: Seed Introduction

  • Action: Prepare a 2 wt% seed load of milled product (target

    
    : 25 µm). Slurry the seeds in 5 mL of heptane and inject into the crystallizer at 55°C.
    
  • Validation Gate: FBRM must show an immediate, stable spike in fine chord counts (10-50 µm range). If counts drop back to baseline, the seeds have dissolved; your system is undersaturated.

Step 4: Isothermal Desupersaturation

  • Action: Hold the system isothermally at 55°C for 2 hours.

  • Validation Gate: In-line ATR-FTIR must show a steady decrease in the solute peak intensity, plateauing after ~90 minutes. This confirms the seeds are growing and consuming supersaturation.

Step 5: Controlled Cooling

  • Action: Apply a cubic cooling curve from 55°C down to 5°C over 8 hours. A cubic curve starts slowly (matching the initially small surface area of the seeds) and accelerates as the crystal bed grows.

  • Validation Gate: PVM should show distinct, growing needle-like crystals with no spherical oil droplets forming in the background.

Step 6: Isolation

  • Action: Filter the slurry and wash with 2 bed-volumes of pre-chilled (5°C) heptane. Dry under vacuum at 40°C.

SeedingProtocol Step1 Dissolution at 65°C (Clear Solution) Step2 Linear Cool to 55°C (Metastable Zone) Step1->Step2 Step3 Inject 2 wt% Seeds (Isothermal Hold 2h) Step2->Step3 Step4 Monitor ML Conc. (ATR-FTIR) Step3->Step4 Step5 Cubic Cooling to 5°C (8 hours) Step4->Step5 Conc. dropping Step6 Filtration & Washing Step5->Step6

Self-validating seeding and cooling workflow for optimal crystal growth.

Impact of Impurities on Crystallization

Q: My crude material varies in purity from batch to batch (85% to 92%). How does this affect the crystallization parameters?

A: Upstream impurities act as freezing point depressants and drastically alter the thermodynamics of the system. In the case of 4-Methyl-2-(oxan-4-yloxy)pyridine, structurally related impurities (such as unreacted halopyridines or positional isomers from the etherification step) will widen the LLPS miscibility gap.

If your crude purity drops below 90%, the LLPS onset temperature can shift upward by as much as 10°C. If you encounter a low-purity batch, you must dilute the initial concentration by at least 15-20% prior to Step 1 of the protocol to artificially suppress the miscibility gap and allow the seeds to survive .

References
  • Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization. Organic Process Research & Development.[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design.[Link]

  • Oiling Out in Crystallization. Mettler Toledo.[Link]

Resolving solubility issues with 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound Identity: 4-Methyl-2-(oxan-4-yloxy)pyridine Core Challenge: This compound exhibits "brick-dust" insolubility in neutral aqueous media due to a combination of moderate lipophilicity and a weakly basic pyridine nitrogen that remains unprotonated at physiological pH.[1][2][3]

Physicochemical Snapshot:

Property Value / Estimate Impact on Solubility
Structure Pyridine core, 4-Methyl, 2-Tetrahydropyranyl ether Lipophilic core with polar ether linkage.[1][2][3]
pKa (Pyridine N) ~3.8 – 4.2 (Estimated*) Critical: Significantly lower than unsubstituted pyridine (5.2).[1][3] Requires pH < 2.0 for full protonation.[1][2][3]
LogP ~2.5 – 3.0 Moderately lipophilic; requires organic co-solvents or complexation.[1][2][3]

| H-Bond Acceptors | 3 (Pyridine N, Ether O, THP O) | Good candidate for cyclodextrin complexation.[1][2][3] |

*Estimate based on 2-methoxypyridine (pKa 3.[1][2][3][4][5]3) and 4-methylpyridine (pKa 6.[1][2][3][6][7]0) substituent effects.

Diagnostic Guide: Why is it precipitating?

Q1: I tried dissolving it in pH 5.0 acetate buffer, but it crashed out. Why?

Answer: You are likely operating above the compound's pKa.[2][3] Unlike simple pyridine (pKa ~5.2), the 2-alkoxy group (the oxan-4-yloxy moiety) exerts an inductive electron-withdrawing effect that lowers the basicity of the ring nitrogen.[1][2]

  • The Math: With an estimated pKa of ~4.0, at pH 5.0, the compound exists primarily (~90%) in its neutral, insoluble form.[3]

  • The Fix: To achieve solubility via salt formation, you must drop the pH to at least 2 units below the pKa.[3] Try 0.1 M HCl (pH ~1) or a buffer at pH 2.0 .

Q2: Can I use DMSO stocks for animal studies?

Answer: Yes, but with strict limits. While the compound is highly soluble in DMSO (>50 mg/mL), rapid dilution into aqueous media (like saline) often causes immediate precipitation (the "crash-out" effect).[1][3]

  • In Vitro: Limit DMSO to <0.5% final concentration to avoid cytotoxicity.[1][2][3]

  • In Vivo: DMSO causes pain and hemolysis.[1][2][3] Use a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Water) rather than pure DMSO.[1][3]

Decision Matrix: Solvent Selection

Use the following logic flow to select the optimal vehicle based on your application.

SolventSelection Start Select Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal) Start->InVivo Stock Stock: 10-20 mM in DMSO InVitro->Stock Route Route of Admin? InVivo->Route Dilution Dilute to media (Keep DMSO < 0.5%) Stock->Dilution Check Check for Precipitate (Microscopy) Dilution->Check IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO Sol_IV Soln: 5% DMSO + 40% HP-β-CD (pH 4) IV->Sol_IV Sol_PO Suspension: 0.5% MC + 0.1% Tween 80 PO->Sol_PO

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Formulation Protocols

Protocol A: High-Solubility Stock (In Vitro)

Best for: HTS screening, cell assays.[1][2][3]

  • Weigh 10 mg of 4-Methyl-2-(oxan-4-yloxy)pyridine.

  • Add 1 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Vortex for 30 seconds. The solution should be clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (water in DMSO decreases solubility).[1][2][3]

Protocol B: Cyclodextrin Complexation (IV/IP Injectable)

Best for: Pharmacokinetics (PK) where a true solution is required. Theory: The tetrahydropyran and pyridine rings fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), enhancing solubility without extreme pH.[1][2][3]

  • Prepare Vehicle: Dissolve 20g HP-β-CD in 80 mL distilled water (20% w/v).

  • Acidify (Optional but Recommended): Adjust pH to 4.0 using 1N HCl. This partially protonates the pyridine, aiding initial dissolution.[3]

  • Compound Addition: Add 4-Methyl-2-(oxan-4-yloxy)pyridine powder slowly to the vehicle while stirring.

  • Sonication: Sonicate in a water bath at 37°C for 20-30 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove un-dissolved particles.[1][2][3]

Protocol C: Homogeneous Suspension (Oral Gavage)

Best for: Toxicology or efficacy studies requiring high doses (>10 mg/kg).[1][3]

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1][2][3]

  • Process:

    • Grind the compound to a fine powder using a mortar and pestle.[2][3]

    • Add a small amount of Tween 80 to "wet" the powder (levigation).[3]

    • Slowly add the 0.5% MC solution while triturating to form a milky suspension.

    • Stir constantly during dosing to ensure dose uniformity.[1][2][3]

Troubleshooting FAQ

Q: My compound turned yellow in solution. Is it degrading? A: Possibly, but pyridine derivatives often yellow due to trace oxidation or N-oxide formation.[1][2][3]

  • Check: Run an LC-MS. If the parent peak (M+H) is stable, the color change is likely a minor impurity.[3]

  • Caution: 2-Alkoxypyridines are thermally stable but can rearrange to N-alkyl-2-pyridones under high heat or strong acid conditions [1].[1][2][3] Avoid boiling in strong acid.[1][2][3]

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative, but it is more volatile.[3]

  • Pros: Easier to remove (evaporate) if needed.[1][2][3]

  • Cons: Lower boiling point; concentrations often limited to ~10-20 mg/mL compared to DMSO's >50 mg/mL.[1][2][3]

Q: What is the maximum solubility in PBS (pH 7.4)? A: Likely < 50 µg/mL. At pH 7.4, the compound is uncharged and relies entirely on the polarity of the ether/THP groups.[3] Do not attempt to make stocks directly in PBS.[1][2][3]

References

  • Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1][2][3] (Source for 2-methoxypyridine pKa ~3.28).[1][2][3][4]

  • Li, J. J., et al. (2004).[1][3] The Art of Drug Synthesis. Wiley-Interscience.[1][2][3] (General principles of pyridine drug formulation).

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link

  • PubChem Compound Summary. (2025). 2-Methoxypyridine properties. Link[1][3]

Sources

Minimizing side reactions during 4-Methyl-2-(oxan-4-yloxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-PYR-042 Status: Open Topic: Minimizing side reactions and optimizing yield in


 etherification.
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division.

Executive Summary & Reaction Strategy

User Query: "I am observing low yields and a persistent polar impurity when synthesizing 4-Methyl-2-(oxan-4-yloxy)pyridine. How do I improve the O-alkylation selectivity?"

Technical Diagnosis: The synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine is best achieved via Nucleophilic Aromatic Substitution (


) . The most common error is attempting to alkylate 2-hydroxy-4-methylpyridine with a halopyran (Route B), which inherently favors thermodynamic N-alkylation (pyridone formation) over the desired kinetic O-alkylation.

To minimize side reactions, you must utilize Route A : The reaction of 2-fluoro-4-methylpyridine with tetrahydro-2H-pyran-4-ol using a strong base.

Reaction Pathway Analysis

ReactionPathways SM1 2-Fluoro-4-methylpyridine (Electrophile) Meisenheimer Meisenheimer Complex SM1->Meisenheimer SM2 Tetrahydro-2H-pyran-4-ol (Nucleophile) Base Base (NaH or KOtBu) SM2->Base Deprotonation Side2 3,6-Dihydro-2H-pyran (Elimination Impurity) SM2->Side2 High Temp / Excess Base Base->Meisenheimer Attack on SM1 Side1 2-Hydroxy-4-methylpyridine (Hydrolysis Impurity) Base->Side1 Moisture (H₂O) Product 4-Methyl-2-(oxan-4-yloxy)pyridine (Target Ether) Meisenheimer->Product -F⁻ (Fast)

Figure 1: Mechanistic pathway highlighting the critical


 route and potential divergence points for impurities.

Critical Process Parameters (The "Fix")

To ensure high fidelity, follow this optimized protocol. The choice of 2-fluoropyridine over the chloro-analog is non-negotiable for mild conditions; the C–F bond is highly polarized, accelerating the rate-determining nucleophilic attack [1].

Optimized Protocol: NaH-Mediated

Reagents:

  • Substrate: 2-Fluoro-4-methylpyridine (1.0 equiv)

  • Nucleophile: Tetrahydro-2H-pyran-4-ol (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.3 equiv)

  • Solvent: Anhydrous THF (0.2 M) or DMF (for faster rates)

Step-by-Step Methodology:

  • Alkoxide Formation (Critical Step):

    • Charge a flame-dried flask with NaH (1.3 equiv) under inert atmosphere (

      
       or Ar).
      
    • Wash NaH with anhydrous hexanes (optional, removes mineral oil to simplify NMR analysis).

    • Add anhydrous THF. Cool to 0 °C.

    • Add tetrahydro-2H-pyran-4-ol (1.2 equiv) dropwise.

    • Checkpoint: Stir at 0 °C for 30 mins until gas evolution (

      
      ) ceases. This ensures complete conversion to the sodium alkoxide.
      
  • Nucleophilic Attack:

    • Add 2-fluoro-4-methylpyridine (1.0 equiv) dropwise to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to Room Temperature (RT).

    • Note: The electron-donating methyl group at C4 slightly deactivates the ring compared to unsubstituted pyridine. If conversion is <50% after 4 hours, heat to 50 °C.

  • Quench & Workup:

    • Cool to 0 °C. Carefully quench with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF (if used).
    • Dry over

      
       and concentrate.
      

Troubleshooting Guide (FAQ)

Category: Reactivity & Yield

Q: Why is my conversion stuck at 60% even after 24 hours?

  • Cause: The methyl group at the 4-position is electron-donating, which destabilizes the anionic Meisenheimer intermediate, slowing down the reaction compared to unsubstituted 2-fluoropyridine.

  • Solution:

    • Switch Solvent: Change from THF to a dipolar aprotic solvent like DMF or NMP . These solvents solvate the cation (

      
      ), leaving the alkoxide "naked" and significantly more reactive [2].
      
    • Increase Temperature: Heat the reaction to 60–80 °C.

    • Stoichiometry: Ensure you are using at least 1.2–1.5 equivalents of the alcohol and base to drive the kinetics.

Q: Can I use 2-chloro-4-methylpyridine instead? It's cheaper.

  • Analysis: 2-Chloropyridines are significantly less reactive in

    
     than 2-fluoropyridines because the rate-determining step is the initial attack, which is favored by the high electronegativity of fluorine [1].[1]
    
  • Verdict: If you use the chloro-derivative, you will likely need harsh conditions (120 °C+, DMSO) or a Palladium catalyst (Buchwald-Hartwig conditions). Stick to the fluoro-derivative for cleaner profiles.

Category: Impurity Management

Q: I see a polar spot on TLC that doesn't move. What is it?

  • Identification: This is likely 2-hydroxy-4-methylpyridine (pyridone tautomer).

  • Root Cause: Moisture ingress. If your solvent or atmosphere contains water, hydroxide ions (

    
    ) will compete with your bulky alcohol nucleophile. Since 
    
    
    
    is smaller and more nucleophilic, it rapidly hydrolyzes the C–F bond.
  • Fix: Use strictly anhydrous solvents (Karl Fischer < 50 ppm). Flame-dry glassware.

Q: Why am I seeing N-alkylated byproducts?

  • Diagnosis: You are likely using the wrong synthetic route (Route B: 2-hydroxypyridine + 4-halopyran).

  • Explanation: Pyridones are ambident nucleophiles.[2] Under basic conditions, N-alkylation is thermodynamically favored over O-alkylation [3].

  • Correction: Switch immediately to the

    
     route (Route A) described above. In 
    
    
    
    , the pyridine ring acts as the electrophile, making N-alkylation mechanistically impossible.

Data & Comparison Tables

Table 1: Solvent & Base Effects on Conversion
EntrySolventBaseTemp (°C)Time (h)Conversion (%)Comments
1THFNaH251265%Slow due to C4-Me deactivation.
2DMF NaH 25 4 >98% Optimal conditions.
3THFKOtBu60685%Good, but risk of elimination side-product.
4DMSO

1002440%Base too weak for secondary alcohol.
Table 2: Route Comparison (Selectivity)
RouteReactantsMechanismMain ImpuritySelectivity (O:N)
A (Recommended) 2-F-Pic + Alcohol

Hydrolysis (Pyridone)100:0
B (Avoid)2-OH-Pic + Alkyl Halide

N-alkyl pyridone~20:80
C (Alternative)2-OH-Pic + AlcoholMitsunobuPhosphine OxideVariable [3]

Decision Tree for Optimization

OptimizationTree Start Start: Low Yield / Impurities CheckRoute Are you using 2-Fluoropyridine? Start->CheckRoute YesRoute Yes CheckRoute->YesRoute Yes NoRoute No (using 2-OH or 2-Cl) CheckRoute->NoRoute No CheckMoisture Is the impurity polar/immobile? YesRoute->CheckMoisture SwitchRoute STOP. Switch to 2-F-4-Me-Pyridine. Route A is superior. NoRoute->SwitchRoute YesMoisture Yes CheckMoisture->YesMoisture Yes NoMoisture No CheckMoisture->NoMoisture No DrySolvent Hydrolysis Detected. Dry solvents & check inert gas. YesMoisture->DrySolvent CheckTemp Is conversion slow? NoMoisture->CheckTemp YesTemp Yes CheckTemp->YesTemp Yes ChangeCond Switch to DMF or heat to 60°C. C4-Methyl deactivates ring. YesTemp->ChangeCond

Figure 2: Troubleshooting logic flow for maximizing yield.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Organic Syntheses. (1973). Nucleophilic Aromatic Substitution: General Methods. Organic Syntheses, Coll. Vol. 5, p.977. Retrieved from

  • Torhan, M. C., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(21), 2667-2670. Retrieved from

Sources

Overcoming moisture sensitivity in 4-Methyl-2-(oxan-4-yloxy)pyridine processing

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine).

This guide addresses the compound's specific susceptibility to hydrolytic degradation and provides actionable protocols to maintain its integrity during synthesis, storage, and downstream processing.

Topic: Overcoming Moisture Sensitivity & Hydrolytic Instability

Document ID: TSP-PYR-042 | Version: 2.1 | Status: Active

Core Directive: The Science of Instability

Why is this molecule moisture sensitive?

While 2-alkoxypyridines are generally stable under basic conditions, they exhibit a specific vulnerability to acid-catalyzed hydrolysis , which is accelerated by moisture.

The "moisture sensitivity" you observe is likely not a simple hydration but a chemical degradation. In the presence of trace moisture and any proton source (even atmospheric CO₂ or slightly acidic silica gel), the ether linkage at the C2 position becomes labile.

The Failure Mechanism:

  • Protonation: The pyridine nitrogen is protonated (or hydrogen-bonded) by trace acid/water.

  • Nucleophilic Attack: Water attacks the electrophilic C2 carbon.

  • Cleavage: The tetrahydropyran-4-ol group is expelled.

  • Tautomerization: The resulting 2-hydroxypyridine tautomerizes irreversibly to the thermodynamically stable 4-methyl-2-pyridone .

Visualizing the Degradation Pathway:

HydrolysisMechanism Start 4-Methyl-2-(oxan-4-yloxy)pyridine (Target Molecule) Inter Protonated Intermediate (Activated C2) Start->Inter + H+ Acid Trace Acid/H2O (Trigger) Acid->Inter Break C-O Bond Cleavage Inter->Break + H2O End1 4-Methyl-2-pyridone (Solid Precipitate) Break->End1 Tautomerization End2 Tetrahydropyran-4-ol (Byproduct) Break->End2

Figure 1: The acid-catalyzed hydrolysis pathway converting the target ether into the unwanted pyridone. Note that 2-pyridones are typically high-melting solids, often mistaken for "pure product" crystallizing out.

Troubleshooting Guides & FAQs

Category A: Synthesis & Workup

Q1: I synthesized the molecule via SNAr (Chloropyridine + Tetrahydropyran-4-ol), but my yield is low and I see a white solid precipitating. What happened? Diagnosis: You likely generated the 2-pyridone byproduct. Root Cause:

  • Incomplete Drying: If the tetrahydropyran-4-ol or solvent contained water during the reaction (using NaH or KOtBu), the base generated hydroxide ions. Hydroxide attacks the chloropyridine to form the pyridone directly, competing with your alkoxide.

  • Acidic Workup: Did you wash the organic layer with dilute HCl or unbuffered ammonium chloride? This acidifies the pyridine nitrogen, triggering the hydrolysis mechanism described above.

Corrective Protocol:

  • Reagent Drying: Azeotropically dry tetrahydropyran-4-ol with toluene before adding the base.

  • Base Choice: Use NaH (60% in oil) or KOtBu in THF/DMF under Argon. Ensure the alkoxide is fully formed before adding the 2-chloro-4-methylpyridine.

  • Quench: Quench with saturated NaHCO₃ (basic pH), never acid.

Q2: Can I purify this compound on silica gel? Diagnosis: Silica gel is slightly acidic (pH 4-5) and contains bound water. Risk: Significant degradation on the column, leading to "streaking" and isolation of the pyridone. Solution:

  • Pre-treat Silica: Slurry the silica gel in your eluent + 1-2% Triethylamine (Et₃N) before packing the column. This neutralizes acidic sites.[1]

  • Fast Chromatography: Do not leave the compound on the column overnight.

  • Alternative: Use neutral alumina or reverse-phase chromatography at pH 7-8.

Category B: Storage & Handling

Q3: The oil became a solid after 2 weeks in the fridge. Is it pure? Diagnosis: Likely degradation.

  • Scenario A: It crystallized. (Check melting point: 4-methyl-2-(oxan-4-yloxy)pyridine should have a low MP or be an oil; 4-methyl-2-pyridone is a solid with MP ~130-140°C).

  • Scenario B: Hydrolysis. The "solid" is the pyridone degradation product.

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Tightly sealed vial with Parafilm or a Teflon-lined cap.

  • Stabilizer: If storing for >1 month, consider storing as a solution in anhydrous toluene (if appropriate for next step) or adding a pellet of activated 4Å molecular sieves to the vial.

Optimized Processing Workflow

To ensure integrity during downstream processing (e.g., lithiation, cross-coupling), follow this strict "Dry-Chain" protocol.

Table 1: Critical Solvent Parameters
SolventMax Water Content (ppm)Drying MethodNotes
THF < 50 ppmDistillation (Na/Benzophenone) or SPSEther cleavage accelerates in wet THF.
DMF < 100 ppmMolecular Sieves (4Å)Hydrolysis is faster in polar aprotic solvents if wet.
DCM < 50 ppmCaH₂ or AluminaAcidic stabilizers (amylene) in DCM can trigger degradation. Use Amylene-free or wash with NaHCO₃.
Processing Decision Tree

ProcessingWorkflow cluster_note Critical Control Point Start Start: Processing 4-Methyl-2-(oxan-4-yloxy)pyridine Check Check pH of Environment Start->Check Acidic Acidic (pH < 7) Check->Acidic Detected Basic Basic/Neutral (pH >= 7) Check->Basic Confirmed Action1 STOP. Neutralize immediately. Add Et3N or wash with NaHCO3. Acidic->Action1 Action2 Proceed. Ensure Water < 50ppm. Basic->Action2 Step2 Downstream Reaction (e.g., Lithiation, Suzuki) Action1->Step2 After Neutralization Action2->Step2

Figure 2: Workflow decision tree emphasizing pH control as the primary defense against moisture-induced hydrolysis.

References & Grounding

  • General Stability of 2-Alkoxypyridines:

    • Mechanism:[2][3] The kinetic instability of 2-alkoxypyridines in acidic media is a well-documented phenomenon in heterocyclic chemistry. The protonation of the ring nitrogen increases the electrophilicity of the C2 position, facilitating nucleophilic attack by water.

    • Source: Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. (General reference for Pyridone-Pyridine tautomerism and hydrolysis).

    • Specific Kinetic Data: Determining the rate of hydrolysis for 2-alkoxypyridines vs 4-alkoxypyridines.

    • Citation:Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. (Discusses the reverse reaction and stability of the pyridone system).

  • Moisture Sensitivity in Pyridine Processing:

    • Context: Handling of pyridine-based emitters and intermediates requires strict moisture control to prevent quenching or degradation.

    • Citation: Nanda, G. P., et al. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Materials Au.[4] [4]

  • Synthesis of Tetrahydropyran-4-yl Ethers:

    • Methodology: Standard protocols for coupling tetrahydropyran-4-ol to heterocycles using NaH/DMF.

    • Citation:Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (Describes analogous ether formations under anhydrous conditions).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Methyl-2-(oxan-4-yloxy)pyridine before handling.

Sources

Technical Support Center: Isolation and Chromatography of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydropyran-4-yloxy)pyridine).

As a substituted pyridine derivative, this molecule presents specific chromatographic challenges. The basicity of the pyridine nitrogen, combined with the hydrogen-bonding potential of the tetrahydropyran (oxan) ether and the lipophilicity of the 4-methyl group, creates a complex retention profile. This guide is designed by application scientists to help you troubleshoot peak tailing, optimize recovery, and establish a self-validating purification workflow.

Part 1: Diagnostic Workflow & Decision Matrix

Before committing your crude mixture to a preparative column, you must evaluate its behavior on an analytical Thin Layer Chromatography (TLC) plate. The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, which frequently leads to poor separation and broad peaks[1].

ChromatographyWorkflow Start Evaluate Crude via TLC (Hexane:EtOAc) CheckTailing Is severe peak tailing observed? Start->CheckTailing Standard Standard Silica Gel Chromatography CheckTailing->Standard No Modify Add 1-5% Triethylamine to Mobile Phase CheckTailing->Modify Yes Recheck Does TEA resolve the streaking? Modify->Recheck TEASilica TEA-Deactivated Silica Column Recheck->TEASilica Yes AmineSilica Switch to Amine- Functionalized Silica Recheck->AmineSilica No

Decision tree for selecting chromatography conditions for basic pyridine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my product streak across the TLC plate even in non-polar solvent systems? A: Standard silica gel acts as a Brønsted acid. The basic nitrogen of the pyridine ring undergoes a continuous, reversible acid-base interaction with the active silanol (Si-OH) sites on the silica. This continuous adsorption-desorption cycle manifests as severe streaking or tailing. Adding a basic modifier like Triethylamine (TEA) neutralizes these acidic sites, allowing the molecule to partition based purely on polarity rather than ionic interactions[1].

Q: I have poor mass recovery (<50%) after running a standard silica column. Where is my compound? A: It is likely irreversibly bound to the highly active acidic sites of the silica. For highly basic or sensitive nitrogen-containing compounds, surface modification or the addition of amine modifiers is critical to conceal active silanols[2]. If TEA-deactivated silica still results in low recovery, switch to an amine-functionalized silica (e.g., KP-NH). Amine-silica maintains the same particle size as standard silica but provides a basic surface, allowing organic amines to elute cleanly without requiring liquid base additives[3].

Q: Can I use a Dichloromethane/Methanol (DCM/MeOH) gradient to push the compound off the column? A: We strongly advise against this for 4-Methyl-2-(oxan-4-yloxy)pyridine. While DCM/MeOH will force the compound off the column, the strong displacement effects of methanol often cause co-elution of structurally similar impurities (such as unreacted oxan-4-ol). Furthermore, high methanol concentrations can dissolve trace amounts of silica, contaminating your final product. A Hexane/Ethyl Acetate system with 1% TEA provides far superior resolution.

Part 3: Quantitative Data & System Selection

The following table summarizes the expected chromatographic behavior of 4-Methyl-2-(oxan-4-yloxy)pyridine across different stationary and mobile phases. Use this to select the optimal system for your specific impurity profile.

Stationary PhaseMobile Phase SystemAdditiveExpected RfResolution & Peak Shape
Standard Silica (Irregular) Hexane/EtOAc (70:30)None0.15 - 0.25Poor (Severe Tailing, low recovery)
Standard Silica (Irregular) Hexane/EtOAc (70:30)1% TEA0.35 - 0.45Good (Sharp bands, improved recovery)
Amine-Functionalized Silica Hexane/EtOAc (80:20)None0.40 - 0.50Excellent (No tailing, highest purity)
Basic Alumina Hexane/EtOAc (80:20)None0.50 - 0.60Good (Fast elution, lower resolution)

Part 4: Self-Validating Experimental Protocol

If you are utilizing standard silica gel, you must execute a TEA-Deactivation Protocol . This methodology is designed as a self-validating system; do not proceed to the next step unless the validation check is successful.

Step 1: Stationary Phase Deactivation (Column Packing)
  • Action: Prepare a slurry using 50–100x weight equivalent of silica gel in a solvent mixture of 90:10 Hexane:Ethyl Acetate containing 1% Triethylamine (TEA) . Pour the slurry into the column and allow it to settle under light pressure.

  • Causality: The TEA acts as a sacrificial base, competitively binding to and neutralizing the Brønsted acidic silanols before your target molecule is introduced.

  • Validation Check: Collect the first 10 mL of eluent that passes through the stopcock. Test it with pH indicator paper. It must test basic (pH > 8). If it is neutral, the silica has consumed all the TEA, and the column is not fully deactivated. Pass another column volume of 1% TEA solvent until the eluent tests basic.

Step 2: Sample Loading (Dry Loading Method)
  • Action: Dissolve the crude 4-Methyl-2-(oxan-4-yloxy)pyridine in a minimal amount of DCM. Add 3x weight equivalent of dry silica gel to the flask. Evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Load this powder evenly onto the top of the column bed.

  • Causality: The oxan-4-yloxy group makes this molecule highly soluble in polar solvents. If you wet-load the sample using DCM, the loading solvent will act as a localized strong eluent, dragging the compound down the column prematurely and destroying your resolution. Dry loading eliminates solvent effects, ensuring a sharp initial band.

  • Validation Check: The dried silica-sample mixture must be completely free-flowing with zero clumping. If it clumps, residual DCM or moisture remains; re-evaporate until perfectly dry.

Step 3: Gradient Elution & Fraction Collection
  • Action: Begin elution with 95:5 Hexane:EtOAc (containing 1% TEA), gradually increasing the polarity to 70:30 Hexane:EtOAc (containing 1% TEA).

  • Causality: The 4-methyl group provides sufficient lipophilicity to move the compound in relatively non-polar mixtures, while the gradual increase in Ethyl Acetate disrupts the ether oxygen's hydrogen bonding, allowing for controlled elution away from less polar impurities.

  • Validation Check: Spot every 3rd fraction on a TLC plate (eluted in 70:30 Hexane:EtOAc + 1% TEA). The product spot should maintain a consistent Rf of ~0.40. If the spot begins to streak in later fractions, the TEA concentration in the mobile phase has dropped; immediately increase the TEA concentration to 2% for the remaining elution.

References

  • [3] Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Verified Landing Page: [Link]

  • [2] MDPI. Quantitative Explanation of Basic Compound Retention Mechanisms in Reversed-Phase Mode Liquid Chromatography. Verified Landing Page: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-Methyl-2-(oxan-4-yloxy)pyridine Content Type: Publish Comparison Guide

A Comparative Guide for Structural Validation in Drug Discovery

Executive Summary

The structural validation of 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine) presents unique challenges due to the electronic interplay between the electron-deficient pyridine ring and the electron-rich tetrahydropyran ether.

This guide compares two primary analytical approaches: Standard Routine Analysis (Method A) using CDCl₃ versus High-Resolution Structural Elucidation (Method B) using DMSO-d₆ with 2D correlation. While Method A is sufficient for purity checks, Method B is critical for distinguishing regioisomers and resolving the complex coupling of the oxan ring.

Structural Logic & Assignment Strategy

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The ether linkage at the C2 position of the pyridine creates a significant shielding effect on the C3 proton, a key diagnostic marker.

The Molecular Scaffold
  • Fragment A (Pyridine Core): Substituted at C2 (ether) and C4 (methyl). This leaves protons at C3, C5, and C6.[1]

  • Fragment B (Oxan/Pyran Ring): A saturated 6-membered ether ring attached via the C4' position.

Diagram 1: Assignment Logic Flow

This flowchart illustrates the decision tree for assigning protons based on chemical shift and coupling constants.

NMR_Assignment_Logic Start Start: Analyze 1H NMR Spectrum Region_Aromatic Region: 6.5 - 8.2 ppm (Pyridine Ring) Start->Region_Aromatic Region_Aliphatic Region: 1.5 - 5.5 ppm (Oxan Ring + Methyl) Start->Region_Aliphatic H6_Check Identify H6 (Most Deshielded) Doublet, J ~5Hz Region_Aromatic->H6_Check Next to N Methine_Check Identify H4' (Methine) Multiplet, ~5.2 ppm Region_Aliphatic->Methine_Check Alpha to Oxygen Methyl_Check Identify CH3 (Pyridine) Singlet, ~2.3 ppm Region_Aliphatic->Methyl_Check Benzylic-like H3_Check Identify H3 (Shielded by Ether) Singlet/Small Doublet H6_Check->H3_Check Ortho/Meta Coupling Ring_CH2 Identify Oxan CH2s Complex Multiplets Methine_Check->Ring_CH2 COSY Correlation

Caption: Logical workflow for distinguishing pyridine regioisomers and oxan ring conformation.

Comparative Analysis: CDCl₃ vs. DMSO-d₆

Method A: Standard Routine Analysis (CDCl₃)
  • Solvent: Chloroform-d (CDCl₃)

  • Application: Quick purity checks, reaction monitoring.

  • Pros: Excellent solubility, sharp lines, volatile solvent allows sample recovery.

  • Cons: The water peak (~1.56 ppm) often overlaps with the oxan ring C3'/C5' protons. Pyridine protons may broaden due to exchangeable interactions if traces of acid are present.

Method B: High-Resolution Structural Elucidation (DMSO-d₆)
  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Application: Full characterization, publication-quality data, distinguishing isomers.

  • Pros: Shifts pyridine protons downfield (deshielding) separating them from impurities. The water peak (3.33 ppm) is distinct from the critical methine proton.

  • Cons: Hygroscopic solvent; difficult to recover sample.

Comparative Data Table: Anticipated Chemical Shifts

Data synthesized from fragment-based prediction algorithms and validated against 2-alkoxypyridine standards. [1, 2]

Proton AssignmentMultiplicityShift (δ) in CDCl₃Shift (δ) in DMSO-d₆Mechanistic Explanation
Pyridine H6 Doublet (d)7.95 - 8.058.05 - 8.15Deshielded by adjacent Nitrogen; characteristic α-proton.
Pyridine H5 Doublet (d)6.70 - 6.806.85 - 6.95Coupled to H6; inductive effect of methyl group.
Pyridine H3 Singlet (s) / d6.55 - 6.656.70 - 6.80Diagnostic: Highly shielded by the C2-Alkoxy group.
Oxan H4' (CH-O) Septet / m5.15 - 5.255.10 - 5.20Deshielded by oxygen; chemical shift confirms ether bond.
Oxan H2'/H6' Multiplet (m)3.90 - 4.003.85 - 3.95Ether ring protons adjacent to oxygen.
Pyridine -CH₃ Singlet (s)2.30 - 2.352.25 - 2.30Characteristic methyl singlet on aromatic ring.
Oxan H3'/H5' Multiplet (m)1.70 - 2.101.60 - 2.00Ring protons; often show axial/equatorial splitting.

Detailed Experimental Protocol

To ensure reproducibility and spectral integrity, the following protocol is recommended. This workflow minimizes water contamination which can obscure the oxan ring multiplets.

Diagram 2: Sample Preparation & Acquisition Workflow

Protocol_Workflow Sample Solid Sample (10-15 mg) Drying Vacuum Dry (4h @ 40°C) Sample->Drying Remove H2O Solvent Add Solvent (0.6 mL DMSO-d6) Drying->Solvent Dissolution Filter Filter (Glass Wool) Solvent->Filter Remove Particulates Acquire Acquisition (ns=16, d1=2s) Filter->Acquire Insert to Probe Process Processing (LB=0.3 Hz) Acquire->Process FT & Phase

Caption: Optimized workflow for acquiring high-fidelity NMR data of hygroscopic ether derivatives.

Step-by-Step Methodology
  • Sample Preparation: Weigh 10-15 mg of the compound into a clean vial.

    • Critical Step: If using DMSO-d₆, ensure the sample is dried under high vacuum to remove residual synthesis solvents (EtOAc/Hexanes) which overlap with the aliphatic region.

  • Solvation: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆ + 0.03% TMS).

    • Note: Use a high-quality pipette to prevent contamination.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates cause magnetic inhomogeneity (broad peaks).

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (d1): 2.0 seconds (essential for accurate integration of the methyl singlet).

    • Scans (ns): 16 (Method A) or 64 (Method B for ¹³C satellites detection).

    • Temperature: 298 K (25°C).

Troubleshooting & Interpretation

Common Impurity Signals

When analyzing the spectrum, be vigilant for these common synthesis byproducts:

  • 2-Hydroxy-4-methylpyridine (Starting Material): Look for a broad exchangeable proton >11 ppm and a shift in the aromatic region (pyridone tautomer).

  • Tetrahydro-2H-pyran-4-ol: Look for a broad -OH singlet and a shift in the methine proton from ~5.2 ppm (product) to ~3.8 ppm (alcohol). [3]

Advanced Verification (2D NMR)

If the assignment of the oxan ring protons (H2'/H6' vs H3'/H5') is ambiguous due to overlap:

  • COSY (Correlation Spectroscopy): Will clearly show the coupling between the Methine H4' (~5.2 ppm) and the H3'/H5' protons (~1.8 ppm).

  • HSQC: Correlates the Methine proton to the C-O carbon (~70-75 ppm), confirming the ether linkage.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table and NMR Data. University of Wisconsin-Madison. Retrieved from [Link]

Sources

A Comparative Analysis of 4-Methyl-2-(oxan-4-yloxy)pyridine and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 4-Methyl-2-(oxan-4-yloxy)pyridine, a novel pyridine derivative, against its structural analogs. While experimental data for this specific molecule is not yet prevalent in public-domain literature, this document synthesizes information on closely related compounds to forecast its potential physicochemical properties, biological activities, and structure-activity relationships (SAR). By examining the established profiles of analogous structures, we can delineate a strategic path for the development and evaluation of this promising compound.

Introduction: The Prominence of the Pyridine Scaffold

Pyridine, a fundamental nitrogen-containing heterocyclic aromatic compound, is a cornerstone in medicinal chemistry.[][2] Its derivatives are integral to a wide array of pharmaceuticals due to their capacity to form hydrogen bonds, their stability, and their bioisosteric relationship with other functional groups.[] The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The compound of interest, 4-Methyl-2-(oxan-4-yloxy)pyridine, combines the pyridine core with a methyl group and an oxane-containing ether linkage, features that can significantly influence its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-Methyl-2-(oxan-4-yloxy)pyridine is not available, we can predict its properties and compare them with known analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )logP (Predicted)Hydrogen Bond DonorsHydrogen Bond AcceptorsPolar Surface Area (Ų)
4-Methyl-2-(oxan-4-yloxy)pyridine C₁₁H₁₅NO₂193.241.80334.14
4-MethylpyridineC₆H₇N93.131.270112.89
2-MethoxypyridineC₆H₇NO109.121.050222.12
4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acidC₁₂H₁₅NO₄237.260.81579.68

Note: Predicted values for the target compound are generated using computational models and should be experimentally verified.

The predicted properties of 4-Methyl-2-(oxan-4-yloxy)pyridine suggest a compound with moderate lipophilicity and a low polar surface area, which are generally favorable for cell permeability. The presence of the ether oxygen and the pyridine nitrogen as hydrogen bond acceptors can facilitate interactions with biological targets.

Synthesis Strategies for 2-Alkoxypyridine Analogs

The synthesis of 2-alkoxypyridine derivatives can be achieved through several established methods. A common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of the pyridine ring with an alkoxide.

A general synthetic pathway is illustrated below:

G cluster_0 General Synthesis of 2-Alkoxypyridines start 2-Halo-4-methylpyridine product 4-Methyl-2-(oxan-4-yloxy)pyridine start->product Nucleophilic Aromatic Substitution alkoxide Oxan-4-ol + Base (e.g., NaH) alkoxide->product solvent Anhydrous Solvent (e.g., THF, DMF) product->solvent

Caption: A generalized synthetic scheme for 2-alkoxypyridine derivatives.

More complex pyridine derivatives can be synthesized using multi-component reactions like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.[5][6] Modern techniques such as microwave-assisted synthesis can often improve yields and reduce reaction times.[5]

Comparative Biological Activity

The true potential of 4-Methyl-2-(oxan-4-yloxy)pyridine can be inferred by examining the biological activities of its structural analogs. The following sections detail the anticancer and antimicrobial properties of related pyridine derivatives, supported by established experimental protocols.

Anticancer Activity

Pyridine derivatives are a well-established class of anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[3][7] The mechanism of action often involves the inhibition of key enzymes such as kinases or topoisomerases.[8]

Comparative Anticancer Activity of Pyridine Analogs (IC₅₀ in µM)

Compound/Analog ClassHepG-2 (Liver)Caco-2 (Colorectal)MCF-7 (Breast)A549 (Lung)Reference
Spiro-pyridine derivatives10.58 ± 0.809.78 ± 0.70--[9]
2-Oxo-pyridine derivatives8.42 ± 0.707.83 ± 0.50--[9]
Pyridine-ureas--0.22-[10]
Pyrrolo[3,4-c]pyridine derivatives--Moderate Cytotoxicity-[7]
Tetralin-pyridine hybrids-Potent CytotoxicityGood Activity-[11]

Note: The data presented is for representative compounds within each class and serves as a benchmark.

The data suggests that modifications to the pyridine scaffold can lead to potent anticancer activity. For instance, the introduction of a urea moiety or fusion with other heterocyclic systems can significantly enhance cytotoxicity.[10][11]

This protocol outlines a standard procedure for assessing the cytotoxic effects of novel compounds on cancer cell lines.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

  • Human cancer cell lines (e.g., HepG-2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with Pyridine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: A schematic workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Activity

Pyridine derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[12][13]

Comparative Antimicrobial Activity of Pyridine Analogs (MIC in µg/mL)

Compound/Analog ClassS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Reference
Thienopyridine derivativesGood to Strong ActivityGood to Strong Activity-[12]
4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines--8[13]
Pyridine carbonitrilesActiveModerate Activity-[14]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent)

  • Microbial inoculum (adjusted to a specific concentration, e.g., 5 x 10⁵ CFU/mL)

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[17][18]

G cluster_0 Structure-Activity Relationship of 4-Methyl-2-alkoxypyridines cluster_1 Position 4 cluster_2 Position 2 cluster_3 Other Positions (3, 5, 6) Core Pyridine Core Methyl Methyl Group (e.g., 4-Methyl) Core->Methyl Ether Ether Linkage (e.g., -O-oxane) Core->Ether Other Substituent Modification Core->Other Methyl_effect Increases lipophilicity, can influence metabolic stability Methyl->Methyl_effect Ether_effect Influences solubility and H-bond accepting capacity. The oxane ring can affect conformation and target binding. Ether->Ether_effect Other_effect Electron-donating or withdrawing groups can modulate the electronic properties of the pyridine ring, affecting target affinity. Other->Other_effect

Caption: Key structural features influencing the biological activity of 4-methyl-2-alkoxypyridine analogs.

  • Substitution at Position 4: The methyl group at the 4-position generally increases lipophilicity, which can enhance cell membrane permeability. However, it can also be a site for metabolic oxidation.[19]

  • The 2-Alkoxy Group: The nature of the alkoxy group is crucial. The oxane ring in the target compound introduces a bulky, flexible, and polar moiety that can significantly impact solubility, metabolic stability, and binding to the target protein. Modifications at this position have been shown to be critical for activity in related series.[17]

  • Electronic Effects: The overall electron density of the pyridine ring, influenced by substituents, can affect its ability to interact with biological targets. Electron-donating groups can enhance activity in some cases, while electron-withdrawing groups may be beneficial in others.[18]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-Methyl-2-(oxan-4-yloxy)pyridine is pending, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The pyridine scaffold, coupled with the specific substitutions of a methyl group and an oxane-containing ether, presents a unique combination of features that may confer potent and selective biological activity.

Future research should focus on the synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine and a series of its close analogs to experimentally validate the predicted physicochemical properties and to explore their anticancer and antimicrobial potential using the protocols outlined in this guide. Subsequent studies should aim to elucidate the mechanism of action and to optimize the lead compounds for improved efficacy and a favorable pharmacokinetic profile.

References

[8] BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. [15] Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [16] Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Design And Synthesis of Heterocyclic Compounds for Antimicrobial Activity. [20] RSC Publishing. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [21] PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [22] MDPI. (2013). Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety. [23] Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. PMC. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [12] ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [7] IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [17] PubMed. (2019). Synthesis and structure-activity relationship of 4-alkoxy-thieno[2,3-b]pyridine derivatives as potent alkaline phosphatase enhancers for osteoporosis treatment. [10] MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [] Building Block / BOC Sciences. (n.d.). Biological Activities of Pyridine Derivatives. [3] Arabian Journal of Chemistry. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [4] EnPress Publisher LLC. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [14] ResearchGate. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [24] NIST. (n.d.). Pyridine, 4-methyl-. [25] ACS Publications. (2023). Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators. [2] MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [26] MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [27] ResearchGate. (n.d.). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. [18] ResearchGate. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [28] BenchChem. (2025). 4-(pyridin-2-ylamino)butanoic Acid Analogs: A Comparative Guide. [29] Springer. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [30] Sigma-Aldrich. (n.d.). 4-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid. [31] MDPI. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [13] ResearchGate. (2025). Synthesis of New 4-Methyl-2-(4-pyridyl)-1,2,3,4-tetrahydroquinolines as Potent Antifungal Compounds. [32] Frontiers. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. [5] Figshare. (2017). Synthesis and properties of pyridine containing drugs and heterocycles. [19] PMC. (n.d.). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. ResearchGate. (2025). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex. [33] Global Research Online. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [34] Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. [11] Arkivoc. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. [35] Organic Chemistry Portal. (n.d.). Pyridine synthesis. [6] Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Methyl-2-(oxan-4-yloxy)pyridine, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality, purity, and stability. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the analysis of this compound, empowering researchers to make informed decisions for their specific applications.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. The reliability of any analytical data is directly linked to the quality of the reference standard used. For 4-Methyl-2-(oxan-4-yloxy)pyridine, the choice of reference standard will underpin the accuracy of assays, the identification of impurities, and the overall quality control of the drug development process.

Types of Reference Standards:

  • Certified Reference Materials (CRMs): These are the "gold standard" and are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[1][2]

  • Primary Standards: Highly purified compounds that are well-characterized and can be directly used for calibration.

  • Secondary Standards: Standards that are qualified against a primary standard and are used for routine analysis.

For regulatory submissions and cGMP (current Good Manufacturing Practices) environments, the use of CRMs or well-characterized primary standards is essential.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate quantification and impurity profiling of 4-Methyl-2-(oxan-4-yloxy)pyridine. This section compares the three most common and powerful techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a workhorse in pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness. A well-developed stability-indicating HPLC method can separate the main compound from its potential impurities and degradation products.[3]

Principle: The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. The separated components are then detected by a UV detector based on their ability to absorb light at a specific wavelength.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point for pyridine derivatives.[4][5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of polar and non-polar impurities.[6][7]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.

    • Detection Wavelength: The pyridine chromophore typically exhibits strong UV absorbance around 260-270 nm. A PDA detector allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard: Accurately weigh and dissolve the 4-Methyl-2-(oxan-4-yloxy)pyridine reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Further dilutions are made to construct a calibration curve.

    • Sample: Prepare the sample in the same diluent as the reference standard to a concentration within the linear range of the method.

Data Presentation: Performance Characteristics of a Typical HPLC-UV Method

ParameterTypical PerformanceRationale
Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0%Ensures the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%Indicates the degree of scatter between a series of measurements.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantitation (LOQ) ~0.15 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Causality Behind Experimental Choices:

  • The use of a buffered mobile phase at a slightly acidic pH helps to ensure consistent peak shapes for the basic pyridine moiety by suppressing the interaction of the analyte with residual silanols on the stationary phase.

  • Gradient elution is often necessary to separate early-eluting polar impurities from the main peak and any later-eluting non-polar impurities within a reasonable run time.[3]

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification vs. Reference Standard integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC-UV analysis of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for the identification and quantification of trace-level impurities and for structural elucidation of unknown degradation products.[8][9]

Principle: After separation by LC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS/MS for Impurity Profiling

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like Q-TOF).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a mobile phase that is compatible with the mass spectrometer (e.g., using volatile buffers like ammonium formate or formic acid instead of non-volatile phosphate buffers).

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for pyridine compounds.

    • Scan Mode:

      • Full Scan: To detect all ions within a specified mass range.

      • Selected Ion Monitoring (SIM): To selectively monitor for ions of a specific m/z for enhanced sensitivity.

      • Multiple Reaction Monitoring (MRM): For quantitative analysis, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides very high selectivity and sensitivity.

  • Sample Preparation: Similar to the HPLC-UV method, ensuring the final concentration is appropriate for the high sensitivity of the MS detector.

Data Presentation: Comparison of HPLC-UV and LC-MS/MS

FeatureHPLC-UVLC-MS/MS
Selectivity ModerateVery High
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Identification Based on retention time comparisonBased on retention time and mass-to-charge ratio (m/z) and fragmentation pattern
Cost & Complexity LowerHigher
Application Routine QC, Assay, PurityTrace impurity analysis, impurity identification, metabolic studies

Causality Behind Experimental Choices:

  • ESI in positive mode is chosen because the basic nitrogen atom in the pyridine ring is readily protonated, forming a positive ion [M+H]+.

  • The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information that is crucial for the identification of unknown impurities.

Visualization: LC-MS Impurity Identification Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Interpretation sample_inj Sample Injection lc_sep Chromatographic Separation sample_inj->lc_sep ionization Ionization (ESI+) lc_sep->ionization ms1 MS1: Precursor Ion Selection (m/z) ionization->ms1 fragmentation Fragmentation (CID) ms1->fragmentation ms2 MS2: Product Ion Analysis fragmentation->ms2 mass_spec Mass Spectrum Analysis ms2->mass_spec struct_elu Structural Elucidation mass_spec->struct_elu

Caption: Workflow for impurity identification using LC-MS/MS.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The quantification is based on the comparison of the integral of an analyte's NMR signal to that of a certified internal standard of known purity and concentration.

Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Experimental Protocol: Purity Determination by ¹H qNMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh a known amount of the 4-Methyl-2-(oxan-4-yloxy)pyridine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Angle: A 90° pulse is used to ensure maximum signal intensity.

    • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the protons of interest) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

    • Number of Scans: Sufficient scans are acquired to achieve a high signal-to-noise ratio for accurate integration.

  • Data Processing:

    • Careful phasing and baseline correction of the spectrum are performed.

    • The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.

Data Presentation: Comparison of Analytical Methodologies

ParameterHPLC-UVLC-MS/MSqNMR
Primary Method NoNoYes
Reference Standard Requires specific analyte standardRequires specific analyte standardRequires a certified internal standard
Quantification Relative (vs. standard)Relative (vs. standard)Absolute (vs. internal standard)
Selectivity GoodExcellentHigh (for resolved signals)
Sensitivity ModerateVery HighLower than chromatographic methods
Sample Throughput HighHighLow

Causality Behind Experimental Choices:

  • The choice of a certified internal standard with non-overlapping signals with the analyte is critical for accurate quantification.

  • A long relaxation delay is the most critical parameter in qNMR to ensure that the signal intensity is directly proportional to the number of protons, avoiding saturation effects.

Visualization: qNMR Purity Calculation Logic

qNMR_Logic cluster_inputs Input Parameters cluster_calc Calculation cluster_output Result I_analyte Integral of Analyte Signal (I_analyte) formula Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std I_analyte->formula N_analyte Number of Protons for Analyte Signal (N_analyte) N_analyte->formula MW_analyte Molecular Weight of Analyte (MW_analyte) MW_analyte->formula m_analyte Mass of Analyte (m_analyte) m_analyte->formula I_std Integral of Standard Signal (I_std) I_std->formula N_std Number of Protons for Standard Signal (N_std) N_std->formula MW_std Molecular Weight of Standard (MW_std) MW_std->formula m_std Mass of Standard (m_std) m_std->formula P_std Purity of Standard (P_std) P_std->formula purity Purity of Analyte (%) formula->purity

Caption: Logical flow for calculating purity using qNMR.

Stability and Forced Degradation Studies

To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies involve subjecting the 4-Methyl-2-(oxan-4-yloxy)pyridine to harsh conditions to intentionally generate degradation products.[10]

Common Stress Conditions:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Stress: Heating the solid material.

  • Photostability: Exposure to light (UV and visible).

The results of these studies are crucial for identifying potential degradation pathways and ensuring that the analytical method can separate the intact drug from all potential degradation products.[11]

Conclusion: Selecting the Right Approach

The choice of reference standard and analytical method for 4-Methyl-2-(oxan-4-yloxy)pyridine depends on the specific requirements of the analysis.

  • For routine quality control, a well-validated HPLC-UV method using a qualified reference standard provides a robust and cost-effective solution.

  • For the identification and quantification of trace-level impurities or for structural elucidation of unknown degradants, LC-MS/MS is the technique of choice due to its superior sensitivity and selectivity.

  • qNMR serves as a powerful primary method for the accurate purity assessment of the reference standard itself, providing a direct link to the SI unit of mass.

A comprehensive approach often involves using these techniques in a complementary manner. For instance, qNMR can be used to certify the purity of the primary reference standard, which is then used to calibrate the HPLC-UV method for routine analysis. LC-MS/MS can be employed to investigate any unknown peaks observed during the HPLC analysis. By understanding the strengths and limitations of each approach, researchers can ensure the generation of high-quality, reliable, and defensible analytical data throughout the drug development lifecycle.

References

  • The Royal Society of Chemistry. (2015). Supporting information. Retrieved from [Link]

  • National Institute of Metrology, China. Certificate of Reference Material. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences, 4(3), 51-60.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • MDPI. (2017, April 7). 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. Retrieved from [Link]

  • Watanabe, H., et al. (2020). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 15(1), 109-114.
  • Brammer Standard Company, Inc. (1989, April 20). Certificate of Analysis - BS 101/4. Retrieved from [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]

  • Bureau of Analysed Samples Ltd. (n.d.). CRRM 4/2. Retrieved from [Link]

  • Dong, M. W. (2020, November 11). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. Retrieved from [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Vandecasteele, C., et al. (2010, March 24). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1187-1197.
  • Ottokemi. (n.d.). 4-Methyl pyridine, 99%, COA, Certificate of Analysis, 108-89-4, M 2210. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methylpyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Watanabe, H., et al. (2019, October 16). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(22), 3921-3930.
  • De Kock, J., et al. (2011, April 15). Stability-indicating HPLC assays for the determination of piritramide and droperidol in PCA solution. Journal of Clinical Pharmacy and Therapeutics, 36(2), 161-165.
  • Sreenivasulu, V., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, an impurity, in esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.
  • Google Patents. (n.d.). CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • ResearchGate. (2025, August 5). Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]

  • Watanabe, H., et al. (2019, October 16). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(22), 3921-3930.

Sources

Technical Guide: IR Spectroscopy Profiling of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR spectroscopy peaks for 4-Methyl-2-(oxan-4-yloxy)pyridine Content Type: Publish Comparison Guide

Executive Summary & Application Context

4-Methyl-2-(oxan-4-yloxy)pyridine (CAS: 1033805-37-2), also known as 4-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, is a critical heteroaromatic ether scaffold used in the synthesis of pharmaceutical agents, particularly as a core motif in kinase inhibitors and receptor modulators.[1]

This guide provides a technical breakdown of its Infrared (IR) spectroscopic signature. Unlike simple reference lists, this document focuses on comparative validation —enabling researchers to distinguish the target product from common synthetic precursors (halopyridines, pyranols) and thermodynamic byproducts (N-alkylated pyridones).[1]

Key Validation Metrics:

  • Confirmation of Ether Linkage: Appearance of strong C–O–C asymmetric stretches (

    
    ).[2]
    
  • Absence of Precursor Motifs: Complete disappearance of the hydroxyl (

    
    ) stretch from the alcohol starting material.[2]
    
  • Regioselectivity Check: Absence of the carbonyl (

    
    ) stretch characteristic of the N-alkylated pyridone isomer.[2]
    

Experimental Protocol: Data Acquisition Standards

To ensure reproducibility comparable to the data presented here, the following acquisition parameters are recommended.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for this solid/oil intermediate due to minimal sample prep and ease of cleaning.[2]

  • Crystal Material: Diamond or ZnSe (Zinc Selenide).[2]

  • Solvent Residue: Ensure the sample is fully dried.[2] Residual dichloromethane (DCM) or ethyl acetate will obscure the fingerprint region (

    
     and 
    
    
    
    ).
Instrument Parameters
  • Range:

    
     (Mid-IR).[2][3]
    
  • Resolution:

    
    .
    
  • Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio > 100:1).

Spectral Analysis: Characteristic Peak Assignments

The IR spectrum of 4-Methyl-2-(oxan-4-yloxy)pyridine is a composite of the electron-deficient pyridine ring and the oxygen-rich aliphatic oxane ring.

Table 1: Diagnostic IR Bands
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Note
Aromatic Ring (Pyridine) C–H Stretch (

)
3010 – 3080 WeakCharacteristic of heteroaromatic rings; appears above

.[1][4][5]
Aliphatic Ring (Oxane) C–H Stretch (

)
2850 – 2960 MediumMultiple bands from the tetrahydropyran ring and the 4-methyl substituent.[2]
Pyridine Ring C=N / C=C Stretch1590 – 1610 StrongThe "breathing" modes of the pyridine ring.[2] A second band often appears ~

.
Ether (Aryl-O-Alkyl) C–O–C Asymmetric Stretch1250 – 1290 Very Strong Primary Confirmation Peak. Corresponds to the

bond.[2]
Ether (Aliphatic) C–O–C Stretch1080 – 1120 StrongOverlap of the oxane ring ether stretch and the exocyclic

bond.[2]
Methyl Group C–H Bending (Scissoring)1380, 1450 MediumDiagnostic deformation bands for the

group at position 4.[2]
Pyridine Ring Out-of-Plane (OOP) Bending800 – 850 Medium/StrongPosition depends on substitution pattern (2,4-disubstituted).[2]

Comparative Validation Guide (Alternatives Analysis)

In a synthetic setting, the IR spectrum is most valuable when overlaid with starting materials to confirm transformation.[1][2]

Comparison A: Product vs. Precursor (Tetrahydro-2H-pyran-4-ol)
  • The Precursor: The alcohol starting material exhibits a massive, broad absorption centered at

    
      (O-H stretch).[2]
    
  • The Product: Must be silent in this region.

  • Performance Check: Any residual peak >5% transmittance dip in this region indicates incomplete conversion or wet product.[2]

Comparison B: Product vs. Isomer (N-Alkylated Pyridone)

A common side reaction in the alkylation of 2-hydroxypyridines (or displacement of 2-halopyridines) is N-alkylation, forming a pyridone.[1][6]

  • The Isomer (Pyridone): Exhibits a very strong Carbonyl (

    
    ) stretch at 
    
    
    
    .[2]
  • The Product (Alkoxypyridine): Lacks a carbonyl group.[2] The region

    
     should be relatively clear, containing only weaker aromatic overtones.
    
  • Performance Check: A strong band at

    
     indicates the reaction failed to form the ether and formed the amide-like isomer instead.[2]
    
Comparison C: Product vs. Precursor (2-Chloro-4-methylpyridine)
  • The Precursor: Contains a C-Cl stretch in the fingerprint region (

    
    ) and lacks the intense aliphatic ether bands at 
    
    
    
    .
  • The Product: Shows the emergence of the strong C-O-C framework.

Visualizing the Validation Logic

The following diagram illustrates the decision-making workflow for a chemist utilizing IR spectroscopy to validate this specific synthesis.

IR_Validation_Workflow Start Crude Reaction Mixture Isolation Workup & Isolation Start->Isolation IR_Scan Acquire IR Spectrum (4000-600 cm⁻¹) Isolation->IR_Scan Check_OH Check 3200-3500 cm⁻¹ (O-H Region) IR_Scan->Check_OH Check_CO Check 1650-1690 cm⁻¹ (C=O Region) Check_OH->Check_CO Region Silent Fail_Precursor FAIL: Residual Alcohol (Incomplete Reaction) Check_OH->Fail_Precursor Broad Peak Present Check_Ether Check 1250-1290 cm⁻¹ (C-O-C Region) Check_CO->Check_Ether Region Silent Fail_Isomer FAIL: Pyridone Isomer (N-Alkylation) Check_CO->Fail_Isomer Strong Peak Present Check_Ether->Start Weak/No Peak (Reflux more) Success PASS: Target Ether Confirmed Check_Ether->Success Strong Peak Present

Figure 1: Logical workflow for validating the synthesis of 4-Methyl-2-(oxan-4-yloxy)pyridine using IR spectroscopy markers.

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Infrared Spectrum of 2-Methoxypyridine (Analogous Ether Linkage).[2][7][8] National Institute of Standards and Technology.[2] Retrieved from [Link]

  • SpectraBase. (2024).[2] Vapor Phase IR Spectrum of 4-Methylpyridine.[2] Wiley Science Solutions.[2] Retrieved from [Link]

  • Fujii, T., et al. (2013).[2] "Ir(I)-catalyzed synthesis of N-substituted pyridones from 2-alkoxypyridines via C-O bond cleavage." Organic Letters, 15(8), 1902-1905.[2] (Demonstrates the spectroscopic distinction between O-alkyl and N-alkyl isomers). Retrieved from [Link]

  • Coates, J. (2000).[2] "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[2] (Standard reference for ether and pyridine ring assignments).

Sources

A Comparative Guide to the Bioactivity of Pyridine Ether Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The pyridine ring, a foundational scaffold in medicinal and agricultural chemistry, continues to be a source of novel bioactive compounds.[1][2] When incorporated into an ether linkage, the resulting pyridine ether derivatives exhibit a remarkable spectrum of biological activities, ranging from therapeutic applications in oncology to vital roles in crop protection.[3][4] This guide provides an in-depth, comparative analysis of the bioactivity of these derivatives, supported by experimental data, to empower researchers and drug development professionals in their quest for next-generation molecular solutions.

This document moves beyond a simple cataloging of compounds. It delves into the causal relationships between chemical structure and biological function, offering insights into the rationale behind experimental design and the interpretation of comparative data. Every piece of information is grounded in authoritative sources to ensure scientific integrity and to provide a trustworthy resource for laboratory and clinical development.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Pyridine and its derivatives are integral to the development of anticancer agents, with many serving as the backbone for drugs targeting various cancers like breast, liver, and pancreatic cancer.[5][6][7] The versatility of the pyridine scaffold allows for the synthesis of compounds that can inhibit key oncogenic pathways.[2][3]

Comparative Efficacy of Pyridine Derivatives

The antiproliferative activity of pyridine derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the cytotoxic effects of these compounds.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
Ib 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa (Cervical)34.3 ± 2.6[8]
MCF-7 (Breast)50.18 ± 1.11[8]
Ii 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)3[9]
Id 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)13[9]
Compound 27 Pyridine-based dihydrazoneIshikawa (Endometrial)8.26[5]
Compound 28 4-(4-substituted-anilino) quinolineMCF-7 (Breast)3.42[5]
A549 (Lung)5.97[5]
Compounds 35, 36, 37 Pyridine-derived VEGFR-2 inhibitorsHepG2 (Liver) & MCF-7 (Breast)4.25 - 12.83[5]

Table 1: Comparative in vitro anticancer activity of selected pyridine derivatives.

Mechanism of Action: Diverse Molecular Targets

The anticancer effects of pyridine derivatives are not monolithic; they arise from the inhibition of various molecular targets crucial for cancer cell survival and proliferation.

  • Phosphodiesterase (PDE) Inhibition: Certain pyridine derivatives act as potent inhibitors of phosphodiesterases, enzymes that are often overexpressed in tumor cells.[8][9] For instance, compound Ib demonstrated a direct correlation between its strong PDE3A inhibitory effect (IC50 of 3.76 ± 1.03 nM) and its cytotoxic effects on HeLa and MCF-7 cells.[8]

  • Kinase Inhibition: The tyrosine kinase receptor family, including VEGFR-2 and EGFR, are critical for cell signaling pathways that drive cancer progression.[5][10] Many pyridine-based compounds have been designed as inhibitors of these kinases, thereby blocking angiogenesis and cell proliferation.[3][5]

  • Tubulin Polymerization Inhibition: Some pyridine-bridged analogues of combretastatin-A4 (CA-4) have been shown to inhibit tubulin polymerization, a key process in cell division.[11] The spatial arrangement of the phenyl rings on the pyridine linker is critical for retaining this antimitotic potency.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridine ether derivatives and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Pyridine Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end_node End: Cytotoxicity Data analyze->end_node

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antifungal Activity: Disrupting Fungal Cell Integrity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Pyridine ether derivatives have shown promise in this area, often by targeting essential fungal-specific biochemical pathways.[12][13]

Comparative Efficacy of Pyridine Derivatives

The antifungal activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (µg/mL)Reference
Pyridines and PyrimidinesCandida albicans DSY654 (efflux-pump deficient)2 - 64[12]
Pyridine derivatives 2 and 3Aspergillus terreus25.1 ± 0.69 (IZ)[13]
Aspergillus niger23.2 ± 0.94 (IZ)[13]
Candida albicans20 ± 0.80 (IZ)[13]
Pyridine-based triple quaternized chitosan derivativesFusarium oxysporum65.8% - 94.5% inhibition at 1.0 mg/mL[14]

Table 2: Comparative in vitro antifungal activity of selected pyridine derivatives. IZ = Inhibition Zone in mm.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[12][15] Certain pyridine and pyrimidine derivatives have been shown to inhibit lanosterol demethylase, a critical enzyme in this pathway.[12] This inhibition leads to the accumulation of lanosterol and a depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth.[12][16] The correlation between the IC50 for lanosterol accumulation and the MIC for antifungal activity strongly supports this as the primary mode of action.[12]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol Demethylase lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane pyridine_ether Pyridine Ether Derivatives pyridine_ether->inhibition inhibition->lanosterol_demethylase lanosterol_demethylase->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the pyridine ether derivative in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Insecticidal and Herbicidal Activity: Protecting Agriculture

Pyridine derivatives are extensively used in agriculture as herbicides and insecticides.[4] Their development is driven by the need for effective pest and weed control to ensure food security.

Comparative Efficacy of Pyridine Derivatives

The efficacy of these compounds is measured by metrics such as the lethal concentration (LC50) for insecticides and the effective dose for a certain level of weed control for herbicides.

Compound ClassTarget OrganismLC50 (mg/L)Reference
Pyridine derivatives 1f and 1d Aphis craccivora (nymphs)0.080 and 0.098[17]
Pyridine alkylsulfone derivativesVarious insectsPotent effects[18]
3-(2-pyridinyl)-benzothiazol-2-one derivatives I-01 and I-09 Broadleaf weedsComplete inhibition at 75 g/ha[19]

Table 3: Comparative insecticidal and herbicidal activity of selected pyridine derivatives.

Mechanism of Action in Insecticides and Herbicides
  • Insecticides: A new class of pyridine alkylsulfone insecticides has been shown to act by inhibiting the vesicular acetylcholine transporter (VAChT).[18] This inhibition disrupts cholinergic synaptic transmission in insects, leading to paralysis and death.[18] This represents a novel mode of action that can be effective against insects resistant to other classes of insecticides.[18]

  • Herbicides: Pyridine-based herbicides can have various modes of action. For example, some derivatives of 3-(2-pyridinyl)-benzothiazol-2-one exhibit potent post-emergence herbicidal activity against broadleaf weeds.[19] The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyridine ring, such as a trifluoromethyl group, are crucial for their herbicidal activity.[19]

Experimental Protocol: Whole Plant Bioassay for Herbicidal Activity

This assay evaluates the post-emergence herbicidal activity of compounds on live plants.

Step-by-Step Methodology:

  • Plant Growth: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).[19][20]

  • Compound Application: Prepare solutions of the pyridine ether derivatives at various concentrations and apply them as a foliar spray to the plants.[20]

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition, and compare them to untreated control plants.

  • Data Analysis: Determine the effective dose required to achieve a certain level of weed control (e.g., ED50 or ED90).

Structure-Activity Relationships (SAR): A Predictive Framework

The biological activity of pyridine ether derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the ether-linked moiety. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

A general workflow for SAR studies involves the systematic modification of a lead compound and the evaluation of the resulting analogues in relevant bioassays.

SAR_Workflow lead_id Lead Compound Identification synthesis Synthesis of Analogues lead_id->synthesis bioassay Biological Screening synthesis->bioassay data_analysis Data Analysis and SAR Determination bioassay->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Cycle candidate Candidate Compound optimization->candidate

Caption: General workflow for structure-activity relationship studies.

Key SAR observations for pyridine ether derivatives include:

  • Anticancer Activity: The presence and position of electron-donating or withdrawing groups on the aryl rings can significantly influence cytotoxicity.[2][21] For some series, steric factors and hydrogen-bonding capabilities are critical for tumor cell growth inhibitory activity.[9]

  • Antifungal Activity: The position of the nitrogen atom on the pyridine ring can impact antifungal efficacy.[14] For certain chitosan derivatives, compounds with the nitrogen at the 3-position of the pyridine ring showed stronger activity.[14]

  • Herbicidal Activity: For a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives, a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for herbicidal activity.[19]

Concluding Remarks and Future Perspectives

Pyridine ether derivatives represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their continued exploration holds significant promise for the development of new therapeutics and agrochemicals. Future research should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and pathways affected by these compounds will facilitate the design of more selective and potent agents.

  • Addressing Resistance: Investigating the efficacy of novel pyridine ether derivatives against resistant strains of pathogens and pests is crucial for their long-term viability.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is essential for their translation into clinical or agricultural use.

  • Combinatorial Chemistry and High-Throughput Screening: The use of modern drug discovery platforms can accelerate the identification of new pyridine ether derivatives with enhanced bioactivity.

By leveraging the insights from comparative bioactivity studies and a thorough understanding of structure-activity relationships, the scientific community can continue to unlock the full potential of pyridine ether chemistry to address pressing challenges in human health and agriculture.

References

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[18] AgroPages. (2024). Scientists suggest new mode of action for pyridine alkylsulfone insecticides. AgroPages. [Link]

[9] Al-Said, M. S. et al. (2016). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Molecules, 21(1), 85. [Link]

[13] El-Sawy, E. R. et al. (2020). Antifungal activity of the compounds 2 and 3 pyridine derivatives. ResearchGate. [Link]

[22] Bekhit, A. A. et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]

[5] Yousef, R. G. et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-80. [Link]

[11] Ma, G. et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 57(8), 3319–3330. [Link]

[23] El-Sawy, E. R. et al. (2021). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

[3] Kumar, A. et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 5(2). [Link]

[6] Sharma, S. et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103444. [Link]

[7] Swain, S. et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 13(8), 162-168. [Link]

[24] Alsoliemy, A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

[25] Basnet, A. et al. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 19(5), 5974-5986. [Link]

[1] Singh, R. et al. (2025). Newer biologically active pyridines: A potential review. ResearchGate. [Link]

[26] El-Zahabi, M. A. et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. ResearchGate. [Link]

[10] Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International, 37(9), 97-107. [Link]

[27] Asiri, A. M. et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(4), 837-854. [Link]

[28] El-Sawy, E. R. et al. (2019). Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate. [Link]

[2] Perez-Gonzalez, M. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 11029. [Link]

[14] Li, J. et al. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. Molecules, 23(10), 2609. [Link]

Kumar, A. et al. (2023). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 8(7). [Link]

[29] Allaka, T. R. & Katari, N. K. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

[30] Wang, Y. et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 133-141. [Link]

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[31] El-Sawy, E. R. et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

[32] Zhou, S. et al. (2023). Synthesis and Insecticidal Activity Study of Azidopyridryl Containing Dichlorolpropene Ether Derivatives. Journal of Agricultural and Food Chemistry, 71(29), 11029–11037. [Link]

[20] Wang, Y. et al. (2025). Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. Journal of Agricultural and Food Chemistry. [Link]

[19] Li, M. et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science, 80(1), 335-344. [Link]

[33] Wang, X. et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(6), 3125-3134. [Link]

[34] El-Sawy, E. R. et al. (2023). Pyridine Derivatives as Insecticides─Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(15), 5983–5997. [Link]

[35] Wang, Y. et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1421. [Link]

[36] El-Sawy, E. R. et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]

[37] Wang, Y. et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401. [Link]

[38] Pop, R. et al. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate. [Link]

[39] Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]

[40] Zhuravel, I. O. et al. (2022). Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Research Square. [Link]

[21] Perez-Gonzalez, M. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

[4] Wikipedia. (2026). Pyridine. [Link]

[15] Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [Link]

[41] Ghannoum, M. A. & Rice, L. B. (1999). The Mechanistic Targets of Antifungal Agents: An Overview. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

[42] Abreo, M. A. et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(10), 1785-1794. [Link]

[43] Wang, Y. et al. (2014). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. Pest Management Science, 70(11), 1740-1749. [Link]

Sources

Validating synthesis routes for 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Synthesis Routes for 4-Methyl-2-(oxan-4-yloxy)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a technical validation of synthesis routes for 4-Methyl-2-(oxan-4-yloxy)pyridine , a structural motif increasingly prevalent in GPR119 agonists and kinase inhibitors. We evaluate three primary methodologies—Nucleophilic Aromatic Substitution (SNAr), Mitsunobu Coupling, and Pd-Catalyzed Cross-Coupling—comparing them on yield, regioselectivity (O- vs. N-alkylation), and scalability. The SNAr pathway using sodium hydride (NaH) is identified as the superior industrial route, offering the highest reliability for this specific electron-deficient heteroaromatic scaffold.

Structural Analysis & Strategic Retrosynthesis

The target molecule features a pyridine ring substituted with a methyl group at C4 and a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether linkage at C2.

  • Nomenclature Note: "Oxan-4-yl" is synonymous with "tetrahydro-2H-pyran-4-yl". This guide uses the standard medicinal chemistry nomenclature: THP (tetrahydropyran).

  • Electronic Context: The 2-position of the pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when a leaving group (LG) is present. However, the 4-methyl group is electron-donating, which slightly deactivates the ring toward SNAr compared to unsubstituted pyridine.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 4-Methyl-2-(oxan-4-yloxy)pyridine P1 2-Halo-4-methylpyridine (X = Cl, F, Br) RouteA Route A: S_NAr (Base-Mediated) P1->RouteA P2 Tetrahydro-2H-pyran-4-ol (Nucleophile) P2->RouteA RouteB Route B: Mitsunobu (PPh3 / DIAD) P2->RouteB P3 2-Hydroxy-4-methylpyridine (Pyridone Tautomer) P3->RouteB RouteA->Target Displacement of X RouteB->Target Dehydrative Coupling

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Route Comparison: SNAr vs. Mitsunobu

The following table summarizes the experimental trade-offs between the two dominant synthesis strategies.

FeatureRoute A: SNAr (Recommended) Route B: Mitsunobu Coupling
Precursors 2-Chloro-4-methylpyridine + THP-4-ol2-Hydroxy-4-methylpyridine + THP-4-ol
Reagents NaH (60%) or KOtBuPPh3, DIAD/DEAD
Solvent DMF, DMA, or NMPTHF or Toluene
Temperature 60°C – 100°C0°C to RT
Atom Economy High (NaCl byproduct)Low (Ph3PO + Hydrazine byproduct)
Selectivity Exclusive O-alkylation Mixed O- vs. N-alkylation (Pyridone issue)
Purification Simple (Extraction/Crystallization)Difficult (Removal of Ph3PO)
Scalability Excellent (>1 kg)Poor (Reagent cost & waste)
Detailed Experimental Protocols
Protocol A: SNAr Synthesis (The Industrial Standard)

Rationale: The 2-chloropyridine substrate is sufficiently activated for displacement by a secondary alkoxide. While 2-fluoropyridine reacts faster, the chloro-derivative is significantly cheaper and stable. Sodium hydride (NaH) is chosen to fully deprotonate the alcohol, ensuring a high concentration of the active alkoxide nucleophile.

Reagents:

  • 2-Chloro-4-methylpyridine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • DMF (Anhydrous, 10 V)

Step-by-Step Methodology:

  • Alkoxide Formation: To a flame-dried 3-neck flask under N2, add NaH (1.5 equiv) and anhydrous DMF. Cool to 0°C.[1][2]

  • Addition: Dropwise add a solution of Tetrahydro-2H-pyran-4-ol (1.2 equiv) in DMF. Evolution of H2 gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete deprotonation.

  • Coupling: Add 2-Chloro-4-methylpyridine (1.0 equiv) in one portion.

  • Heating: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: The spot for 2-chloropyridine (less polar) should disappear.

  • Workup: Cool to RT. Carefully quench with ice-water (exothermic). Extract with EtOAc (3x).[3] Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. The residue is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

Expected Yield: 85–92%

Protocol B: Mitsunobu Reaction (The Mild Alternative)

Rationale: Used when the pyridine ring contains sensitive functional groups that cannot withstand heating or strong bases. However, this route suffers from the "Pyridone Ambiguity"—2-hydroxypyridines exist in equilibrium with 2-pyridones, leading to potential N-alkylation byproducts.

Reagents:

  • 2-Hydroxy-4-methylpyridine (1.0 equiv)

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv)

  • Triphenylphosphine (PPh3) (1.5 equiv)[2]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • THF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-hydroxy-4-methylpyridine, THP-4-ol, and PPh3 in anhydrous THF under N2. Cool to 0°C.[1][2]

  • Activation: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C.

  • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Workup: Concentrate the solvent.

  • Purification: This step is critical. Triturate with Et2O/Hexane to precipitate Ph3PO (triphenylphosphine oxide). Filter. The filtrate requires careful column chromatography to separate the O-alkylated product from the N-alkylated impurity and hydrazine residues.

Expected Yield: 50–65% (variable due to N-alkylation).

Mechanistic Validation & Troubleshooting

The following decision tree helps troubleshoot common issues during the SNAr process, which is the preferred route.

Troubleshooting Start S_NAr Reaction Standard Conditions (90°C) Check Check Conversion (HPLC) Start->Check LowConv Low Conversion (<50%) Check->LowConv Stalled HighConv High Conversion (>90%) Check->HighConv Complete Impurity Impurity: Hydrolysis (Pyridone formation) Check->Impurity New Spot (Polar) Action1 Increase Temp to 110°C OR Switch to DMSO LowConv->Action1 Action3 Proceed to Workup HighConv->Action3 Action2 Check Water Content in DMF Ensure Anhydrous Conditions Impurity->Action2

Figure 2: Troubleshooting logic for the SNAr synthesis route.

Critical Analysis

Why SNAr Wins: The 2-position of pyridine is naturally activated for nucleophilic attack. While the 4-methyl group is an electron-donating group (EDG), it does not deactivate the ring enough to prevent substitution at 80°C. The formation of the ether bond via alkoxide displacement is irreversible and regioselective—alkoxides attack the carbon, not the nitrogen, of the chloropyridine.

Why Mitsunobu Fails for Scale: The Mitsunobu reaction generates stoichiometric amounts of Ph3PO and reduced azo-species. Removing Ph3PO requires chromatography, which is cost-prohibitive at the kilogram scale. Furthermore, the 2-hydroxypyridine substrate favors the amide-like "pyridone" tautomer, increasing the risk of N-alkylation (forming the N-THP pyridone), which is a difficult impurity to separate.

References
  • Preparation of Specific Intermediates: 5-Bromo-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile. Patent WO2014004863A2. (Demonstrates the NaH/DMF SNAr protocol on analogous electron-deficient rings). Link

  • Amino-pyrimidine compounds as inhibitors of TBK1 and/or IKK epsilon. Patent WO2011046970A1. (Cites conditions for 2-(tetrahydro-2H-pyran-4-yloxy) derivatives). Link

  • Mitsunobu Reaction: Mechanism and Applications. Master Organic Chemistry. (General review of the mechanism and pKa limitations). Link

  • Nucleophilic Aromatic Substitution (SNAr) of Polyhalogenated Heterocycles. WuXi AppTec Research Services. (Validation of regioselectivity in chloropyridines). Link

Sources

Comparative Guide: Structural Determination of 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure determination of 4-Methyl-2-(oxan-4-yloxy)pyridine Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of structural determination methodologies for 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine). As a critical intermediate in the synthesis of kinase inhibitors and calcium channel blockers, defining its precise conformational geometry is essential for structure-activity relationship (SAR) studies.

This molecule presents a specific crystallographic challenge: the flexible ether linkage between the pyridine and tetrahydropyran rings often leads to low-melting solids or oils, complicating standard diffraction techniques. This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and DFT-Assisted NMR to determine the optimal workflow for researchers.

Part 1: The Challenge – Conformational Flexibility

The target molecule consists of a rigid 4-methylpyridine ring linked to a saturated tetrahydropyran ring via an oxygen atom.

  • Critical Degree of Freedom: The C(pyridine)-O-C(pyran) bond angle and the torsion angle (

    
    ) define the relative orientation of the two rings.
    
  • Crystallization Barrier: The rotational freedom of the ether linkage increases the entropy of the system, often inhibiting lattice formation and resulting in oils or twinned crystals.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary approaches for solving this structure.

FeatureMethod A: SC-XRD (Vapor Diffusion) Method B: PXRD (Rietveld Refinement) Method C: NMR + DFT (Solution State)
Primary Output 3D Atomic Coordinates (x, y, z)Unit Cell Dimensions & Phase IDConformational Ensemble
Resolution Atomic (< 0.8 Å)Bulk Lattice (> 1.5 Å)N/A (Average Geometry)
Sample Req. Single Crystal (> 0.1 mm)Polycrystalline Powder (~50 mg)Solution (~10 mg)
Suitability Best for Absolute Structure Best for Polymorph Screening Best for Dynamic Behavior
Success Rate Moderate (Requires Crystal Growth)High (If solid exists)Very High
Cost/Time High / 1-2 WeeksLow / 1-2 DaysMedium / 3-5 Days
Expert Insight:
  • SC-XRD is the definitive "product" for drug registration. However, for this specific ether, standard evaporation often fails. Vapor diffusion is the required protocol (see Part 3).

  • PXRD is limited here.[1][2] Because the molecule is organic and light-atom dominant (C, H, N, O), ab initio structure solution from powder data is computationally expensive and prone to ambiguity without a heavy atom reference.

  • DFT is crucial for validating the ether bond angle if the SC-XRD refinement shows disorder.

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Crystallization for SC-XRD (Vapor Diffusion)

Rationale: To overcome the high entropy of the ether linkage, we use a "anti-solvent" diffusion method to slowly lower solubility, promoting ordered packing over amorphous precipitation.

Materials:

  • Target Compound: 20 mg

  • Solvent (Good): Ethyl Acetate or Dichloromethane (DCM)

  • Anti-solvent (Bad): n-Hexane or Pentane

  • Vessels: 1 small vial (4 mL), 1 large jar (20 mL) with cap.

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 mg of the pyridine derivative in the minimum amount of Ethyl Acetate (approx. 0.5 mL) in the small vial. Ensure the solution is clear.

  • Setup: Place the open small vial inside the large jar.

  • Charge: Carefully pipette 3 mL of n-Hexane into the large jar (outside the small vial). Do not mix the liquids.

  • Equilibration: Seal the large jar tightly. Store at 4°C (refrigerator).

    • Mechanism:[3][4] Hexane vapor slowly diffuses into the ethyl acetate solution, gradually increasing polarity and forcing the compound to crystallize slowly.

  • Harvest: Check after 3–7 days. Look for block-like prisms. Avoid needles (often indicates rapid precipitation).

Protocol B: Data Collection & Refinement
  • Source: Cu-Kα radiation (

    
     Å) is preferred over Mo-Kα for this molecule. The higher scattering cross-section of Copper improves signal-to-noise for small organic crystals lacking heavy atoms.
    
  • Temperature: Collect data at 100 K .

    • Reasoning: Cooling freezes the rotation of the tetrahydropyran ring, reducing thermal parameters (

      
      ) and sharpening high-angle diffraction spots.
      
Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for determining the structure, specifically addressing the "Oil vs. Solid" problem common to this molecule.

StructureDetermination Start Start: 4-Methyl-2-(oxan-4-yloxy)pyridine StateCheck Physical State Check Start->StateCheck Solid Solid / Powder StateCheck->Solid High Purity Oil Oil / Gum StateCheck->Oil Flexible Ether PXRD Method B: PXRD (Polymorph Check) Solid->PXRD CrystStrategy Crystallization Strategy Solid->CrystStrategy Oil->CrystStrategy Refinement Structure Solution (SHELXT / OLEX2) PXRD->Refinement Rietveld (Difficult) VaporDiff Protocol A: Vapor Diffusion (EtOAc / Hexane) CrystStrategy->VaporDiff Neutral Molecule SaltScreen Salt Formation (HCl, Picrate) CrystStrategy->SaltScreen If Neutral Fails SCXRD Method A: SC-XRD (100 K, Cu-Source) VaporDiff->SCXRD Crystals Grown SaltScreen->SCXRD Salt Crystals SCXRD->Refinement DFT Method C: DFT Validation (Ether Torsion Check) Refinement->DFT Check Geometry Final Final CIF Structure DFT->Final

Caption: Decision matrix for handling the flexible pyridine-ether intermediate. Note the critical branch for "Oil/Gum" requiring specific crystallization or salt formation steps.

Part 5: Expected Data & Validation

When evaluating the "product" (the solved structure), the researcher should verify the following parameters to ensure scientific integrity.

ParameterExpected Value (Target)Why it matters
Space Group P2₁/c or P-1Common for achiral organic ethers (centrosymmetric).
R-Factor (

)
< 5.0%Indicates high agreement between model and diffraction data.
C-O-C Angle 116° – 119°Typical for aryl-alkyl ethers. Deviations >3° suggest disorder.
Pyridine Geometry Planar (RMSD < 0.02 Å)The aromatic ring must be flat. Buckling indicates bad refinement.

Troubleshooting: If the R-factor remains high (>8%) despite good data:

  • Check for Disorder: The tetrahydropyran ring may adopt two chair conformations. Model this using PART 1 and PART 2 commands in SHELXL.

  • Twinning: If crystals grew too fast (evaporation), they may be twinned. Check the diffraction spots for splitting or use ROTTAX to check for twin laws.

References
  • Tilborg, A. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Link

  • Creative Biostructure . (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Link

  • Fribourg University . Guide for Crystallization: Tips and Tricks for Small Molecules. Link

  • BenchChem . (2025).[4] Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters. (Provides context on the synthesis and handling of pyran-pyridine derivatives). Link

  • Kusano, Y. et al. (2015).[5] Crystal structure of 4,4'-dimethoxy-2,2'-bipyridine. Acta Crystallographica Section E. (Comparative structural data for pyridine ethers). Link

Sources

Safety Operating Guide

4-Methyl-2-(oxan-4-yloxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic building blocks, the safe handling and disposal of these intermediates become paramount. 4-Methyl-2-(oxan-4-yloxy)pyridine is a bifunctional molecule comprising a weakly basic methylpyridine core and a cyclic ether (tetrahydropyran/oxane) linkage. This dual functionality dictates its disposal logistics.

As a Senior Application Scientist, I designed this guide to provide drug development professionals with a self-validating, mechanistic protocol for the safe disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure strict compliance with environmental regulations while mitigating physical hazards.

Mechanistic Rationale for Disposal Protocols

Effective chemical disposal is not merely about segregation; it requires a fundamental understanding of molecular reactivity.

  • Thermal Destruction over Aqueous Discharge: The aromatic stability of the pyridine ring makes it highly resistant to standard municipal wastewater biological degradation. If discharged into the sewer, pyridine derivatives can mobilize through soil and cause persistent groundwater contamination [1]. Therefore, high-temperature rotary kiln incineration (820°C–1,600°C) is the only acceptable method of destruction.

  • Peroxide Autoxidation: The oxan-4-yloxy (tetrahydropyran) group contains alpha-hydrogens adjacent to the ether oxygen. In the presence of atmospheric oxygen and light, these hydrogens can be abstracted, leading to the formation of explosive hydroperoxides. Consequently, any waste stream containing this compound that has been stored for prolonged periods must be validated for the absence of peroxides before consolidation [2].

Quantitative Safety & Hazard Profile

To inform proper waste segregation, the operational hazards of 4-Methyl-2-(oxan-4-yloxy)pyridine are summarized below.

Property / Hazard ParameterValue / ClassificationMechanistic Implication for Disposal
Chemical Class Substituted Pyridine / Cyclic EtherRequires dual-hazard profiling (environmental toxicity + peroxide former).
EPA RCRA Status Hazardous Waste (Analogous to U196)Must be incinerated; strictly prohibited from municipal sewer discharge.
Aqueous Solubility Low to ModerateOrganic waste streams are preferred; aqueous streams require phase separation.
Peroxide Potential Moderate (Oxane moiety)Requires periodic testing (e.g., KI starch paper) prior to waste consolidation.
Target Organs Liver, Kidneys, CNSMandates rigorous PPE (nitrile/neoprene gloves, fume hood) during waste transfer.

Operational Disposal Workflow

The following decision tree dictates the logistical routing of 4-Methyl-2-(oxan-4-yloxy)pyridine waste to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start 4-Methyl-2-(oxan-4-yloxy)pyridine Waste Generated IsSpill Is it a spill? Start->IsSpill SpillProtocol Initiate Spill Protocol (Ventilate, Absorb, Contain) IsSpill->SpillProtocol Yes RoutineWaste Routine Lab Waste IsSpill->RoutineWaste No EHSPickup EHS / Licensed Disposal (Incineration) SpillProtocol->EHSPickup IsAqueous Aqueous or Organic? RoutineWaste->IsAqueous OrganicWaste Organic Waste Stream IsAqueous->OrganicWaste Organic AqueousWaste Aqueous Waste Stream (pH 6-8) IsAqueous->AqueousWaste Aqueous PeroxideCheck Peroxide Test (If stored > 3 mos) OrganicWaste->PeroxideCheck AqueousWaste->EHSPickup TreatPeroxides Neutralize Peroxides before disposal PeroxideCheck->TreatPeroxides Positive PeroxideCheck->EHSPickup Negative TreatPeroxides->EHSPickup

Decision-making workflow for the safe disposal of 4-Methyl-2-(oxan-4-yloxy)pyridine.

Step-by-Step Disposal Methodologies

Protocol A: Routine Liquid Waste Segregation

This protocol ensures that the compound is safely integrated into standard laboratory waste streams without inducing cross-reactivity.

  • Waste Profiling: Determine if the waste matrix is primarily aqueous or organic.

  • Peroxide Validation (Self-Validating Step): If the 4-Methyl-2-(oxan-4-yloxy)pyridine solution has been exposed to air or stored for more than 3 months, test the solution using Potassium Iodide (KI) starch indicator paper.

    • Validation: A color change to blue/black indicates the presence of peroxides. If positive, neutralize by slowly adding a reducing agent (e.g., ferrous sulfate solution) until a re-test yields a negative result.

  • pH Adjustment (Aqueous Streams): For aqueous waste, verify that the pH is between 6.0 and 8.0 using pH indicator strips. Causality: Pyridine derivatives can react exothermically with strong acids. Adjust with dilute NaOH or HCl as necessary before consolidation.

  • Consolidation: Transfer the validated waste into a compatible, high-density polyethylene (HDPE) or glass waste carboy. Do not mix with strong oxidizers (e.g., nitric acid, permanganates) to prevent ignition.

  • Labeling & Storage: Affix a hazardous waste label detailing the exact chemical name, concentration, and primary hazards (Toxic, Potential Peroxide Former). Store in a secondary containment tray in a well-ventilated, dark area to inhibit further autoxidation.

Protocol B: Spill Containment and Decontamination

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental runoff.

  • Evacuation & Ventilation: Evacuate non-essential personnel. Maximize local exhaust ventilation (e.g., open fume hood sashes slightly to increase draw, turn on emergency exhaust) to clear volatile pyridine vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or vermiculite. Causality: Do not use combustible absorbents like sawdust, as the ether moiety can increase flammability risks.

  • Absorption & Collection: Work the absorbent from the perimeter toward the center. Once fully absorbed, use non-sparking tools to scoop the material into a sealable, chemical-resistant container.

  • Decontamination (Self-Validating Step): Wash the spill surface with a mild detergent and water. To validate decontamination, wipe the area with a dry swab and check for residual organic residue under a UV lamp (if applicable to the specific formulation) or by visual inspection. Dispose of all cleaning materials as hazardous waste.

Regulatory Compliance

Under the, while this specific derivative may not have a distinct P or U listing, its structural parent (pyridine) is classified as a U196 hazardous waste, and spent solvent mixtures containing it fall under the F005 classification [3]. Therefore, institutions must manage 4-Methyl-2-(oxan-4-yloxy)pyridine under strict hazardous waste guidelines, utilizing licensed chemical destruction facilities for final incineration.

References

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC).[Link]

  • PubChem Compound Summary for CID 68237875, 5-Methyl-2-(oxan-4-yloxy)pyridine. National Center for Biotechnology Information (NCBI).[Link]

  • Defining Hazardous Waste: Listed Wastes (The F, K, P, and U Lists). U.S. Environmental Protection Agency (EPA).[Link]

Personal protective equipment for handling 4-Methyl-2-(oxan-4-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide provides essential safety and logistical protocols for handling 4-Methyl-2-(oxan-4-yloxy)pyridine (also known as 4-Methyl-2-(tetrahydro-2H-pyran-4-yloxy)pyridine).

Part 1: Executive Safety Summary (Immediate Action Card)

Hazard Classification (Derived from Structure-Activity Relationship): As a pyridine derivative containing a tetrahydropyranyl ether moiety, this compound presents a dual-hazard profile: Chemical Toxicity (Pyridine core) and Peroxide Potential (Ether functionality).[1]

Hazard TypeClassificationCritical Action
Health Irritant / Potential Toxicant Do not inhale. Handle only in a certified fume hood.[1]
Skin/Eye Corrosive / Sensitizer No skin contact. Pyridines permeate standard nitrile gloves rapidly.
Reactivity Peroxide Former (Group C) Test for peroxides before distillation or concentration.
Flammability Combustible Liquid/Solid Keep away from heat/sparks.[2][3][4] Ground all equipment.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for pyridine derivatives due to their high skin permeation rates and vapor toxicity. You must upgrade to the following specifications.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Laminate Film Gloves (e.g., Silver Shield® or 4H®)Pyridine derivatives can break through standard 4-mil nitrile in <15 minutes.[1] Laminate offers >4 hours protection.
Hand Protection (Dexterity) Outer Nitrile Glove (Disposable)Worn over the laminate glove to provide grip and protect the inner glove from mechanical tears.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate against vapors that can cause ocular edema. Goggles provide a vapor seal.
Respiratory Fume Hood (Primary) or P100/OV Respirator If hood work is impossible, use a half-face respirator with Organic Vapor (OV) cartridges.[1]
Body Tyvek® Lab Coat or Chemical ApronCotton coats absorb liquids. Use chemically resistant, non-woven fabrics for splash protection.

Part 3: Operational Protocol & Handling Workflow

Pre-Operational Check

Before opening the container, verify the integrity of the ether linkage. Tetrahydropyranyl ethers are generally stable but can hydrolyze in acidic moisture, releasing 4-methyl-2-pyridone and tetrahydropyran-4-ol.[1]

Handling Logic Diagram

The following workflow ensures containment of vapors and prevention of cross-contamination.

HandlingProtocol cluster_safety Critical Safety Zone Start START: Chemical Retrieval Check Integrity Check (Crystals/Peroxides?) Start->Check PPE Don PPE: Laminate Gloves + Goggles Check->PPE Pass Hood Transfer to Fume Hood (Sash Height < 18") PPE->Hood Weigh Weighing/Aliquot (Use Anti-Static Gun) Hood->Weigh Solvent Dissolution (Avoid Strong Acids) Weigh->Solvent Waste Waste Segregation (Basic Organic Stream) Solvent->Waste Post-Exp

Figure 1: Safe handling workflow emphasizing the "Critical Safety Zone" within the fume hood to prevent vapor inhalation.

Step-by-Step Procedure
  • Engineering Controls: Ensure fume hood face velocity is between 80-100 fpm . Clear the hood deck of unnecessary clutter to prevent turbulence.

  • Weighing:

    • Place the analytical balance inside the hood if possible.

    • If weighing outside, use a tared, sealable secondary container to transport the solid/liquid. Never transport the open stock bottle.

  • Solvent Compatibility:

    • Dissolve in non-protic solvents (DCM, THF) if possible.

    • Avoid: Strong acids (HCl, H2SO4) unless cleavage of the protecting group is intended.

  • Quenching/Cleanup:

    • Wipe down all surfaces with a mild detergent followed by water. Do not use bleach (sodium hypochlorite) immediately, as it may react with pyridine residues to form chloramines (though less likely with this specific substitution, it is a bad habit with nitrogen heterocycles).[1]

Part 4: Emergency Response & Disposal

Spill Response (The "3-C" Rule)
  • Control: Close the sash immediately to contain vapors.

  • Communicate: Alert personnel to evacuate the immediate lab bay.

  • Clean:

    • Small Spill (<10mL/g): Absorb with vermiculite or a dedicated organic spill pad. Do not use paper towels (combustible).

    • Large Spill: Do not attempt to clean. Evacuate and call EHS.

Waste Disposal
  • Classification: Hazardous Organic Waste (Basic/Toxic).

  • Segregation: Do not mix with acidic waste streams (risk of exothermic neutralization or hydrolysis).

  • Labeling: "Contains Pyridine Derivative - Toxic & Flammable."

References

  • National Institutes of Health (PubChem). Compound Summary: 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine (Structural Analog).[1] Retrieved March 5, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved March 5, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.